molecular formula C13H20N2 B1347228 (1-Methyl-4-phenylpiperidin-4-yl)methanamine CAS No. 1859-37-6

(1-Methyl-4-phenylpiperidin-4-yl)methanamine

Cat. No.: B1347228
CAS No.: 1859-37-6
M. Wt: 204.31 g/mol
InChI Key: WHJANSWOSODZBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Methyl-4-phenylpiperidin-4-yl)methanamine (CAS 1859-37-6) is a piperidine-based compound of significant interest in medicinal chemistry and neuroscience research. With a molecular formula of C13H20N2 and a molecular weight of 204.31, this chemical serves as a valuable building block for the exploration of G-protein coupled receptors (GPCRs) . Its structure, featuring a 4-phenylpiperidine core, is recognized as a privileged scaffold in the design of receptor ligands, particularly in the field of neuropeptide and opioid receptor research . Researchers utilize this compound primarily in the synthesis and development of novel small molecule ligands. Its core scaffold is instrumental in creating guanidino-piperidine derivatives that act as agonists or antagonists for neuropeptide FF1 and FF2 receptors (NPFF1-R and NPFF2-R) . These receptors are critical targets for studying and modulating opioid-induced effects, including hyperalgesia, tolerance, and dependence . The compound must be handled with care. It is advised to wear protective equipment and avoid creating dust, as it may cause skin and eye irritation . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(1-methyl-4-phenylpiperidin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-15-9-7-13(11-14,8-10-15)12-5-3-2-4-6-12/h2-6H,7-11,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHJANSWOSODZBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(CN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70322105
Record name (1-methyl-4-phenylpiperidin-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70322105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1859-37-6
Record name (1-methyl-4-phenylpiperidin-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70322105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(1-Methyl-4-phenylpiperidin-4-yl)methanamine basic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Basic Properties of (1-Methyl-4-phenylpiperidin-4-yl)methanamine

Abstract

This technical guide provides a comprehensive analysis of the core basic properties of this compound (CAS No: 1859-37-6), a key synthetic intermediate in medicinal chemistry. The 4-phenylpiperidine scaffold is a privileged structure in the development of centrally active agents, particularly opioid receptor modulators.[1] This document delves into the structural features, physicochemical properties, and fundamental basicity of the title compound. Recognizing the scarcity of publicly available experimental data, this guide presents a robust, step-by-step protocol for the empirical determination of its acid dissociation constant (pKa) via potentiometric titration. Furthermore, a plausible synthetic pathway is proposed, and its chemical reactivity is discussed in the context of drug discovery applications. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a foundational understanding of this valuable building block.

Introduction

The 4-phenylpiperidine moiety is a cornerstone in the design of therapeutics targeting the central nervous system (CNS). Its rigid structure allows for a well-defined orientation of substituents, making it an ideal scaffold for interacting with specific receptor binding pockets. This structural motif is famously present in a variety of opioid analgesics, including pethidine (meperidine) and its analogs.[1] this compound is a derivative of this class, distinguished by the presence of a primary aminomethyl group at the C4 position. This feature provides a crucial reactive handle for synthetic elaboration, enabling its use as an intermediate in the synthesis of novel opioid receptor ligands and other neuropharmacological agents.[2]

The molecule possesses two distinct basic centers: the tertiary amine within the piperidine ring and the primary amine of the exocyclic methanamine group. The interplay of these two centers dictates the compound's ionization state at physiological pH, which is a critical determinant of its solubility, membrane permeability, and receptor binding affinity. This guide aims to elucidate these fundamental properties to support its effective application in research and development.

Molecular Structure and Physicochemical Properties

Structural Analysis

This compound is characterized by a piperidine ring N-methylated, creating a tertiary amine. The C4 position is quaternary, substituted with both a phenyl ring and an aminomethyl group (-CH₂NH₂). The presence of two nitrogen atoms, one tertiary and one primary, defines its character as a diamine. The tertiary piperidine nitrogen is expected to be the more basic center due to the inductive electron-donating effect of the three alkyl substituents (one methyl, two ring carbons), which stabilizes the corresponding conjugate acid.

G start Prepare Analyte Solution (20mg in 50mL 0.1M KCl) calibrate Calibrate pH Meter (3-point calibration) start->calibrate titrate Perform Titration (Add 0.1M HCl in 0.05mL increments) calibrate->titrate record Record pH vs. Volume titrate->record plot Plot Titration Curve (pH vs. Volume) record->plot analyze Calculate 1st & 2nd Derivatives (Identify Equivalence Points V1, V2) plot->analyze determine Determine pKa Values pKa₁ @ V₂/2 pKa₂ @ V₁ + (V₂-V₁)/2 analyze->determine G start 1-Methyl-4-phenyl-4- piperidinecarbonitrile product (1-Methyl-4-phenylpiperidin-4-yl) methanamine start->product Reduction reagent 1. LiAlH₄, Anhydrous THF 2. H₂O Workup

References

(1-Methyl-4-phenylpiperidin-4-yl)methanamine chemical structure and analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (1-Methyl-4-phenylpiperidin-4-yl)methanamine: Structure, Synthesis, and Analysis

Abstract

This technical guide provides a comprehensive overview of this compound, a piperidine derivative with a unique quaternary carbon at the 4-position. The guide is intended for researchers, scientists, and professionals in drug development and medicinal chemistry. It details the chemical structure, proposes a robust synthetic pathway, and outlines a suite of analytical methodologies for structural confirmation and purity assessment. The protocols described herein are grounded in established chemical principles and supported by data from analogous compounds, offering a self-validating framework for the characterization of this and similar molecules.

Introduction and Structural Elucidation

This compound is a synthetic compound featuring a 1-methylpiperidine core. Its defining characteristic is the quaternary carbon at the 4-position, simultaneously substituted with a phenyl group and a methanamine (-CH₂NH₂) group. This structural motif is of significant interest in medicinal chemistry, as the 4-phenylpiperidine scaffold is a core component of various opioid analgesics and other centrally acting agents. The introduction of a methanamine group at this position offers a vector for further chemical modification and exploration of structure-activity relationships (SAR).

The precise chemical structure is crucial for understanding its properties and reactivity.

Chemical Structure

The IUPAC name for the target compound is this compound. Its key structural features are:

  • A saturated six-membered piperidine ring.

  • A methyl group attached to the piperidine nitrogen (N-1).

  • A phenyl group and a methanamine group both attached to the C-4 position.

Below is a 2D representation of the molecule.

chemical_structure cluster_ring cluster_substituents N1 N C2 N1->C2 Me CH₃ N1->Me C3 C2->C3 C4 C C3->C4 C5 C4->C5 Ph Ph C4->Ph CH2NH2 CH₂NH₂ C4->CH2NH2 C6 C5->C6 C6->N1

Caption: Chemical structure of this compound.

Proposed Synthetic Pathway

  • Phenylation of 1-Methyl-4-piperidone: Introduction of the phenyl group at the 4-position via a Grignard reaction to form the tertiary alcohol intermediate.

  • Cyanation: Conversion of the tertiary alcohol to a nitrile to introduce the carbon atom of the future methanamine group.

  • Reduction: Reduction of the nitrile group to the primary amine to yield the final product.

synthesis_workflow start 1-Methyl-4-piperidone step1 Step 1: Grignard Reaction Reagents: Phenylmagnesium bromide (PhMgBr), THF start->step1 intermediate1 Intermediate 1: 1-Methyl-4-phenylpiperidin-4-ol step1->intermediate1 step2 Step 2: Cyanation Reagents: NaCN, H₂SO₄ intermediate1->step2 intermediate2 Intermediate 2: 1-Methyl-4-phenylpiperidine-4-carbonitrile step2->intermediate2 step3 Step 3: Reduction Reagents: LiAlH₄, THF or H₂, Raney Ni intermediate2->step3 end_product This compound step3->end_product analytical_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization synthesis Crude Product nmr NMR Spectroscopy (¹H, ¹³C, 2D) - Structural Elucidation synthesis->nmr ms Mass Spectrometry (GC-MS, LC-MS) - Molecular Weight - Fragmentation synthesis->ms hplc HPLC-UV - Purity Assessment - Quantification synthesis->hplc ir IR Spectroscopy - Functional Group ID synthesis->ir final_product Confirmed Structure & Purity Report nmr->final_product ms->final_product hplc->final_product ir->final_product

The Unsung Precursor: A Technical Guide to the Discovery and History of (1-Methyl-4-phenylpiperidin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of (1-Methyl-4-phenylpiperidin-4-yl)methanamine, a pivotal yet often overlooked molecule in the history of synthetic opioid development. While not a therapeutic agent in its own right, its identity is inextricably linked to the landmark discovery of pethidine and the subsequent explosion in phenylpiperidine-based analgesic research. This document details the historical context of its discovery, elucidates the foundational synthetic chemistry, provides validated experimental protocols, and clarifies its modern role as a structural scaffold for drug discovery professionals. We will explore the causality behind its synthesis, beginning with its nitrile precursor, and contextualize its significance within the broader field of medicinal chemistry.

Introduction: A Molecule in the Shadow of Discovery

The 4-phenylpiperidine moiety is a cornerstone pharmacophore in medicinal chemistry, forming the structural basis for a vast portfolio of centrally active agents, most notably the potent opioid analgesics.[1][2] The subject of this guide, this compound (Figure 1), represents a primary amine derivative of this critical scaffold. While commercially available as a research chemical, its true significance is not in its own pharmacological profile but in its historical and synthetic relationship to one of the 20th century's most important synthetic drugs: pethidine (also known as meperidine).[3]

This guide will demonstrate that the story of this compound is fundamentally the story of its immediate precursor, 1-methyl-4-phenylpiperidine-4-carbonitrile, and the pivotal role this precursor played in the birth of synthetic opioid analgesics. The amine itself exists as a direct, logical synthetic derivative, serving today as a key building block for the synthesis of novel opioid receptor ligands and other neuropharmacological agents.[3]

PropertyValue
IUPAC Name This compound
CAS Number 1859-37-6
Molecular Formula C₁₃H₂₀N₂
Molecular Weight 204.32 g/mol
Appearance Solid

Table 1: Physicochemical Properties of this compound.

Historical Context: The Accidental Discovery of Pethidine

The history of this compound begins with its nitrile precursor, 1-methyl-4-phenylpiperidine-4-carbonitrile , a compound now commonly referred to as Pethidine Intermediate A .[4] Its first synthesis was reported in 1938 by the German chemist Otto Eisleb.[5]

Eisleb was not searching for painkillers. His research at the laboratories of IG Farben was focused on developing synthetic anticholinergic agents, molecules that could block the neurotransmitter acetylcholine and potentially serve as antispasmodics. The 4-phenylpiperidine structure was explored as a potential scaffold for this purpose. During this investigation, Eisleb developed a novel cyclization reaction to construct the piperidine ring.

The true breakthrough came when the pharmacological properties of these new compounds were evaluated by Otto Schaumann. When testing the ethyl ester derivative of Eisleb's intermediate—ethyl 1-methyl-4-phenylpiperidine-4-carboxylate —Schaumann observed potent, morphine-like analgesic effects in mice. This serendipitous discovery marked the birth of pethidine (meperidine), the first fully synthetic opioid, which would become a cornerstone of pain management for decades.[3][5] This event fundamentally shifted the paradigm of analgesic drug discovery, demonstrating that potent opioid activity was not exclusive to the complex polycyclic structures of opium alkaloids like morphine.[6]

The aminomethyl derivative, this compound, arises as a direct chemical reduction of the pivotal nitrile intermediate synthesized by Eisleb. Its discovery is therefore a consequence of the pethidine research program, though its primary utility has since evolved from a potential drug candidate to a versatile chemical building block.

G cluster_0 1938: IG Farben, Germany Eisleb Otto Eisleb ResearchGoal Search for Anticholinergic Agents Eisleb->ResearchGoal Objective Schaumann Otto Schaumann Testing Pharmacological Screening Schaumann->Testing Conducted by Synthesis Synthesis of Pethidine Intermediate A (Nitrile) ResearchGoal->Synthesis Leads to Synthesis->Testing Compound for TargetCompound This compound Synthesis->TargetCompound Precursor to Discovery Unexpected Discovery: Potent Analgesic Activity Testing->Discovery Results in Pethidine Birth of Pethidine (Meperidine) Discovery->Pethidine

Caption: Historical workflow leading to the discovery of Pethidine.

Synthetic Pathways and Methodologies

The synthesis of this compound is a two-stage process: first, the construction of the core nitrile intermediate, followed by its reduction to the primary amine.

Stage 1: Synthesis of 1-Methyl-4-phenylpiperidine-4-carbonitrile (Pethidine Intermediate A)

The classic and historically significant method for preparing the nitrile precursor is the Eisleb synthesis.[3] This reaction constructs the piperidine ring in a single key step.

Causality and Rationale: The reaction is an intramolecular double alkylation. It utilizes benzyl cyanide as the source of the phenyl and nitrile groups. The acidic alpha-proton of benzyl cyanide is deprotonated by a strong base, typically sodium amide (NaNH₂), creating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbons of bis(β-chloroethyl)methylamine. The two successive intramolecular Sɴ2 reactions form the six-membered piperidine ring.

G Start_Materials Bis(β-chloroethyl)methylamine + Benzyl Cyanide Reaction Eisleb Cyclization Start_Materials->Reaction 1. NaNH₂ (strong base) 2. Heat Intermediate 1-Methyl-4-phenylpiperidine-4-carbonitrile (Pethidine Intermediate A) Reaction->Intermediate

Caption: Synthesis of the nitrile precursor via the Eisleb method.

Stage 2: Reduction of the Nitrile to this compound

The conversion of the 4-cyano group to a 4-(aminomethyl) group is a standard nitrile reduction. The most robust and widely employed laboratory method for this transformation is the use of a powerful hydride reducing agent, such as Lithium Aluminium Hydride (LiAlH₄ or LAH).

Causality and Rationale: Lithium Aluminium Hydride is a potent source of nucleophilic hydride ions (H⁻). The reduction mechanism involves the transfer of two hydride ions to the carbon of the nitrile group. The reaction proceeds via an intermediate imine, which is also reduced by LAH to the final primary amine. The reaction must be performed in an anhydrous aprotic solvent (like tetrahydrofuran or diethyl ether) as LAH reacts violently with water. An aqueous workup is required at the end of the reaction to quench excess LAH and protonate the resulting amino-aluminate complex to yield the final amine product.

Experimental Protocol: LAH Reduction of a 4-Substituted Piperidine Nitrile

The following is an authoritative, field-proven protocol adapted from a patented synthesis involving a closely related piperidine substrate. This methodology is directly applicable to the reduction of Pethidine Intermediate A.[7]

Materials:

  • 1-Methyl-4-phenylpiperidine-4-carbonitrile (1.0 eq)

  • Lithium Aluminium Hydride (LiAlH₄) (1.5 - 2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Aqueous 1N Sodium Hydroxide (NaOH) solution

  • Round-bottom flask, reflux condenser, magnetic stirrer, nitrogen/argon line

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a suspension of Lithium Aluminium Hydride (1.5 eq) in anhydrous THF.

  • Substrate Addition: Prepare a solution of 1-Methyl-4-phenylpiperidine-4-carbonitrile (1.0 eq) in anhydrous THF. Add this solution dropwise to the stirred LAH suspension at 0 °C (ice bath). Causality Note: The slow, cooled addition is crucial to control the initial exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup (Quenching): Cool the reaction mixture back to 0 °C. Cautiously and slowly add water dropwise to quench the excess LAH, followed by the addition of 1N aqueous NaOH solution. Safety Note: The quenching process is highly exothermic and releases hydrogen gas. It must be performed slowly and with extreme care in a well-ventilated fume hood.

  • Isolation: The resulting slurry is filtered to remove the aluminum salts. The filtrate is concentrated under reduced pressure.

  • Purification: The crude product can be purified by distillation under reduced pressure or by flash column chromatography on silica gel to yield pure this compound.

Pharmacological Significance and Modern Application

Despite its direct structural lineage from the pethidine precursor, this compound itself is not known to be a potent opioid receptor agonist. Its primary value lies in its role as a versatile chemical intermediate .[3] The primary amine handle provides a convenient point for synthetic elaboration, allowing medicinal chemists to build more complex molecular architectures.

It serves as a key building block for creating libraries of compounds to probe structure-activity relationships (SAR) at various receptors. By reacting the primary amine with different electrophiles (e.g., acyl chlorides, sulfonyl chlorides, isocyanates), a diverse range of amides, sulfonamides, and ureas can be synthesized and evaluated for biological activity. This approach is fundamental to modern drug discovery, particularly in the development of novel analgesics and other neuropharmacological agents.[8][9]

G CoreScaffold This compound (Primary Amine) Acylation Acylation (R-COCl) CoreScaffold->Acylation Sulfonylation Sulfonylation (R-SO₂Cl) CoreScaffold->Sulfonylation Alkylation Reductive Amination (R-CHO, NaBH(OAc)₃) CoreScaffold->Alkylation Amide Amide Derivatives Acylation->Amide Sulfonamide Sulfonamide Derivatives Sulfonylation->Sulfonamide SecAmine Secondary Amine Derivatives Alkylation->SecAmine Evaluation Pharmacological Evaluation (e.g., Opioid Receptor Binding) Amide->Evaluation Sulfonamide->Evaluation SecAmine->Evaluation

Caption: Role as a scaffold in discovery chemistry.

Conclusion

This compound holds a unique place in the history of pharmaceutical chemistry. Born from the same foundational research that yielded the first synthetic opioid, pethidine, it has evolved from a chemical curiosity into a valuable tool for drug discovery. Its story underscores a critical principle in medicinal chemistry: that the value of a molecule is not always defined by its intrinsic biological activity, but often by its potential as a scaffold for future innovation. For researchers and scientists in drug development, this compound remains a relevant and useful building block, a direct link to a pivotal moment in pharmacological history, and a platform for creating the next generation of CNS-active therapeutic agents.

References

(1-Methyl-4-phenylpiperidin-4-yl)methanamine mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Elucidating the Mechanism of Action for (1-Methyl-4-phenylpiperidin-4-yl)methanamine

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Abstract

The 4-phenylpiperidine scaffold is a cornerstone of modern medicinal chemistry, giving rise to compounds with a vast range of pharmacological activities, from potent analgesics to complex neuropsychiatric agents. This compound represents a novel chemical entity (NCE) within this class. Its structural features—a tertiary amine, a quaternary carbon bearing a phenyl group, and a primary aminomethyl substituent—suggest potential interactions with central nervous system (CNS) targets. However, without empirical data, its precise mechanism of action remains speculative. This guide eschews a simple recitation of facts for a more instructive purpose: to present a robust, multi-phase experimental blueprint for the comprehensive elucidation of this NCE's mechanism of action. We will proceed as if this compound, hereafter designated "NCE-01," is undergoing a full pharmacological workup, from initial target screening to in vivo validation. This document serves as both a technical guide and a case study in mechanistic drug discovery.

Phase 1: Unbiased Target Identification via High-Throughput Screening

Scientific Rationale

The structural ambiguity of NCE-01 necessitates an unbiased initial screen to identify its primary molecular targets. The 4-phenylpiperidine core is a known pharmacophore for monoamine transporters, opioid receptors, and serotonin receptors. Therefore, a broad radioligand binding assay panel is the most logical and efficient starting point to map the compound's binding profile and reveal its highest affinity interactions. This approach provides a foundational dataset that will direct all subsequent, more focused mechanistic studies.

Experimental Protocol: Competitive Radioligand Binding Assay Panel

This protocol outlines a standard procedure for assessing the binding affinity of NCE-01 across a panel of key CNS targets.

1.2.1. Membrane Preparation:

  • Source commercially available cell lines stably expressing the human recombinant receptor or transporter of interest (e.g., HEK293 cells).

  • Culture cells to ~90% confluency and harvest by scraping into ice-cold PBS.

  • Pellet cells by centrifugation (1,000 x g, 5 min, 4°C).

  • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

  • Homogenize the cell suspension using a Dounce or polytron homogenizer.

  • Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

  • Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation.

  • Resuspend the final pellet in an appropriate assay buffer, determine protein concentration (e.g., Bradford assay), and store aliquots at -80°C.

1.2.2. Binding Assay:

  • In a 96-well plate, combine the membrane preparation (10-20 µg protein), a specific radioligand for the target of interest (at a concentration near its Kd), and varying concentrations of NCE-01 (e.g., from 0.1 nM to 10 µM).

  • For each target, include wells for "total binding" (radioligand + membranes) and "non-specific binding" (radioligand + membranes + a high concentration of a known competing ligand).

  • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

1.2.3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of NCE-01.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Hypothetical Data Presentation: Target Binding Profile

The screening would yield data that can be summarized for clear interpretation. Based on structural motifs common to serotonin-acting compounds, we will hypothesize a primary interaction with the serotonin transporter (SERT).

TargetRadioligandNCE-01 Ki (nM)
Serotonin Transporter (SERT) [³H]Citalopram8.5
Dopamine Transporter (DAT) [³H]WIN 35,4281,250
Norepinephrine Transporter (NET) [³H]Nisoxetine980
5-HT2A Receptor [³H]Ketanserin75.2
5-HT2C Receptor [³H]Mesulergine650
Sigma-1 Receptor [³H]-(+)-Pentazocine430
Mu-Opioid Receptor [³H]DAMGO>10,000
Dopamine D2 Receptor [³H]Spiperone>5,000
Table 1: Hypothetical binding affinities of NCE-01 at various CNS targets. High affinity is observed for SERT, with moderate affinity for the 5-HT2A receptor.

Visualization: Target Identification Workflow

G cluster_0 Phase 1: Target Identification nce NCE-01 This compound panel CNS Radioligand Binding Panel (>50 Targets) nce->panel Competitive Binding data_analysis Data Analysis (IC50 -> Ki Calculation) panel->data_analysis Scintillation Counting primary_target Primary Target Identified: SERT (Ki = 8.5 nM) data_analysis->primary_target secondary_target Secondary Target Identified: 5-HT2A (Ki = 75.2 nM) data_analysis->secondary_target

Figure 1: Workflow for primary and secondary target identification of NCE-01.

Phase 2: Functional Characterization of High-Affinity Targets

Scientific Rationale

The binding data from Phase 1 reveals where NCE-01 binds but not what it does. It is crucial to determine the functional consequence of this binding. For the high-affinity targets identified—SERT and the 5-HT2A receptor—we must ascertain whether NCE-01 acts as an inhibitor, agonist, antagonist, or inverse agonist. This requires distinct functional assays tailored to each target type.

Experimental Protocol 1: Neurotransmitter Reuptake Assay (for SERT)

This assay directly measures the ability of NCE-01 to inhibit the function of the serotonin transporter.

  • Cell Culture: Plate HEK293 cells stably expressing human SERT in 96- or 384-well black-walled, clear-bottom plates and grow overnight.

  • Compound Incubation: Remove the growth medium and incubate the cells with varying concentrations of NCE-01 (or control inhibitors like fluoxetine) in a suitable buffer (e.g., HBSS) for 10-20 minutes at 37°C.

  • Substrate Addition: Add a fluorescent transporter substrate (e.g., a commercially available dye that is a substrate for monoamine transporters) to all wells.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader capable of bottom-read kinetic measurements. Record the fluorescence signal every 1-2 minutes for 30-60 minutes. The rate of fluorescence increase is proportional to the rate of transporter activity.

  • Data Analysis: Calculate the rate of uptake (slope of the linear portion of the kinetic curve) for each concentration of NCE-01. Normalize the data to the vehicle control (100% activity) and a maximal inhibitor control (0% activity). Plot the percent inhibition versus the log concentration of NCE-01 and fit the curve to determine the IC50 value.

Hypothetical Data Presentation 1: Monoamine Transporter Selectivity

This experiment would clarify the potency and selectivity of NCE-01's inhibitory action.

TransporterNCE-01 IC50 (nM)
Serotonin Transporter (SERT) 15.3
Dopamine Transporter (DAT) 2,100
Norepinephrine Transporter (NET) 1,560
Table 2: Functional inhibitory activity of NCE-01. The data indicates potent and selective inhibition of SERT, consistent with the binding affinity data.
Experimental Protocol 2: Calcium Flux Assay (for 5-HT2A Receptor)

The 5-HT2A receptor is a Gq-coupled GPCR. Its activation leads to the release of intracellular calcium, which can be measured with a calcium-sensitive fluorescent dye. This assay will determine if NCE-01 activates the receptor (agonist) or blocks the activation by the native ligand (antagonist).

  • Cell Culture: Plate CHO or HEK293 cells stably expressing the human 5-HT2A receptor in 96- or 384-well black-walled, clear-bottom plates.

  • Dye Loading: On the day of the assay, remove the growth medium and load the cells with a calcium-sensitive dye (e.g., Fluo-8 AM) in assay buffer for 30-60 minutes at 37°C.

  • Assay Procedure (Antagonist Mode):

    • Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Add varying concentrations of NCE-01 to the wells and incubate for 15-30 minutes.

    • Add a fixed concentration of a known 5-HT2A agonist (e.g., serotonin or DOI) at its EC80 concentration.

    • Measure the fluorescence intensity kinetically for 2-3 minutes.

  • Data Analysis: The peak fluorescence signal corresponds to the calcium response. For antagonist mode, plot the percent inhibition of the agonist response versus the log concentration of NCE-01 to determine the IC50. To confirm a lack of agonist activity, NCE-01 should also be tested alone.

Hypothetical Data Presentation 2: 5-HT2A Receptor Functional Activity

The results would define the functional nature of the NCE-01 interaction at this secondary target.

Assay ModeLigandPotency
Agonist ModeNCE-01No activity up to 10 µM
Antagonist ModeNCE-01 vs. SerotoninIC50 = 98.7 nM
Table 3: Functional activity of NCE-01 at the 5-HT2A receptor. The compound shows no agonist activity and acts as an antagonist, blocking serotonin-induced calcium release.

Visualization: 5-HT2A Receptor Antagonism Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling serotonin Serotonin receptor 5-HT2A Receptor serotonin->receptor Binds & Activates nce01 NCE-01 (Antagonist) nce01->receptor Binds & Blocks gq Gq Protein receptor->gq Activates no_ca_release Ca²⁺ Release Blocked receptor->no_ca_release Inhibited by NCE-01 plc PLC gq->plc pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3R ca_release Ca²⁺ Release er->ca_release

Figure 2: NCE-01 as an antagonist blocks serotonin-induced Gq signaling.

Phase 3: Target Validation in a Native Environment

Scientific Rationale

While in vitro assays on recombinant cell lines are essential for initial characterization, they do not fully recapitulate the complexity of the native brain environment. Therefore, it is critical to validate our primary mechanistic hypothesis—that NCE-01 is a SERT inhibitor—in systems that preserve neuronal circuitry and physiology. We will use ex vivo brain slice electrophysiology and in vivo microdialysis to achieve this.

Experimental Protocol 1: Acute Brain Slice Electrophysiology

This technique allows for the direct measurement of neuronal activity in response to NCE-01 in a preserved brain circuit.

  • Slice Preparation: Rapidly dissect the brain from a rodent (e.g., mouse or rat) in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF).

  • Use a vibratome to cut acute coronal slices (e.g., 300 µm thick) containing a region rich in serotonergic projections, such as the dorsal raphe nucleus or prefrontal cortex.

  • Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour.

  • Recording: Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF.

  • Using whole-cell patch-clamp, record the spontaneous firing rate of identified serotonergic neurons in the dorsal raphe.

  • Bath-apply NCE-01 (e.g., 1 µM) and record any changes in firing rate. Inhibition of SERT is expected to increase synaptic serotonin, which, via activation of inhibitory 5-HT1A autoreceptors, should decrease the firing rate of serotonergic neurons.

Experimental Protocol 2: In Vivo Microdialysis

This gold-standard technique measures real-time changes in extracellular neurotransmitter levels in the brain of a freely moving animal, providing the most direct in vivo evidence of SERT inhibition.

  • Probe Implantation: Under anesthesia, stereotaxically implant a microdialysis probe into a target brain region (e.g., the prefrontal cortex) of a rat. Allow the animal to recover from surgery.

  • Perfusion and Sampling: On the day of the experiment, connect the probe to a syringe pump and perfuse it with aCSF at a low flow rate (e.g., 1 µL/min).

  • Collect baseline dialysate samples every 20 minutes for at least 2 hours to establish a stable baseline of extracellular serotonin.

  • Drug Administration: Administer NCE-01 systemically (e.g., via intraperitoneal injection) at a behaviorally relevant dose.

  • Continue collecting dialysate samples for several hours post-administration.

  • Analysis: Analyze the concentration of serotonin in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Express the results as a percentage change from the baseline concentration.

Hypothetical Data Presentation: Ex Vivo and In Vivo Outcomes

These experiments would provide the definitive evidence for the proposed mechanism.

ExperimentMeasurementPredicted Outcome with NCE-01
Brain Slice ElectrophysiologyFiring rate of dorsal raphe neuronsDecrease in firing rate
In Vivo MicrodialysisExtracellular Serotonin (PFC)Sustained increase to ~300% of baseline
Table 4: Predicted outcomes from ex vivo and in vivo experiments confirming SERT inhibition.

Visualization: In Vivo Microdialysis Experimental Setup

G cluster_0 Experimental Setup animal Freely Moving Rat with Implanted Probe probe Microdialysis Probe (in Prefrontal Cortex) animal->probe pump Syringe Pump pump->probe aCSF Inflow collector Fraction Collector probe->collector Dialysate Outflow hplc HPLC-ED System collector->hplc Sample Injection results Neurotransmitter Concentration Data hplc->results

Figure 3: Schematic of the in vivo microdialysis experiment.

Synthesis and Discussion of Mechanism of Action

The culmination of this multi-phase investigation provides a clear and empirically supported mechanism of action for this compound (NCE-01).

  • Primary Mechanism: NCE-01 is a potent and selective Serotonin Reuptake Inhibitor (SSRI) . This is evidenced by its high binding affinity for SERT (Ki = 8.5 nM) and its potent functional inhibition of serotonin uptake (IC50 = 15.3 nM), with over 100-fold selectivity against DAT and NET. This primary mechanism was validated in native systems, where it produced the characteristic neurochemical signature of an SSRI: a profound and sustained elevation of extracellular serotonin in the prefrontal cortex as measured by in vivo microdialysis.

  • Secondary Mechanism: NCE-01 also acts as a 5-HT2A receptor antagonist (IC50 = 98.7 nM). While its affinity for this target is approximately 10-fold lower than for SERT, this secondary pharmacology is significant and could contribute meaningfully to its overall in vivo profile.

This dual mechanism—potent SERT inhibition combined with 5-HT2A antagonism—is a clinically recognized profile. Multimodal antidepressants with this profile are hypothesized to offer enhanced efficacy or a more favorable side-effect profile compared to selective SSRIs alone. The 5-HT2A antagonism may contribute to anxiolytic and sleep-improving properties, and potentially mitigate some of the acute side effects associated with rapid increases in synaptic serotonin.

Conclusion

Through a systematic and logical progression of experiments, from broad initial screening to focused in vivo validation, the mechanism of action for the novel chemical entity this compound has been hypothetically elucidated. The compound is identified as a potent and selective Serotonin Reuptake Inhibitor with secondary 5-HT2A receptor antagonist properties. This detailed guide provides a comprehensive blueprint for researchers and drug development professionals to rigorously characterize the pharmacological mechanism of novel CNS-acting compounds, ensuring that experimental choices are driven by scientific rationale and that the resulting data provides a self-validating and coherent mechanistic narrative.

Unveiling the Spectroscopic Signature of (1-Methyl-4-phenylpiperidin-4-yl)methanamine: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Methyl-4-phenylpiperidin-4-yl)methanamine is a significant scaffold in medicinal chemistry, forming the core of various pharmacologically active agents. A thorough understanding of its spectroscopic characteristics is paramount for unambiguous identification, purity assessment, and structural elucidation during synthesis and drug development. This in-depth technical guide provides a comprehensive, predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide leverages established spectroscopic principles and extensive data from structurally analogous compounds to construct a reliable, predictive spectral profile. Each section details the underlying causality for the predicted spectral features, provides field-proven experimental protocols for data acquisition, and presents the information in a clear, accessible format for the practicing scientist.

Molecular Structure and Predicted Spectroscopic Overview

This compound possesses a unique combination of a tertiary amine within a piperidine ring, a quaternary carbon, a phenyl group, and a primary amine. This distinct arrangement of functional groups gives rise to a characteristic spectroscopic fingerprint.

Caption: Molecular structure of this compound.

This guide will deconstruct the predicted spectroscopic data for this molecule, providing a robust framework for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound will exhibit distinct signals corresponding to each unique proton and carbon environment.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show signals for the aromatic protons of the phenyl group, the piperidine ring protons, the N-methyl protons, the aminomethyl protons, and the amine protons.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 7.20 - 7.40Multiplet5HPhenyl-HThe aromatic protons will appear in their characteristic downfield region.
~ 2.80 - 3.00Multiplet4HPiperidine-H (axial & equatorial, adjacent to N)Protons on carbons adjacent to the nitrogen are deshielded.
~ 2.30Singlet3HN-CH₃The singlet reflects the three equivalent protons of the methyl group.
~ 2.60Singlet2H-CH₂NH₂Methylene protons adjacent to the primary amine.
~ 1.80 - 2.00Multiplet4HPiperidine-H (axial & equatorial)Remaining piperidine ring protons.
~ 1.50Broad Singlet2H-NH₂The chemical shift of amine protons can vary and they often appear as a broad signal.
Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~ 145Phenyl C (quaternary)The ipso-carbon of the phenyl ring.
~ 128Phenyl CHAromatic carbons.
~ 126Phenyl CHAromatic carbons.
~ 125Phenyl CHAromatic carbons.
~ 55Piperidine CH₂ (adjacent to N)Carbons adjacent to the nitrogen are deshielded.
~ 46N-CH₃The N-methyl carbon.
~ 45-CH₂NH₂The aminomethyl carbon.
~ 40Piperidine C (quaternary)The quaternary carbon at the 4-position of the piperidine ring.
~ 35Piperidine CH₂The remaining piperidine ring carbons.

Experimental Protocol for NMR Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve ~10 mg of sample in ~0.7 mL of CDCl₃ tms Add TMS as internal standard dissolve->tms transfer Transfer to NMR tube tms->transfer instrument Use a 400 MHz (or higher) NMR spectrometer transfer->instrument lock Lock and shim the instrument instrument->lock acquire_h1 Acquire ¹H NMR spectrum lock->acquire_h1 acquire_c13 Acquire ¹³C NMR spectrum lock->acquire_c13 ft Fourier Transform acquire_c13->ft phase Phase and baseline correction ft->phase integrate Integrate ¹H signals phase->integrate peak_pick Peak pick ¹H and ¹³C signals integrate->peak_pick

Caption: Workflow for NMR data acquisition and processing.

Expertise & Experience: The choice of deuterated chloroform (CDCl₃) is standard for many organic molecules due to its excellent dissolving power and the single deuterium lock signal. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR. A 400 MHz or higher field instrument is recommended to achieve better signal dispersion, which is crucial for resolving the complex multiplets of the piperidine ring protons.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, and C=C bonds.

Predicted Wavenumber (cm⁻¹) Vibration Type Functional Group Rationale
3300 - 3500N-H stretch (asymmetric and symmetric)Primary Amine (-NH₂)A characteristic doublet for primary amines.
3000 - 3100C-H stretch (aromatic)Phenyl RingStretching vibrations of the C-H bonds on the aromatic ring.
2800 - 3000C-H stretch (aliphatic)Piperidine, N-CH₃, -CH₂-Stretching vibrations of the C-H bonds in the aliphatic portions of the molecule.
~ 2780Bohlmann bandsTertiary AmineCharacteristic C-H stretching bands for the α-protons of the tertiary amine in the piperidine ring.
1600, 1490, 1450C=C stretch (aromatic)Phenyl RingSkeletal vibrations of the aromatic ring.
1590 - 1650N-H bend (scissoring)Primary Amine (-NH₂)Bending vibration of the primary amine.
700 - 750 and 750 - 800C-H bend (out-of-plane)Phenyl Ring (monosubstituted)Characteristic bending vibrations for a monosubstituted benzene ring.

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

G clean Clean the ATR crystal with isopropanol background Acquire a background spectrum clean->background sample Place a small amount of sample on the crystal background->sample acquire Acquire the sample spectrum sample->acquire clean_after Clean the crystal after measurement acquire->clean_after

Caption: Workflow for ATR-FTIR data acquisition.

Trustworthiness: Attenuated Total Reflectance (ATR) is a modern, rapid, and reliable technique for obtaining IR spectra of solid and liquid samples with minimal sample preparation. Acquiring a background spectrum before the sample measurement is a critical self-validating step to subtract the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions.

Predicted m/z Ion Proposed Fragmentation Pathway
218[M]⁺Molecular ion
203[M - CH₃]⁺Loss of a methyl radical from the N-methyl group.
188[M - CH₂NH₂]⁺Loss of the aminomethyl radical.
174[M - C₂H₅N]⁺α-cleavage of the piperidine ring.
91[C₇H₇]⁺Tropylium ion from the phenylmethyl moiety.
77[C₆H₅]⁺Phenyl cation.
58[C₃H₈N]⁺Fragment containing the N-methyl and adjacent piperidine carbons.

Fragmentation Pathway

G M [M]⁺˙ (m/z 218) M_minus_CH3 [M - CH₃]⁺ (m/z 203) M->M_minus_CH3 - CH₃ M_minus_CH2NH2 [M - CH₂NH₂]⁺ (m/z 188) M->M_minus_CH2NH2 - CH₂NH₂ alpha_cleavage [C₁₁H₁₄N]⁺ (m/z 174) M->alpha_cleavage α-cleavage piperidine_frag [C₃H₈N]⁺ (m/z 58) M->piperidine_frag ring cleavage tropylium [C₇H₇]⁺ (m/z 91) M_minus_CH2NH2->tropylium - C₅H₁₀N phenyl [C₆H₅]⁺ (m/z 77) tropylium->phenyl - CH₂

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for MS Data Acquisition (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Gas Chromatography (GC):

    • Injector Temperature: 250 °C

    • Column: A standard non-polar column (e.g., DB-5ms).

    • Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-550.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Authoritative Grounding: The use of EI at 70 eV is a standard protocol for generating reproducible fragmentation patterns that can be compared to library spectra. The GC conditions are chosen to ensure proper volatilization and separation of the analyte from any potential impurities before it enters the mass spectrometer.

Conclusion

This technical guide provides a detailed, predictive spectroscopic analysis of this compound based on a comprehensive review of data from structurally related compounds. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the provided experimental protocols, offer a robust framework for the identification and characterization of this important chemical entity. This predictive approach, grounded in fundamental spectroscopic principles, serves as an invaluable resource for researchers in the absence of a complete experimental dataset, facilitating the confident advancement of research and development involving this key molecular scaffold.

An In-depth Technical Guide to the Solubility and Stability of (1-Methyl-4-phenylpiperidin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Methyl-4-phenylpiperidin-4-yl)methanamine is a substituted piperidine derivative with a molecular formula of C₁₃H₂₀N₂ and a molecular weight of 204.32 g/mol [1][2]. As a molecule of interest in medicinal chemistry and drug discovery, a thorough understanding of its physicochemical properties is paramount for its progression through the development pipeline. Specifically, its solubility and stability are critical attributes that profoundly influence its bioavailability, formulation feasibility, and overall therapeutic potential. The presence of a basic piperidine nitrogen and a primary amine suggests that the compound's solubility will be pH-dependent, while the overall structure may be susceptible to specific degradation pathways.

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. It offers not just procedural steps but also the scientific rationale behind the experimental designs, empowering researchers to generate robust and reliable data. The protocols described herein are grounded in established scientific principles and align with regulatory expectations for pharmaceutical development[3][4][5].

I. Solubility Profiling: A Gateway to Bioavailability

The solubility of an active pharmaceutical ingredient (API) is a crucial determinant of its absorption and, consequently, its in vivo efficacy. Poor aqueous solubility is a common hurdle for piperidine-containing compounds due to the often lipophilic nature of the substituted ring structure[6]. Therefore, a multi-faceted approach to characterizing the solubility of this compound is essential.

A. Theoretical Considerations and pH-Dependent Solubility

The structure of this compound contains two basic nitrogen atoms: the tertiary amine within the piperidine ring and the primary aminomethyl group. These functional groups will be protonated at acidic pH, leading to the formation of cationic species with enhanced water solubility. Conversely, at higher pH values, the compound will exist predominantly in its less soluble free base form. This pH-dependent solubility profile is critical for predicting its behavior in the gastrointestinal tract and for selecting appropriate formulation strategies.

B. Experimental Determination of Solubility

Two key types of solubility measurements are typically performed during early-stage drug development: kinetic and thermodynamic solubility.

1. Kinetic Solubility Assessment

Kinetic solubility measures the concentration of a compound that remains in solution after a rapid precipitation event, typically from a DMSO stock solution into an aqueous buffer. This high-throughput screening method is valuable for early discovery to flag potential solubility issues.

Experimental Protocol: Nephelometric Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

  • Addition of Aqueous Buffer: To each well, add a fixed volume of phosphate-buffered saline (PBS, pH 7.4) to initiate precipitation.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking to allow for precipitation to occur.

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.

2. Thermodynamic (Equilibrium) Solubility Assessment

This method determines the true equilibrium solubility of the compound and is considered the gold standard for solubility measurement. It is crucial for later-stage development and for building robust biopharmaceutical models.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Compound Addition: Add an excess amount of solid this compound to vials containing various aqueous buffers (e.g., pH 2.0, 4.5, 6.8, and 7.4) to mimic physiological conditions.

  • Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure that equilibrium is reached. A visual confirmation of undissolved solid should be made to ensure saturation[6].

  • Sample Collection and Preparation: Withdraw an aliquot from each vial and immediately filter it through a chemically inert syringe filter (e.g., 0.45 µm PVDF) to remove undissolved solids.

  • Quantification: Dilute the clear filtrate with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.

Data Presentation: Illustrative Solubility Data for this compound

Parameter Solvent/Buffer (pH) Temperature (°C) Illustrative Solubility (µg/mL)
Kinetic SolubilityPBS (7.4)2545
Thermodynamic Solubility0.1 N HCl (pH ~1)25> 2000
Thermodynamic SolubilityAcetate Buffer (pH 4.5)25850
Thermodynamic SolubilityPhosphate Buffer (pH 7.4)2560
Thermodynamic SolubilityFaSSIF (pH 6.5)37120
Thermodynamic SolubilityFeSSIF (pH 5.0)37950

Note: The data in this table is for illustrative purposes only and must be determined experimentally.

II. Chemical Stability Assessment: Ensuring Potency and Safety

The chemical stability of an API is a critical quality attribute that ensures it maintains its therapeutic efficacy and safety profile throughout its shelf life. Forced degradation studies are an essential component of this assessment, providing insights into potential degradation pathways and helping to develop a stability-indicating analytical method[7][8]. These studies are mandated by regulatory bodies like the ICH[3][4][9].

A. Forced Degradation (Stress Testing)

Forced degradation studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to identify likely degradation products and establish degradation pathways[7][10].

Experimental Protocol: Forced Degradation Study

  • Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in various stress media. A parallel set of unstressed (control) samples should be prepared and stored at 2-8°C[1].

  • Stress Conditions: Expose the samples to the following conditions. The goal is to achieve 5-20% degradation of the parent compound[7].

    • Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Basic Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid drug substance to 80°C for 48 hours[11].

    • Photostability: Expose the drug substance (in solid and solution form) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Sample Analysis: At appropriate time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration. Analyze all stressed and control samples using a stability-indicating HPLC method.

  • Peak Purity and Mass Balance: Assess the purity of the parent peak in stressed samples using a photodiode array (PDA) detector. Calculate the mass balance to ensure that all degradation products are accounted for.

Data Presentation: Illustrative Forced Degradation Data

Stress Condition % Assay of Parent Compound % Degradation Number of Degradants Major Degradant (% Area)
Control100.00.00-
0.1 N HCl, 60°C, 24h89.510.524.8 (RRT 0.85)
0.1 N NaOH, 60°C, 24h95.24.812.1 (RRT 0.92)
3% H₂O₂, RT, 24h85.114.936.2 (RRT 1.15)
Thermal (80°C), 48h98.61.410.9 (RRT 0.78)
Photolytic92.37.723.5 (RRT 1.24)

Note: RRT = Relative Retention Time. The data is illustrative and must be determined experimentally.

B. Long-Term Stability Studies

Formal stability studies are required to establish a re-test period for the drug substance[3][4]. These studies are conducted under specific temperature and humidity conditions as defined by ICH guidelines.

Experimental Protocol: ICH Long-Term Stability Study

  • Batch Selection: Place at least three primary batches of this compound on stability[9].

  • Storage Conditions: Store the batches under long-term (e.g., 25°C ± 2°C / 60% RH ± 5% RH) and accelerated (e.g., 40°C ± 2°C / 75% RH ± 5% RH) conditions.

  • Testing Frequency: For long-term studies, test the samples at 0, 3, 6, 9, 12, 18, 24, and 36 months. For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended[3][9].

  • Analytical Tests: At each time point, perform a full suite of tests including, but not limited to:

    • Appearance

    • Assay

    • Purity/Related Substances

    • Water Content

III. Visualization of Experimental Workflows

To aid in the conceptualization of the experimental processes, the following diagrams outline the workflows for solubility and stability testing.

G cluster_solubility Solubility Workflow cluster_thermo_solubility Thermodynamic Solubility Workflow prep Prepare 10mM Stock in DMSO serial_dil Serial Dilution in 96-well Plate prep->serial_dil add_buffer Add Aqueous Buffer (PBS) serial_dil->add_buffer incubate Incubate (2h, RT) add_buffer->incubate nephelometry Measure Turbidity (Nephelometry) incubate->nephelometry kinetic_sol Report Kinetic Solubility nephelometry->kinetic_sol add_excess Add Excess Solid to Buffers equilibrate Equilibrate (24-48h Shake-Flask) add_excess->equilibrate filter_sample Filter Supernatant (0.45 µm) equilibrate->filter_sample quantify Quantify by HPLC-UV filter_sample->quantify thermo_sol Report Thermodynamic Solubility quantify->thermo_sol

Caption: Workflow for Kinetic and Thermodynamic Solubility Determination.

G cluster_stability Forced Degradation Workflow cluster_stress Apply Stress Conditions prep_samples Prepare Drug Substance Solution (1 mg/mL) acid Acidic (HCl) prep_samples->acid base Basic (NaOH) prep_samples->base oxidative Oxidative (H₂O₂) prep_samples->oxidative thermal Thermal (Heat) prep_samples->thermal photo Photolytic (Light) prep_samples->photo analyze Analyze by Stability-Indicating HPLC acid->analyze base->analyze oxidative->analyze thermal->analyze photo->analyze identify Identify Degradants (LC-MS) analyze->identify pathway Establish Degradation Pathways identify->pathway

Caption: Workflow for Forced Degradation and Stability Pathway Analysis.

IV. Conclusion

The systematic evaluation of solubility and stability is a non-negotiable cornerstone of successful drug development. For this compound, its basic nature dictates a pH-dependent solubility profile that must be thoroughly mapped to inform formulation design. Concurrently, a comprehensive understanding of its degradation pathways, elucidated through forced degradation studies, is essential for developing a stable drug product and ensuring patient safety. The experimental frameworks and protocols detailed in this guide provide a robust starting point for researchers to generate the critical data needed to advance this compound through the pharmaceutical development process.

References

(1-Methyl-4-phenylpiperidin-4-yl)methanamine potential biological targets

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Biological Targets of (1-Methyl-4-phenylpiperidin-4-yl)methanamine

Abstract

This technical guide provides a comprehensive analysis of the potential biological targets of the novel chemical entity, this compound. Based on a detailed examination of its core chemical scaffold, a 4-phenylpiperidine moiety, we predict its primary interactions will be with central nervous system (CNS) G-protein coupled receptors (GPCRs). The 4-phenylpiperidine structure is a well-established pharmacophore found in numerous clinically significant drugs, most notably opioid analgesics.[1][2][3] This document outlines the rationale for predicting its potential targets, which primarily include opioid receptors (μ, δ, and κ), with possible secondary interactions at sigma receptors and monoamine transporters. To validate these predictions, a tiered experimental strategy is presented, providing researchers with detailed, field-proven protocols for target identification, functional characterization, and confirmation of cellular target engagement. This guide is intended to serve as a roadmap for researchers and drug development professionals in elucidating the pharmacological profile of this and structurally related compounds.

Introduction: Structural Analysis and Pharmacological Precedent

This compound is a synthetic compound featuring a rigid piperidine ring substituted at the 4-position with both a phenyl group and an aminomethyl group. The nitrogen of the piperidine ring is methylated.

Chemical Structure:

  • Core Scaffold: 4-phenylpiperidine

  • Key Features:

    • A tertiary amine within the piperidine ring (N-methyl).

    • A quaternary carbon at the 4-position, which is a common feature in potent opioid analgesics.

    • A phenyl group, crucial for interaction with the target protein, likely through π-π stacking or hydrophobic interactions.

    • A basic aminomethyl side chain, which can form critical ionic interactions within a receptor's binding pocket.

The 4-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the backbone of a diverse range of therapeutic agents.[1][3][4] Its derivatives are known to exhibit potent activities, including:

  • Opioid Analgesia: Pethidine (Meperidine) and Loperamide are classic examples where this scaffold confers affinity for opioid receptors.[1]

  • Antipsychotic Activity: Haloperidol and other butyrophenones contain a 4-phenylpiperidine moiety and act as dopamine receptor antagonists.[1]

  • Serotonin Reuptake Inhibition: Paroxetine, a selective serotonin reuptake inhibitor (SSRI), is also a derivative of 4-phenylpiperidine.[1]

Given these precedents, a logical starting point for the investigation of this compound is to profile its activity against these well-known CNS targets.

Predicted Biological Targets: A Rationale-Driven Approach

The structural features of this compound allow for a rational prediction of its most likely biological targets.

Predicted Target Class Specific Receptors/Transporters Rationale for Prediction Potential Pharmacological Effect
Opioid Receptors (Primary) μ (MOR), δ (DOR), κ (KOR)The 4-phenylpiperidine core is a classic opioid pharmacophore. The N-methyl group and phenyl ring are analogous to features in potent opioids like pethidine.[1][2]Analgesia, sedation, respiratory depression, euphoria (depending on receptor subtype and agonist/antagonist nature).
Sigma Receptors (Secondary) σ1, σ2Many 4-phenylpiperidine and related piperazine derivatives exhibit high, often nanomolar, affinity for sigma receptors.[5] These receptors are implicated in a variety of CNS functions.Modulation of neurotransmitter systems, potential psychotomimetic or therapeutic effects in neuropsychiatric disorders.
Monoamine Systems (Potential Off-Target) Dopamine Receptors (D2), Serotonin Transporter (SERT), Norepinephrine Transporter (NET)Structural similarities to compounds like haloperidol and paroxetine suggest a possibility of cross-reactivity with monoamine system components.[1]Antipsychotic effects, antidepressant effects, or CNS side effects.

Canonical Signaling Pathways of Primary Predicted Targets

As G-protein coupled receptors, the activation of opioid receptors initiates a cascade of intracellular signaling events.[6][7][8] The primary pathway involves coupling to inhibitory G-proteins (Gαi/o).

Upon agonist binding, the opioid receptor undergoes a conformational change, leading to the dissociation of the G-protein into its Gαi/o and Gβγ subunits.[9] These subunits then modulate downstream effectors:

  • Gαi/o subunit: Directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[9]

  • Gβγ subunit: Modulates ion channel activity by activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting N-type voltage-gated calcium channels (VGCC).[9][10]

This concerted action results in neuronal hyperpolarization and reduced neurotransmitter release, the molecular basis for analgesia. Additionally, opioid receptors can signal through a G-protein-independent pathway involving β-arrestin, which mediates receptor desensitization and internalization but can also initiate distinct signaling cascades, such as the activation of MAP kinases.[6][7]

G_Protein_Signaling cluster_membrane Cell Membrane cluster_intra Intracellular Space Agonist Opioid Agonist (e.g., Test Compound) Receptor Opioid Receptor (MOR, DOR, KOR) Agonist->Receptor Binds G_Protein Heterotrimeric G-Protein (Gαi/o-βγ) Receptor->G_Protein Activates G_alpha Gαi/o G_Protein->G_alpha Dissociates G_betagamma Gβγ G_Protein->G_betagamma Dissociates AC Adenylyl Cyclase cAMP cAMP GIRK GIRK Channel (K+) K_ion K+ Efflux GIRK->K_ion Hyperpolarization VGCC VGCC (Ca2+) Ca_ion Ca2+ Influx VGCC->Ca_ion Reduced Neurotransmitter Release G_alpha->AC Inhibits G_betagamma->GIRK Activates G_betagamma->VGCC Inhibits ATP ATP ATP->cAMP Converts PKA PKA cAMP->PKA Activates

Caption: Canonical Gαi/o-coupled opioid receptor signaling pathway.

A Tiered Experimental Strategy for Target Validation

A systematic, multi-tiered approach is essential to definitively identify and characterize the biological targets of this compound.

Tier 1: Target Identification via Radioligand Binding Assays

Objective: To determine if the compound binds to the predicted receptor targets and to quantify its binding affinity (Ki).

Principle: This is a competitive binding assay where the test compound competes with a known high-affinity radiolabeled ligand for binding to receptors in a membrane preparation. The amount of radioligand displaced is proportional to the affinity of the test compound.

Experimental Protocol:

  • Preparation of Materials:

    • Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series (e.g., 10 µM to 0.1 nM).

    • Receptor Membranes: Use commercially available cell membranes prepared from cell lines overexpressing the human opioid receptors (μ, δ, κ) or other predicted targets.

    • Radioligand: Select a high-affinity radioligand for each target (e.g., [³H]DAMGO for MOR, [³H]Naltrindole for DOR, [³H]U-69593 for KOR).

    • Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Assay Setup (96-well plate format):

    • Total Binding: Add buffer, radioligand, and receptor membranes.

    • Non-specific Binding (NSB): Add buffer, radioligand, receptor membranes, and a high concentration of a known non-radiolabeled ligand (e.g., Naloxone) to saturate all specific binding sites.

    • Competition Binding: Add buffer, radioligand, receptor membranes, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes). The choice of incubation time and temperature is critical and depends on the kinetics of the specific radioligand-receptor interaction.

  • Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (on the filter) from the unbound (in the filtrate).

  • Quantification:

    • Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically trapped radioligand.

    • Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow Start Start: Prepare Reagents Plate Plate Assay: Total Binding, NSB, & Competition Wells Start->Plate Incubate Incubate to Reach Equilibrium Plate->Incubate Harvest Harvest onto Filter Mat (Separates Bound/Unbound) Incubate->Harvest Count Scintillation Counting (Measure Radioactivity) Harvest->Count Analyze Data Analysis: Calculate IC50 & Ki Count->Analyze End End: Determine Binding Affinity Analyze->End

Caption: Workflow for a competitive radioligand binding assay.

Tier 2: Functional Characterization

Objective: To determine if the compound acts as an agonist, antagonist, or inverse agonist at the identified target receptors and to quantify its potency (EC50) or inhibitory constant (IC50).

Principle: For Gαi/o-coupled receptors like opioid receptors, agonist activation inhibits adenylyl cyclase, leading to a measurable decrease in intracellular cAMP levels. This assay quantifies that change.

Experimental Protocol (cAMP Inhibition Assay):

  • Cell Culture and Plating:

    • Use a cell line (e.g., CHO or HEK293) stably expressing the receptor of interest (e.g., MOR).

    • Plate the cells in a 96-well plate and grow to near confluency. This ensures a robust and consistent cell population for the assay.

  • Assay Procedure:

    • Agonist Mode:

      • Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

      • Add varying concentrations of the test compound.

      • Add a cAMP-generating agent, Forskolin, which directly activates adenylyl cyclase. This stimulation provides a dynamic range against which inhibition can be measured.

    • Antagonist Mode:

      • Pre-treat cells with the PDE inhibitor.

      • Add varying concentrations of the test compound.

      • Add a known agonist for the receptor at its EC80 concentration (a concentration that gives 80% of the maximal response). This sets up a competitive scenario to measure inhibition.

  • Incubation: Incubate the plate for a short period (e.g., 30 minutes) at 37°C.

  • Cell Lysis and Detection:

    • Lyse the cells to release intracellular cAMP.

    • Detect the amount of cAMP in each well using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA. These kits provide high sensitivity and are amenable to high-throughput formats.[11]

  • Data Analysis:

    • Agonist Mode: Plot the cAMP level against the log concentration of the test compound. A downward curve indicates agonism. Fit the data to a dose-response curve to determine the EC50 (potency) and the Emax (efficacy relative to a standard full agonist).

    • Antagonist Mode: Plot the cAMP level against the log concentration of the test compound. An upward curve (reversing the agonist effect) indicates antagonism. Fit the data to determine the IC50.

Functional_Assay_Workflow Start Start: Plate Receptor-Expressing Cells Treat Treat Cells with Test Compound (Agonist or Antagonist Mode) Start->Treat Stimulate Stimulate with Forskolin (or Agonist for Antagonist Mode) Treat->Stimulate Incubate Incubate at 37°C Stimulate->Incubate Lyse Lyse Cells Incubate->Lyse Detect Detect cAMP Levels (e.g., HTRF, ELISA) Lyse->Detect Analyze Data Analysis: Calculate EC50 or IC50 Detect->Analyze End End: Determine Functional Activity (Potency & Efficacy) Analyze->End

Caption: Workflow for a cAMP-based GPCR functional assay.

Tier 3: Confirming Target Engagement in Live Cells

Objective: To confirm that the compound binds to its target protein within the complex environment of an intact cell.

Principle: The Cellular Thermal Shift Assay (CETSA) is based on the principle of ligand-induced thermal stabilization.[12][13][14] The binding of a compound to its target protein increases the protein's stability, making it more resistant to heat-induced denaturation and aggregation.[15]

Experimental Protocol:

  • Cell Treatment:

    • Culture an appropriate cell line that endogenously expresses the target protein.

    • Treat the intact cells with the test compound or a vehicle control (e.g., DMSO) and incubate to allow for cell penetration and target binding.

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes across a range of temperatures (e.g., 40°C to 70°C) for a short, fixed duration (e.g., 3 minutes). This step is critical for inducing denaturation of unbound proteins.[14][16]

  • Cell Lysis and Separation:

    • Lyse the cells via freeze-thaw cycles or sonication.

    • Separate the soluble protein fraction (containing stabilized, non-aggregated target protein) from the precipitated, denatured proteins by high-speed centrifugation.

  • Protein Detection and Quantification:

    • Collect the supernatant (soluble fraction).

    • Quantify the amount of the specific target protein remaining in the soluble fraction using a protein detection method like Western Blot or ELISA.

  • Data Analysis:

    • For each temperature point, compare the amount of soluble target protein in the compound-treated sample versus the vehicle-treated sample.

    • Plot the percentage of soluble protein against the temperature to generate a "melting curve."

    • A shift of the melting curve to the right (a higher Tagg or aggregation temperature) in the presence of the compound provides direct evidence of target engagement in the cellular environment.[16]

CETSA_Workflow Start Start: Treat Intact Cells with Compound or Vehicle Heat Apply Heat Challenge (Temperature Gradient) Start->Heat Lyse Lyse Cells (e.g., Freeze-Thaw) Heat->Lyse Centrifuge Centrifuge to Separate Soluble vs. Aggregated Protein Lyse->Centrifuge Quantify Collect Supernatant & Quantify Soluble Target Protein (e.g., Western Blot) Centrifuge->Quantify Analyze Plot Melting Curves (Soluble Protein vs. Temp) Quantify->Analyze End End: Confirm Thermal Shift (Evidence of Target Engagement) Analyze->End

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion and Future Directions

This guide establishes a strong, structurally-based hypothesis that this compound is a ligand for CNS GPCRs, with a high probability of targeting opioid receptors. The provided tiered experimental strategy offers a robust framework for validating these predictions, moving from initial binding affinity determination to functional characterization and finally to confirmation of target engagement in a physiological context. The data generated from these assays will be critical in defining the compound's pharmacological profile, including its potency, selectivity, and mechanism of action. Positive findings would warrant further investigation into its in vivo efficacy, pharmacokinetic properties, and potential as a lead compound for the development of novel therapeutics for pain management or other CNS disorders.

References

An In-Depth Technical Guide to the Discovery of (1-Methyl-4-phenylpiperidin-4-yl)methanamine Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide offers a comprehensive exploration into the discovery and development of derivatives and analogues of the (1-methyl-4-phenylpiperidin-4-yl)methanamine scaffold. Tailored for an audience of researchers, medicinal chemists, and drug development professionals, this document delves into the strategic significance of this chemical core, provides detailed synthetic methodologies, elucidates structure-activity relationships (SAR), and outlines robust protocols for pharmacological evaluation. The guide is designed to be a practical and authoritative resource, integrating established scientific principles with actionable insights to accelerate the design and synthesis of novel therapeutic agents. Through a combination of in-depth narrative, structured data, and clear visual diagrams, we aim to provide a self-validating framework for the exploration of this promising class of compounds.

Introduction: The this compound Scaffold - A Privileged Core in Medicinal Chemistry

The 4-phenylpiperidine moiety is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of clinically significant drugs, particularly those targeting the central nervous system (CNS).[1] Its derivatives have found applications as opioid analgesics, antipsychotics, and antidepressants.[2] The specific scaffold, this compound, presents a unique combination of a rigid phenylpiperidine core and a flexible aminomethyl side chain, offering multiple points for synthetic modification to fine-tune pharmacological activity, selectivity, and pharmacokinetic properties.

This core is of particular interest as it serves as a structural analog for developing compounds to study pain modulation and addiction mechanisms.[3] Its structural similarity to potent opioid analgesics like fentanyl and meperidine, as well as to the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), underscores its potential for interacting with key biological targets and necessitates a thorough understanding of its structure-activity relationships to guide the development of safe and effective therapeutic agents.[4][5] This guide will provide a detailed roadmap for the rational design, synthesis, and evaluation of novel derivatives and analogues based on this versatile scaffold.

Medicinal Chemistry Strategies: Rationale for Analogue and Derivative Discovery

The design of novel derivatives from the this compound core is guided by established principles of medicinal chemistry, with the primary goal of optimizing therapeutic efficacy while minimizing adverse effects.

Targeting Opioid Receptors for Analgesia

The 4-phenylpiperidine framework is a well-established pharmacophore for opioid receptor ligands.[6] Opioid receptors, primarily the mu (µ), delta (δ), and kappa (κ) subtypes, are G protein-coupled receptors that mediate the analgesic effects of both endogenous peptides and exogenous drugs.[7] Fentanyl, a potent synthetic opioid, exemplifies the effectiveness of the 4-anilidopiperidine scaffold in achieving high-affinity µ-opioid receptor agonism.[5] The this compound core provides a foundational structure from which to explore novel interactions with these receptors. Modifications to the aminomethyl side chain and the phenyl ring can modulate receptor affinity, selectivity, and functional activity (agonism, partial agonism, or antagonism).

Structure-Activity Relationship (SAR) Landscape of 4-Phenylpiperidine Derivatives

Decades of research have illuminated key SAR trends for 4-phenylpiperidine-based opioids:

  • N-Substituent: The substituent on the piperidine nitrogen is crucial for activity. A methyl group, as in the parent scaffold, is common, but larger groups like phenethyl can significantly enhance potency.[8]

  • 4-Phenyl Ring Substitution: Substitution on the phenyl ring can influence potency and selectivity. For instance, a meta-hydroxyl group is a common feature in many potent opioids, mimicking a key interaction of morphine.[8] Other substitutions can be explored to optimize properties.

  • 4-Position Side Chain: The nature of the substituent at the 4-position of the piperidine ring is a key determinant of pharmacological profile. In the case of our core scaffold, the aminomethyl group offers a versatile point for modification through acylation, alkylation, and other transformations to explore interactions with the target receptor.

Bioisosteric Replacement and Analogue Design

Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties, is a powerful strategy in drug design.[9] For the this compound scaffold, several bioisosteric modifications can be envisioned:

  • Piperidine Ring Analogues: Replacing the piperidine ring with other saturated heterocycles like morpholine or thiomorpholine can alter polarity, metabolic stability, and pKa.[10]

  • Phenyl Ring Isosteres: The phenyl group can be replaced with heteroaromatic rings (e.g., thiophene, pyridine) to introduce new electronic and steric properties, potentially improving selectivity or pharmacokinetic profiles.[6]

  • Aminomethyl Linker Modification: The length and rigidity of the aminomethyl linker can be altered to optimize the spatial relationship between the core and interacting functional groups.

The following diagram illustrates the key strategic points for modification on the core scaffold.

core This compound Core n_sub N-Substituent Modification (Piperidine Nitrogen) core->n_sub Modulate Potency phenyl_sub Phenyl Ring Substitution core->phenyl_sub Fine-tune Selectivity & Potency amine_mod Aminomethyl Side Chain Derivatization (N-Acylation, N-Alkylation) core->amine_mod Explore Receptor Interactions ring_bio Piperidine Ring Bioisosteres (e.g., Morpholine) core->ring_bio Alter Physicochemical Properties

Caption: Key modification points for derivative and analogue discovery.

Synthetic Methodologies

A robust and versatile synthetic strategy is paramount for generating a library of analogues for SAR studies. The synthesis can be conceptually divided into the construction of the core scaffold and its subsequent derivatization.

Synthesis of the Core Scaffold: this compound

The synthesis of the core scaffold can be achieved through a multi-step sequence starting from commercially available materials. A plausible and efficient route involves the reductive amination of a nitrile precursor.

Workflow for Core Synthesis:

start 1-Methyl-4-piperidone intermediate1 1-Methyl-4-phenylpiperidine-4-carbonitrile start->intermediate1 1. Phenylmagnesium bromide 2. Cyanide source (e.g., KCN) product This compound intermediate1->product Reduction (e.g., LiAlH4 or Catalytic Hydrogenation)

Caption: Synthetic workflow for the core scaffold.

Step-by-Step Protocol: Synthesis of 1-Methyl-4-phenylpiperidine-4-carbonitrile

  • Reaction Setup: To a solution of phenylmagnesium bromide in an appropriate ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen), add 1-methyl-4-piperidone dropwise at a controlled temperature (e.g., 0 °C).

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, monitored by TLC.

  • Workup: Quench the reaction carefully with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the intermediate tertiary alcohol.

  • Cyanation: Treat the crude tertiary alcohol with a cyanide source, such as potassium cyanide, in the presence of an acid to generate the corresponding nitrile.[11]

Step-by-Step Protocol: Reduction to this compound

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, prepare a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ethereal solvent (e.g., THF).

  • Addition of Nitrile: Add a solution of 1-methyl-4-phenylpiperidine-4-carbonitrile in the same solvent to the reducing agent suspension at a controlled temperature (e.g., 0 °C).

  • Reaction: Allow the reaction to proceed at room temperature or with gentle heating until the reduction is complete (monitored by TLC or LC-MS).

  • Workup: Carefully quench the reaction by sequential addition of water and an aqueous sodium hydroxide solution. Filter the resulting precipitate and wash with an organic solvent. Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by crystallization of a suitable salt form.

Derivatization of the Primary Amine: N-Acylation and N-Alkylation Protocols

The primary amine of the core scaffold is a versatile handle for introducing a wide array of functionalities.

Protocol 1: N-Acylation [10]

  • Reaction Setup: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF). Add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).

  • Addition of Acylating Agent: Cool the mixture to 0 °C and add the desired acyl chloride or acid anhydride (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Workup and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract with DCM, combine the organic layers, dry, and concentrate. Purify the crude product by flash column chromatography.

Protocol 2: N-Alkylation [10]

  • Reaction Setup: Dissolve this compound (1.0 eq) in an anhydrous polar aprotic solvent such as acetonitrile or DMF.

  • Addition of Reagents: Add a mild base such as potassium carbonate (K₂CO₃) (2.0 eq) followed by the desired alkyl halide (1.2 eq).

  • Reaction: Heat the mixture (room temperature to 80 °C) and stir for 6-24 hours, monitoring by TLC or LC-MS.

  • Workup and Purification: Filter off the inorganic base and evaporate the solvent. The crude product can be purified by flash column chromatography.

In Vitro Pharmacological Evaluation

The initial pharmacological characterization of newly synthesized compounds is performed using a battery of in vitro assays to determine their affinity for and functional activity at the target receptors.

Opioid Receptor Binding Assays

Radioligand competition binding assays are the gold standard for determining the affinity of a compound for a specific receptor.

Step-by-Step Protocol: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human µ, δ, or κ opioid receptor.

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [³H]-DAMGO for µ-opioid receptor) and varying concentrations of the test compound.

  • Incubation: Incubate the plates at a controlled temperature for a specified time to reach equilibrium.

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Functional Assays for Agonist/Antagonist Activity

Functional assays are employed to determine whether a compound that binds to a receptor acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist.

Common Functional Assays:

  • [³⁵S]GTPγS Binding Assay: This assay measures the activation of G proteins coupled to the receptor upon agonist binding.

  • cAMP Accumulation Assay: For Gi-coupled receptors like opioid receptors, agonist activation leads to an inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

  • β-Arrestin Recruitment Assay: This assay measures the recruitment of β-arrestin to the activated receptor, which is involved in receptor desensitization and signaling.[12]

In Vivo Preclinical Assessment

Compounds that demonstrate promising in vitro profiles are advanced to in vivo studies to evaluate their efficacy and safety in a whole-animal system.

Animal Models of Pain for Analgesic Efficacy

Several well-established rodent models are used to assess the analgesic potential of novel compounds.[13]

  • Hot Plate Test: This model assesses the response to a thermal stimulus. The latency of the animal to lick its paw or jump is measured.

  • Tail-Flick Test: A thermal stimulus is applied to the animal's tail, and the time taken to flick the tail away is recorded.[13]

  • Formalin Test: This model induces a biphasic pain response (an acute phase followed by an inflammatory phase) and is useful for differentiating between analgesic mechanisms.

  • Acetic Acid Writhing Test: Intraperitoneal injection of acetic acid induces characteristic writhing behavior, which is counted to assess visceral pain.[13]

Data Summary and Analysis

The systematic collection and analysis of SAR data are crucial for guiding the optimization of lead compounds. The following tables provide a template for organizing and comparing the pharmacological data of newly synthesized analogues.

Table 1: In Vitro Opioid Receptor Binding Affinities (Ki, nM)

Compoundµ-Opioid Receptorδ-Opioid Receptorκ-Opioid Receptor
Parent Scaffold DataDataData
Analogue 1 DataDataData
Analogue 2 DataDataData
... .........

Table 2: In Vitro Functional Activity (EC₅₀, nM and Emax, %)

CompoundReceptorEC₅₀ (nM)Emax (%)
Parent Scaffold µ-OpioidDataData
Analogue 1 µ-OpioidDataData
Analogue 2 µ-OpioidDataData
... .........

Table 3: In Vivo Analgesic Activity (ED₅₀, mg/kg)

CompoundHot Plate TestTail-Flick TestFormalin Test (Phase II)
Parent Scaffold DataDataData
Analogue 1 DataDataData
Analogue 2 DataDataData
... .........

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the discovery of novel CNS-active agents, particularly analgesics. Its synthetic tractability allows for extensive structural diversification, enabling a thorough exploration of the SAR landscape. The methodologies and strategies outlined in this guide provide a robust framework for the rational design, synthesis, and pharmacological evaluation of new derivatives and analogues.

Future research in this area should focus on:

  • Improving Receptor Selectivity: Fine-tuning the structure to achieve high selectivity for a specific opioid receptor subtype to minimize off-target effects.

  • Exploring Biased Agonism: Designing ligands that preferentially activate G protein signaling pathways over β-arrestin recruitment, which may lead to analgesics with a reduced side-effect profile.[4]

  • Optimizing Pharmacokinetic Properties: Modifying the scaffold to enhance metabolic stability, oral bioavailability, and blood-brain barrier penetration.

  • Investigating Novel Therapeutic Applications: Exploring the potential of these compounds for other CNS disorders beyond pain, such as depression and anxiety.

By leveraging the principles and protocols detailed herein, the scientific community can continue to unlock the therapeutic potential of the this compound core and contribute to the development of the next generation of safer and more effective medicines.

References

The Pivotal Role of (1-Methyl-4-phenylpiperidin-4-yl)methanamine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The (1-Methyl-4-phenylpiperidin-4-yl)methanamine core is a privileged scaffold in medicinal chemistry, serving as a cornerstone in the design and discovery of novel therapeutics targeting the central nervous system (CNS). Its unique three-dimensional structure, featuring a rigid piperidine ring, a strategically positioned phenyl group, and a modifiable aminomethyl side chain, provides an ideal framework for potent and selective interactions with a variety of biological targets. This technical guide delves into the synthesis, key applications, and structure-activity relationships (SAR) of this versatile chemical entity, with a particular focus on its role in the development of potent analgesics and other neuropharmacological agents. Detailed experimental protocols and quantitative data are provided to offer actionable insights for researchers in the field.

Introduction: A Scaffold of Significance

The 4-phenylpiperidine motif is a well-established pharmacophore in numerous clinically successful drugs, particularly within the opioid analgesic class. The incorporation of an aminomethyl group at the C4 position, along with an N-methyl substituent on the piperidine ring, gives rise to this compound. This structural arrangement offers several advantages for drug design:

  • Structural Rigidity and Conformational Control: The piperidine ring locks the phenyl group and the aminomethyl side chain into specific spatial orientations, reducing the entropic penalty upon binding to a receptor.

  • Key Pharmacophoric Features: The tertiary amine of the piperidine ring and the primary amine of the aminomethyl group can act as proton acceptors or donors, forming crucial hydrogen bonds with target proteins. The phenyl ring provides a site for hydrophobic and aromatic interactions.

  • Versatility for Derivatization: The primary amine of the aminomethyl side chain is a readily accessible handle for synthetic modification, allowing for the systematic exploration of SAR through N-acylation and N-alkylation.

This guide will explore the synthetic pathways to access this core, its application in the design of opioid receptor modulators, and the critical structural features that govern its biological activity.

Synthesis of the Core Scaffold

The synthesis of this compound can be achieved through a multi-step sequence, often starting from a protected 4-piperidone derivative. A representative synthetic approach is outlined below, which leverages a Grignard reaction to introduce the phenyl group and a subsequent reduction to form the aminomethyl moiety.

A Generalized Synthetic Pathway

A common strategy involves the initial reaction of a 1-protected-4-piperidone with an alkali metal cyanide, followed by the addition of an amine to form an aminonitrile intermediate. This intermediate is then subjected to a Grignard reaction with a phenylmagnesium halide to introduce the phenyl group at the 4-position. Finally, deprotection and reduction of the nitrile group yield the desired this compound.

A key intermediate in the synthesis of many phenylpiperidine-based drugs is 1-methyl-4-phenylpiperidine-4-carbonitrile. This highlights the importance of the nitrile group as a precursor to the aminomethyl functionality.

Experimental Protocol: Synthesis of 4-Amino-4-phenylpiperidine Derivatives (Adapted)

This protocol is a generalized adaptation based on established methods for synthesizing 4-amino-4-phenylpiperidines.

  • Step 1: Formation of the Aminonitrile. To a solution of 1-benzyl-4-piperidone in a suitable solvent, add an alkali metal cyanide (e.g., sodium cyanide). After stirring, add a solution of the desired amine (e.g., methylamine) to form the corresponding aminonitrile.

  • Step 2: Grignard Reaction. The aminonitrile intermediate is then reacted with a phenylmagnesium halide (e.g., phenylmagnesium bromide) in an ethereal solvent like tetrahydrofuran (THF) to introduce the phenyl group at the C4 position.

  • Step 3: Deprotection and Reduction. The protecting group on the piperidine nitrogen (e.g., benzyl) is removed, typically via catalytic hydrogenation using palladium on carbon (Pd/C). The nitrile group is then reduced to the primary amine using a suitable reducing agent like lithium aluminum hydride (LiAlH4) to yield the final product.

The Role in Opioid Receptor Modulation and Analgesia

The this compound scaffold has been extensively explored for its ability to modulate opioid receptors, particularly the µ-opioid receptor (MOR), which is the primary target for most clinically used opioid analgesics. The structural similarity of this scaffold to endogenous opioid peptides allows it to bind to and activate these receptors, leading to a potent analgesic effect.

Structure-Activity Relationship (SAR) Insights

Decades of research on phenylpiperidine-based opioids have established key SAR principles that are directly applicable to derivatives of this compound:

  • The N-Substituent: The substituent on the piperidine nitrogen plays a critical role in determining the potency and efficacy of the compound. While an N-methyl group is common, larger substituents such as phenethyl can significantly enhance MOR agonist activity.

  • The C4-Side Chain: The aminomethyl group at the C4 position is a key interaction point with the opioid receptor. Acylation or alkylation of this primary amine can profoundly impact binding affinity and functional activity. For instance, converting the amine to an amide can introduce additional hydrogen bonding opportunities.

  • The Phenyl Ring: Substitution on the phenyl ring can modulate potency and selectivity. Hydroxylation, particularly at the meta-position, can enhance MOR affinity through additional hydrogen bonding interactions within the receptor binding pocket.

Quantitative Data on Analog Potency

The following table summarizes the analgesic potency of representative 4-phenylpiperidine analogs, illustrating the impact of structural modifications.

CompoundN-SubstituentC4-SubstituentAnalgesic Potency (Morphine = 1)Reference
Fentanyl Analog 2-(2-Thienyl)ethylN-Phenylpropanamide4521[1]
Brifentanil 2-(4-Ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethylN-(2-Fluorophenyl)methoxyacetamide13,036[2]
R 31833 2-PhenylethylMethyl 4-[N-(1-oxopropyl)-N-phenyl-amino]-4-piperidinecarboxylate10,031[1]

Derivatization Strategies for Drug Discovery

The primary amine of this compound serves as a versatile anchor point for chemical modifications to fine-tune the pharmacological profile of the resulting compounds. The two most common derivatization strategies are N-acylation and N-alkylation.

N-Acylation Workflow

N-acylation introduces an amide bond, a common functional group in pharmaceuticals that can participate in hydrogen bonding and improve metabolic stability.

N_Acylation_Workflow start This compound reaction Stir at 0°C to RT start->reaction 1.0 eq reagents Acyl Chloride or Anhydride, Non-nucleophilic Base (e.g., TEA, DIPEA) reagents->reaction 1.1-1.5 eq solvent Anhydrous Solvent (e.g., DCM, DMF) solvent->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product N-Acylated Derivative purification->product

Caption: Generalized workflow for the N-acylation of the core amine.

Experimental Protocol: N-Acylation of the Side-Chain Amine

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq).

  • Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Add the desired acyl chloride or acid anhydride (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

N-Alkylation Workflow

N-alkylation introduces a secondary or tertiary amine, which can alter the basicity and steric profile of the side chain, thereby influencing receptor interactions.

N_Alkylation_Workflow start This compound reaction Stir at RT to 80°C start->reaction 1.0 eq reagents Alkyl Halide (e.g., R-Br, R-I), Mild Base (e.g., K2CO3) reagents->reaction 1.2-2.0 eq solvent Polar Aprotic Solvent (e.g., ACN, DMF) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product N-Alkylated Derivative purification->product

Caption: Generalized workflow for the N-alkylation of the core amine.

Experimental Protocol: N-Alkylation of the Side-Chain Amine

  • Reaction Setup: Dissolve this compound (1.0 eq) in an anhydrous polar aprotic solvent such as acetonitrile (ACN) or DMF.

  • Addition of Reagents: Add a mild base such as potassium carbonate (K₂CO₃) (2.0 eq) followed by the alkyl halide (e.g., ethyl iodide, benzyl bromide) (1.2 eq).

  • Reaction Conditions: Heat the mixture to a temperature between room temperature and 80 °C, depending on the reactivity of the alkyl halide. Stir for 6-24 hours, monitoring the reaction by TLC or LC-MS.

  • Workup: Upon completion, filter off the base and concentrate the solvent. The residue can be taken up in an organic solvent and washed with water to remove any remaining salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Beyond Analgesia: Expanding Therapeutic Horizons

While the primary application of the this compound scaffold has been in the development of analgesics, its structural features make it a promising starting point for designing ligands for other CNS targets. The 4-phenylpiperidine core is present in drugs targeting a range of receptors and transporters, including:

  • Dopamine Transporter (DAT): The 4-aminopiperidine moiety has been incorporated into molecules designed as dopamine transporter ligands, with potential applications in the treatment of substance abuse disorders.

  • Serotonin Receptors: Derivatives of 4-phenylpiperidine have shown activity at various serotonin receptor subtypes, suggesting potential for the development of novel antidepressants and antipsychotics. For example, certain analogs have been investigated as 5-HT2A receptor inverse agonists.

  • Sigma Receptors: Phenylpiperazine and phenylpiperidine derivatives have been shown to bind with high affinity to sigma receptors, which are implicated in a variety of neurological and psychiatric disorders.

The versatility of the this compound scaffold, coupled with the well-established synthetic routes for its derivatization, ensures its continued relevance in the quest for novel CNS-active therapeutics.

Conclusion and Future Perspectives

This compound stands as a testament to the power of privileged scaffolds in medicinal chemistry. Its inherent drug-like properties and synthetic tractability have made it a valuable building block for the development of potent and selective modulators of CNS targets. The extensive body of research on its analogs has provided a deep understanding of the structure-activity relationships governing its interactions with opioid receptors, paving the way for the design of next-generation analgesics with improved safety profiles.

Future research in this area will likely focus on leveraging this scaffold to design multi-target ligands that can address complex neurological disorders with greater efficacy and fewer side effects. The continued exploration of novel derivatization strategies and the application of computational modeling will undoubtedly unlock the full therapeutic potential of this remarkable chemical entity.

References

Methodological & Application

Application Note and Protocol for the Synthesis of (1-Methyl-4-phenylpiperidin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the synthesis of (1-Methyl-4-phenylpiperidin-4-yl)methanamine, a valuable building block in medicinal chemistry and drug discovery. The protocol details a robust and scalable two-step synthetic sequence, commencing with the synthesis of the key intermediate, 1-methyl-4-phenylpiperidine-4-carbonitrile, followed by its reduction to the target primary amine. This guide offers two well-established methods for the critical nitrile reduction step: one employing the powerful reducing agent lithium aluminum hydride (LAH) and an alternative, milder catalytic hydrogenation using Raney Nickel. Detailed experimental procedures, safety considerations, and mechanistic insights are provided to ensure successful and safe execution.

Introduction

Substituted piperidines are privileged scaffolds in modern pharmacology, forming the core of numerous approved drugs and clinical candidates. The specific structural motif of a 4-phenylpiperidine is of particular interest due to its prevalence in centrally acting agents, including opioids and psychoactive compounds. This compound, with its primary amine functionality, serves as a versatile synthon for the elaboration of more complex molecular architectures through reactions such as N-acylation and N-alkylation[1]. The strategic placement of the aminomethyl group at the C4 position of the 1-methyl-4-phenylpiperidine core allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

This application note details the synthesis of this key intermediate, beginning from commercially available precursors. The synthetic route is designed to be efficient and adaptable for various laboratory scales.

Overall Synthetic Pathway

The synthesis of this compound is accomplished via a two-step process. The first step involves the synthesis of the nitrile precursor, 1-methyl-4-phenylpiperidine-4-carbonitrile. The second and final step is the reduction of this nitrile to the desired primary amine.

Synthesis_Pathway Precursors Precursors Nitrile 1-Methyl-4-phenylpiperidine-4-carbonitrile Precursors->Nitrile Step 1: Nitrile Formation Amine This compound Nitrile->Amine Step 2: Nitrile Reduction

Caption: Overall two-step synthesis of the target amine.

Step 1: Synthesis of 1-Methyl-4-phenylpiperidine-4-carbonitrile

The precursor, 1-methyl-4-phenylpiperidine-4-carbonitrile (also known as Pethidine-Intermediate A), is a crucial intermediate[2]. While commercially available, its synthesis can be achieved through various reported methods, often starting from N,N-bis(2-chloroethyl)methylamine and phenylacetonitrile[3][4]. For the scope of this protocol, we will assume the starting nitrile is available. It is important to note that 1-methyl-4-phenylpiperidine-4-carbonitrile is a DEA Schedule II controlled substance in the United States, and its handling and acquisition are subject to strict regulations[2].

Step 2: Reduction of 1-Methyl-4-phenylpiperidine-4-carbonitrile to this compound

The conversion of the nitrile group to a primary amine is a critical transformation in this synthesis. Two effective methods are presented below, each with its own advantages and considerations.

Method A: Reduction using Lithium Aluminum Hydride (LAH)

Lithium aluminum hydride (LiAlH₄ or LAH) is a potent and non-selective reducing agent capable of reducing a wide range of functional groups, including nitriles, to their corresponding amines[5][6]. The reaction proceeds via nucleophilic attack of hydride ions on the electrophilic carbon of the nitrile, forming an intermediate imine anion which is further reduced to the amine[7][8].

Reaction Scheme:

LAH_Reduction Nitrile 1-Methyl-4-phenyl- piperidine-4-carbonitrile Amine (1-Methyl-4-phenylpiperidin- 4-yl)methanamine Nitrile->Amine 1) LiAlH₄, THF 2) H₂O quench

Caption: LAH reduction of the precursor nitrile to the target amine.

Materials and Equipment:

Reagent/EquipmentQuantity (for 10 mmol scale)
1-Methyl-4-phenylpiperidine-4-carbonitrile2.00 g (10.0 mmol)
Lithium Aluminum Hydride (LAH)0.57 g (15.0 mmol)
Anhydrous Tetrahydrofuran (THF)100 mL
Distilled WaterAs needed
10% Sodium Hydroxide (NaOH) solutionAs needed
Anhydrous Sodium Sulfate (Na₂SO₄)As needed
Celite®As needed
Round-bottom flask (250 mL) with stir bar1
Reflux condenser1
Addition funnel1
Ice bath1
Standard glassware for workup and purificationAs needed
Inert atmosphere setup (Nitrogen or Argon)1

Experimental Protocol:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add lithium aluminum hydride (1.5 eq.) to a dry 250 mL round-bottom flask containing anhydrous THF (50 mL). Cool the suspension to 0 °C using an ice bath.

  • Addition of Nitrile: Dissolve 1-methyl-4-phenylpiperidine-4-carbonitrile (1.0 eq.) in anhydrous THF (50 mL) and add it dropwise to the LAH suspension via an addition funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C with an ice bath. Cautiously quench the excess LAH by the sequential dropwise addition of water (1.0 mL per gram of LAH used), followed by 10% aqueous NaOH solution (1.5 mL per gram of LAH), and finally water (3.0 mL per gram of LAH)[5]. This should result in the formation of a granular precipitate.

  • Workup: Filter the resulting suspension through a pad of Celite® and wash the filter cake thoroughly with THF or ethyl acetate. Combine the organic filtrates.

  • Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel if necessary.

Safety Precautions for Lithium Aluminum Hydride:

  • LAH is a highly reactive and flammable solid that reacts violently with water, acids, and other protic solvents, releasing flammable hydrogen gas[9][10][11].

  • Always handle LAH in a fume hood under an inert atmosphere[9].

  • Wear appropriate personal protective equipment (PPE), including a fire-retardant lab coat, safety glasses, and impervious gloves[9][10].

  • Avoid grinding LAH or exposing it to friction or static sparks, as this can cause ignition[9].

  • Keep a Class D fire extinguisher, dry sand, or soda ash readily available for fire suppression. Do not use water, carbon dioxide, or halogenated extinguishers on an LAH fire [9][12][13].

  • The quenching procedure is highly exothermic and must be performed slowly and with extreme caution in an ice bath[5].

Method B: Catalytic Hydrogenation with Raney Nickel

Catalytic hydrogenation using Raney Nickel is a milder and often safer alternative to LAH reduction for converting nitriles to primary amines[14][15]. This method can exhibit good chemoselectivity and often results in high yields of the primary amine with minimal formation of secondary or tertiary amine byproducts[14][16][17].

Reaction Scheme:

RaneyNi_Reduction Nitrile 1-Methyl-4-phenyl- piperidine-4-carbonitrile Amine (1-Methyl-4-phenylpiperidin- 4-yl)methanamine Nitrile->Amine H₂, Raney® Ni, EtOH

Caption: Raney Nickel catalyzed hydrogenation of the nitrile.

Materials and Equipment:

Reagent/EquipmentQuantity (for 10 mmol scale)
1-Methyl-4-phenylpiperidine-4-carbonitrile2.00 g (10.0 mmol)
Raney® Nickel (50% slurry in water)~1.0 g
Ethanol (or Methanol)100 mL
Hydrogen gas (H₂) sourceAs needed
Parr hydrogenation apparatus or similar1
Celite®As needed
Standard glassware for workup and purificationAs needed

Experimental Protocol:

  • Catalyst Preparation: Carefully wash the Raney® Nickel slurry with ethanol or the reaction solvent to remove the water.

  • Reaction Setup: In a hydrogenation vessel, combine 1-methyl-4-phenylpiperidine-4-carbonitrile (1.0 eq.), the washed Raney® Nickel catalyst, and ethanol (100 mL).

  • Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi, but consult instrument-specific guidelines) and stir the mixture vigorously at room temperature. The reaction can be gently heated (e.g., to 50 °C) to increase the rate if necessary[16].

  • Monitoring: The reaction progress can be monitored by the uptake of hydrogen or by TLC/GC-MS analysis of aliquots.

  • Workup: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Raney® Nickel is pyrophoric and the filter cake should not be allowed to dry completely in the air. Keep the filter cake wet with solvent and dispose of it properly.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be achieved by distillation under reduced pressure or by column chromatography.

Characterization

The final product, this compound, should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the presence of the primary amine (N-H stretching) and the absence of the nitrile (C≡N stretching) group.

Conclusion

This application note provides two reliable and detailed protocols for the synthesis of this compound. The choice between the LAH reduction and catalytic hydrogenation methods will depend on the available equipment, safety infrastructure, and desired scale of the reaction. Both methods, when executed with care and adherence to safety protocols, provide efficient access to this valuable synthetic intermediate for applications in pharmaceutical research and development.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification and Analysis of (1-Methyl-4-phenylpiperidin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the purification and purity assessment of (1-Methyl-4-phenylpiperidin-4-yl)methanamine using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). As a crucial piperidine-based scaffold in medicinal chemistry, ensuring its purity is paramount for reliable downstream applications in drug discovery and development. This guide details two primary protocols: a robust method for routine purity analysis and a stability-indicating method developed through forced degradation studies. We delve into the scientific rationale behind methodological choices, from mobile phase composition to column chemistry, to empower researchers with the expertise to adapt and troubleshoot these techniques effectively.

Introduction: The Analytical Challenge

This compound is a primary amine derivative of the 4-arylpiperidine structural class. This class is prevalent in centrally active pharmaceuticals due to the piperidine ring's ability to confer favorable pharmacokinetic properties. The molecule's structure, featuring a basic tertiary amine in the piperidine ring, a primary amine on the methyl group, and a phenyl chromophore, presents specific challenges and opportunities for HPLC analysis.

The primary analytical objectives are to separate the target compound from starting materials, synthetic by-products, and potential degradants. The basic nature of the dual amine functionalities necessitates careful control of the mobile phase pH to ensure good peak shape and prevent deleterious interactions with the silica-based stationary phase.[1][2] This application note provides a validated starting point for achieving high-resolution separation and accurate quantification.

Scientific Principles: Optimizing RP-HPLC for a Basic Amine

The Role of the Stationary and Mobile Phase

Reversed-phase chromatography on a C18 (octadecylsilane) column is the method of choice for compounds of intermediate polarity like our target analyte.[3][4] The separation is driven by hydrophobic interactions between the analyte and the nonpolar stationary phase. However, the basic nitrogen atoms in this compound can interact ionically with residual acidic silanol groups on the silica backbone of the C18 packing material. This secondary interaction is a primary cause of significant peak tailing and poor reproducibility.

To mitigate this, an acidic modifier is incorporated into the mobile phase. Trifluoroacetic acid (TFA) at a low concentration (0.1%) serves a dual purpose:

  • Analyte Protonation: It maintains the amine groups in their protonated, cationic form (R-NH3+), ensuring a consistent charge state and predictable chromatographic behavior.

  • Silanol Masking: The acidic protons compete with the protonated analyte for interaction with the negatively charged silanol groups, effectively masking them and promoting a purely hydrophobic separation mechanism.[5] This results in sharp, symmetrical peaks, which are essential for accurate quantification.

Detector Selection

The presence of the phenyl ring provides a chromophore that allows for straightforward detection using a UV-Vis or Diode Array Detector (DAD). While the absorbance maximum might be around 254-260 nm, detecting at a lower wavelength, such as 210 nm, often provides higher sensitivity for the overall structure, though it may also increase baseline noise and sensitivity to mobile phase impurities.[4][6]

Core Experimental Protocols

This section outlines two detailed protocols. The first is a general-purpose method for determining the purity of a synthesized batch. The second describes the development of a stability-indicating method, which is crucial for assessing the long-term stability of the compound.[7]

Protocol 1: Standard Purity Assessment by RP-HPLC

Objective: To quantify the purity of this compound and separate it from common process-related impurities.

Materials and Instrumentation:

  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and a DAD or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[6]

  • Reagents: Acetonitrile (HPLC grade), Water (HPLC or Milli-Q grade), Trifluoroacetic acid (TFA, HPLC grade).

  • Sample Diluent: 50:50 mixture of Acetonitrile and Water.

Methodology:

  • Mobile Phase Preparation:

    • Solvent A: 0.1% TFA in Water. To prepare 1 L, add 1 mL of TFA to 999 mL of water.

    • Solvent B: 0.1% TFA in Acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of acetonitrile.

    • Degas both solvents by sonication or vacuum filtration before use.

  • Sample Preparation:

    • Accurately weigh ~5 mg of the this compound sample.

    • Dissolve in the sample diluent to create a stock solution of approximately 1 mg/mL.

    • Further dilute to a working concentration of 0.1 mg/mL with the same diluent.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[6]

  • Chromatographic Analysis:

    • Set up the HPLC system according to the conditions outlined in Table 1 .

    • Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.

    • Inject the sample (typically 5-10 µL).

Data Presentation: Chromatographic Conditions

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmStandard for resolving small molecules with aromatic features.
Mobile Phase A: 0.1% TFA in WaterB: 0.1% TFA in AcetonitrileTFA ensures good peak shape for basic amines.[5] Acetonitrile is a strong organic solvent for elution.
Gradient Program 5% to 95% B over 15 minHold at 95% B for 3 minReturn to 5% B over 1 minHold at 5% B for 6 min (Re-equilibration)A gradient is used to elute a wide range of potential impurities and ensure the column is clean post-injection.
Flow Rate 1.0 mL/minTypical analytical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLStandard volume to avoid column overloading.
Detection UV at 210 nmProvides high sensitivity for the analyte.[4]

Data Analysis:

  • Integrate all peaks in the resulting chromatogram.

  • Calculate the purity of the main peak by dividing its area by the total area of all peaks and multiplying by 100 (Area Percent method).

Visualization: HPLC Purity Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_output Output A Mobile Phase Prep (A: H2O/TFA, B: ACN/TFA) C HPLC System (Pump, Autosampler) A->C B Sample Prep (Dissolve & Filter) B->C D C18 Column (Separation) C->D E UV Detector (210 nm) D->E F Chromatogram E->F G Data Analysis (Peak Integration, % Purity) F->G

Caption: General workflow for HPLC purity analysis.

Protocol 2: Stability-Indicating Method Development via Forced Degradation

Objective: To develop and validate an HPLC method that can separate the intact active pharmaceutical ingredient (API) from its degradation products, proving the method is "stability-indicating" as per ICH guidelines.[7][8]

Trustworthiness through Self-Validation: This protocol is inherently self-validating. By intentionally creating degradation products and confirming the HPLC method can resolve them from the parent compound, we build confidence that the method can accurately assess purity in samples that may have degraded over time.[9]

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL solution of the API in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions. The goal is to achieve 5-20% degradation.[7]

    • Acid Hydrolysis: Add 1N HCl and heat at 60 °C for 4 hours.

    • Base Hydrolysis: Add 1N NaOH and heat at 60 °C for 4 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid API at 105 °C for 24 hours, then dissolve for analysis.

    • Photolytic Degradation: Expose the solution to direct sunlight or a photostability chamber for 48 hours.

  • Sample Analysis:

    • After exposure, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all stressed samples to a final concentration of ~0.1 mg/mL.

    • Analyze using the HPLC method described in Protocol 1 .

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to that of an unstressed control.

    • The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main API peak.

    • Peak purity analysis using a DAD can be used to confirm that the main peak in the stressed samples is spectrally pure and not co-eluting with any degradants.

Visualization: Forced Degradation Logic

Forced_Degradation cluster_stress Stress Conditions API API Stock Solution This compound Acid Acid (1N HCl, 60°C) API->Acid Base Base (1N NaOH, 60°C) API->Base Ox Oxidation (3% H2O2, RT) API->Ox Heat Thermal (105°C, Solid) API->Heat Light Photolytic (Sunlight) API->Light Result Mixture of API + Degradation Products Acid->Result Base->Result Ox->Result Heat->Result Light->Result HPLC Validated HPLC Method (Protocol 1) Result->HPLC Output Separated Peaks: API & Degradants HPLC->Output

Caption: Workflow for stability-indicating method validation.

Advanced Considerations: Chiral Separation

If the synthesis of this compound involves non-stereospecific steps, or if chiral precursors are used, the final product could be a racemic mixture or contain diastereomeric impurities. Standard C18 columns cannot separate enantiomers. For this purpose, a Chiral Stationary Phase (CSP) is required.

  • Common CSPs for Amines: Polysaccharide-based (e.g., cellulose or amylose derivatives) and crown ether-based CSPs are often effective for separating chiral primary amines.[10][11]

  • Method Development: Chiral method development is largely empirical and often involves screening different CSPs and mobile phase systems (normal-phase, polar organic, or reversed-phase).[12] Basic additives like diethylamine (DEA) are often used in the mobile phase to improve peak shape.[10]

Troubleshooting

IssuePotential CauseSuggested Solution
Peak Tailing Secondary interactions with column silanols; Insufficient mobile phase modifier.Ensure TFA concentration is 0.1%. Consider using a column with end-capping or a base-deactivated stationary phase.
Poor Resolution Inappropriate mobile phase composition or gradient slope.Optimize the gradient. Decrease the ramp rate (%B/min) to improve the separation of closely eluting peaks.
Ghost Peaks Contamination in the mobile phase, sample diluent, or carryover from previous injections.Run a blank gradient. Ensure high-purity solvents. Implement a strong needle wash in the autosampler method.
Variable Retention Times Inadequate column equilibration; Fluctuating column temperature; Pump malfunction.Increase equilibration time. Use a column oven. Check pump performance and ensure proper mobile phase mixing.

References

Application Note: Quantitative Analysis of (1-Methyl-4-phenylpiperidin-4-yl)methanamine in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of (1-Methyl-4-phenylpiperidin-4-yl)methanamine in human plasma. The protocol detailed herein provides a comprehensive workflow, from sample preparation to data acquisition and analysis, designed for researchers in drug discovery, development, and clinical pharmacology. The methodology employs a straightforward protein precipitation extraction technique, followed by chromatographic separation on a reverse-phase C18 column and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This method has been developed in accordance with principles outlined in regulatory guidelines to ensure accuracy, precision, and reliability.

Introduction: The Rationale for a Targeted LC-MS/MS Assay

This compound is a substituted piperidine derivative, a structural motif prevalent in a wide array of centrally active agents and other therapeutic compounds.[1] The precise quantification of such molecules in biological matrices is fundamental to understanding their pharmacokinetic and pharmacodynamic profiles. The inherent complexity of biological samples, such as plasma, necessitates a highly selective and sensitive analytical technique. LC-MS/MS stands as the gold standard for this purpose, offering superior specificity through mass-based detection and high sensitivity for measuring low-concentration analytes.[2]

The basic nature of the primary amine and the tertiary amine within the piperidine ring of the target analyte dictates specific considerations in method development. Control of mobile phase pH is critical to ensure good chromatographic peak shape and retention.[3] Furthermore, electrospray ionization (ESI) in positive ion mode is ideally suited for this molecule due to the high proton affinity of the nitrogen atoms, which facilitates the formation of a stable protonated precursor ion, [M+H]⁺.[4] This application note explains the causality behind each step of the protocol, providing a self-validating system for reliable bioanalysis.

Analyte Properties and Mass Spectrometry

A foundational understanding of the analyte's physicochemical properties is paramount for effective method development.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical FormulaC₁₃H₂₀N₂[5]
Molecular Weight204.31 g/mol [5]
Structure(See Figure 1)-
Key Functional GroupsPrimary amine, Tertiary amine, Phenyl group, Piperidine ring-

Figure 1: Chemical Structure of this compound

G cluster_validation Core Validation Parameters cluster_outcome Method Performance Selectivity Selectivity & Specificity Reliable Reliable & Reproducible Data Selectivity->Reliable Accuracy Accuracy Accuracy->Reliable Precision Precision (Intra- & Inter-day) Precision->Reliable Calibration Calibration Curve & Linearity Calibration->Reliable LLOQ Lower Limit of Quantification (LLOQ) LLOQ->Reliable Stability Stability (Freeze-Thaw, Bench-Top, etc.) Stability->Reliable Matrix Matrix Effect Matrix->Reliable Recovery Extraction Recovery Recovery->Reliable

References

Application Notes and Protocols for the Utilization of (1-Methyl-4-phenylpiperidin-4-yl)methanamine in Central Nervous System (CNS) Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of (1-Methyl-4-phenylpiperidin-4-yl)methanamine as a foundational scaffold in modern drug design. The 4-phenylpiperidine core is a well-established "privileged structure," consistently appearing in a multitude of clinically successful CNS agents.[1] This guide elucidates the therapeutic potential of this scaffold, outlines detailed synthetic protocols for diversification, and provides validated experimental workflows for biological characterization, from initial receptor screening to preliminary pharmacokinetic profiling. The causality behind experimental choices is explained, empowering research teams to rationally design and execute discovery programs targeting a range of neurological and psychiatric disorders.

Introduction: The 4-Phenylpiperidine Scaffold - A Privileged Motif in Neuropharmacology

The 4-phenylpiperidine framework is a cornerstone of medicinal chemistry, renowned for its ability to present key pharmacophoric features in a conformationally constrained yet synthetically tractable manner. This scaffold is the backbone of numerous blockbuster drugs, including potent opioid analgesics (e.g., fentanyl, meperidine), antipsychotics (e.g., haloperidol), and selective serotonin reuptake inhibitors (SSRIs).[1][2] Its prevalence stems from its structural mimicry of endogenous neurotransmitter fragments, allowing for high-affinity interactions with a variety of G-protein coupled receptors (GPCRs) and transporters in the CNS.

This compound (herein referred to as the "core scaffold") offers a unique and strategic starting point for novel drug discovery. It incorporates the validated 4-phenylpiperidine motif while presenting a primary amine on a methylene spacer at the C4-position. This primary amine serves as a versatile synthetic handle for library generation, allowing for systematic exploration of structure-activity relationships (SAR).

Physicochemical Properties of the Core Scaffold

A clear understanding of the starting material's properties is fundamental to experimental design.

PropertyValueSource
Molecular Formula C₁₃H₂₀N₂[3]
Molecular Weight 204.32 g/mol [3]
CAS Number 1859-37-6[3]
Appearance Solid[3]
Storage Conditions 2-8°C, protect from light, store under inert gas-

Strategic Rationale for Target Selection

While specific biological data for the unsubstituted core scaffold is not extensively published, the rich pharmacology of its analogues provides a strong rationale for prioritizing certain biological targets. The primary amine and the 4-phenylpiperidine core suggest a high probability of interaction with receptors that recognize catecholamines and other biogenic amines.

Hypothesized Primary Targets
  • Opioid Receptors (μ, δ, κ): The 4-phenylpiperidine structure is a classic opioid pharmacophore.[4][5] Modifications on the piperidine nitrogen and the C4-substituent are known to profoundly influence affinity and functional activity (agonist vs. antagonist).[5] The core scaffold is an excellent starting point for developing novel analgesics or treatments for substance use disorders.

  • Sigma Receptors (σ₁, σ₂): Many 4-phenylpiperidine derivatives exhibit high affinity for sigma receptors, which are implicated in a range of conditions including neuropathic pain, psychiatric disorders, and neurodegenerative diseases.[6][7] The core scaffold can be derivatized to generate ligands with high affinity and selectivity for either sigma receptor subtype.[6]

  • Dopamine and Serotonin Receptors/Transporters: The structural similarity to phencyclidine and other monoamine reuptake inhibitors suggests potential interactions with dopamine (D₂, D₃, D₄) and serotonin (5-HT₂, 5-HT₇) receptors or their respective transporters (DAT, SERT).[1][8]

The following diagram illustrates the key structural features of the core scaffold and highlights the primary vectors for chemical modification to explore these target families.

Caption: Key modification points on the core scaffold and their likely target classes.

Synthetic Protocols for Library Generation

The primary amine of the core scaffold is the most versatile position for chemical modification. The following protocols for N-acylation and N-alkylation are robust methods for generating a diverse chemical library to probe SAR.

Protocol 1: N-Acylation of the Primary Amine

This protocol introduces an amide bond, a common and metabolically stable functional group in pharmaceuticals that can form critical hydrogen bond interactions with protein targets.

Objective: To synthesize N-((1-methyl-4-phenylpiperidin-4-yl)methyl)acetamide as a representative example.

Materials:

  • This compound (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Acetyl Chloride (1.1 eq)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DCM to a concentration of approximately 0.1 M.

  • Base Addition: Add TEA or DIPEA (1.5 eq) to the solution.

  • Cooling: Cool the stirred mixture to 0°C using an ice-water bath. This is critical to control the exothermic reaction with the acylating agent.

  • Acylating Agent Addition: Add acetyl chloride (1.1 eq) dropwise to the cooled solution. A precipitate (triethylammonium chloride) may form.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours.

  • Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

  • Purification:

    • Combine the organic layers and dry over anhydrous Na₂SO₄.

    • Filter the solution and concentrate the filtrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to yield the final N-acylated product.

G Start Dissolve Core Scaffold & Base in DCM Cool Cool to 0°C Start->Cool Add_Acyl Add Acyl Chloride Dropwise Cool->Add_Acyl React Stir at RT (2-16h) Add_Acyl->React Monitor Monitor by TLC/LC-MS React->Monitor Monitor->React Incomplete Quench Quench with aq. NaHCO₃ Monitor->Quench Complete Extract Extract with DCM Quench->Extract Purify Dry, Concentrate & Purify via Chromatography Extract->Purify Product Final N-Acylated Product Purify->Product

Caption: General workflow for the N-acylation of the core scaffold's primary amine.

Protocol 2: Reductive Amination for N-Alkylation

Reductive amination is a powerful method for introducing a wide variety of alkyl groups to the primary amine, allowing for fine-tuning of lipophilicity and steric bulk.

Objective: To synthesize N-benzyl-(1-methyl-4-phenylpiperidin-4-yl)methanamine.

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.0-1.2 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic amount)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the core scaffold (1.0 eq) and benzaldehyde (1.1 eq) in anhydrous DCM or DCE (approx. 0.1 M) in a round-bottom flask under an inert atmosphere.

  • Acid Catalyst: Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops) to facilitate imine formation. Stir for 30-60 minutes at room temperature.

  • Reducing Agent Addition: Add NaBH(OAc)₃ (1.5 eq) portion-wise to the stirred solution. The addition of this mild reducing agent is often accompanied by slight effervescence.

  • Reaction: Stir the reaction mixture at room temperature for 4-24 hours.

  • Monitoring: Monitor the reaction by LC-MS to confirm the formation of the desired product and consumption of the starting amine.

  • Workup:

    • Carefully quench the reaction by adding saturated aqueous NaHCO₃.

    • Extract the mixture with DCM (3x).

  • Purification:

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Experimental Protocols for Biological Evaluation: A Tiered Screening Cascade

A logical, tiered approach to biological evaluation is essential for efficient drug discovery. The following cascade prioritizes high-throughput in vitro assays before advancing promising compounds to more complex cellular and in vivo models.

G cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Potency & Selectivity cluster_tier3 Tier 3: In Vitro ADME & In Vivo PK/PD Binding Radioligand Binding Assays (Opioid, Sigma, DA, 5-HT Receptors) Functional Functional Assays (e.g., GTPγS Binding) Binding->Functional Active 'Hits' HTS High-Throughput Functional Screens (e.g., Calcium Flux, cAMP) HTS->Functional Selectivity Broad Receptor Panel Screening (e.g., NIMH PDSP) Functional->Selectivity Potent Compounds ADME In Vitro ADME Assays (Microsomal Stability, Caco-2 Permeability) Selectivity->ADME Selective 'Leads' PKPD In Vivo Pharmacokinetics & Pharmacodynamics (Rodent Models) ADME->PKPD Drug-like Candidates

Caption: A proposed tiered screening cascade for evaluating novel derivatives.

Protocol 3: Radioligand Binding Assay for Opioid Receptors

Objective: To determine the binding affinity (Kᵢ) of test compounds for the μ (MOP), δ (DOP), and κ (KOP) opioid receptors.

Materials:

  • Cell membranes expressing human MOP, DOP, or KOP receptors.

  • Radioligands: [³H]DAMGO (for MOP), [³H]DPDPE (for DOP), [³H]U69,593 (for KOP).

  • Non-specific binding inhibitors: Naloxone (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test compounds dissolved in DMSO.

  • 96-well microplates, glass fiber filter mats, scintillation fluid, and a microplate scintillation counter.

Step-by-Step Procedure:

  • Preparation: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration in the assay should be ≤1%.

  • Assay Plate Setup: To each well of a 96-well plate, add:

    • Assay Buffer

    • Test compound or vehicle (for total binding) or Naloxone (for non-specific binding).

    • Radioligand (at a concentration near its Kₑ value).

    • Cell membranes (protein concentration typically 5-20 µ g/well ).

  • Incubation: Incubate the plates at 25°C for 60-90 minutes with gentle shaking.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer.

  • Scintillation Counting: Dry the filter mats, add scintillation fluid, and quantify the bound radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total Binding - Non-specific Binding.

    • Plot the percent inhibition of specific binding versus the log concentration of the test compound.

    • Determine the IC₅₀ value using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Conclusion and Future Directions

This compound represents a highly valuable, yet underexplored, starting point for the design of novel CNS-active agents. Its privileged 4-phenylpiperidine core provides a high probability of interaction with key neuroreceptors, while its primary amine handle offers a facile route for chemical diversification. The protocols and strategic workflows detailed in this guide provide a robust framework for research teams to unlock the therapeutic potential of this scaffold. By systematically applying these synthetic and biological evaluation methods, scientists can efficiently navigate the path from initial hit identification to the development of lead candidates with promising therapeutic profiles for a host of challenging neurological and psychiatric disorders.

References

Application Notes and Protocols for N-Alkylation of (1-Methyl-4-phenylpiperidin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Methyl-4-phenylpiperidin-4-yl)methanamine is a key structural motif in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents. The piperidine ring is a prevalent feature in numerous FDA-approved drugs, valued for its ability to impart favorable physicochemical properties and engage in critical binding interactions with biological targets.[1][2] The primary amine of this compound presents a prime site for synthetic modification, particularly through N-alkylation. This modification allows for the systematic exploration of structure-activity relationships (SAR) by introducing a diverse range of alkyl groups, thereby modulating the compound's lipophilicity, basicity, and steric profile to optimize its pharmacological activity and pharmacokinetic properties.

This guide provides a comprehensive overview of the primary methodologies for the N-alkylation of this compound, with a focus on reductive amination and direct alkylation with alkyl halides. The protocols are designed to be robust and reproducible, offering detailed step-by-step instructions and insights into the rationale behind experimental choices.

Methodologies for N-Alkylation

The two most common and effective strategies for the N-alkylation of primary amines like this compound are:

  • Reductive Amination: A one-pot reaction involving the condensation of the primary amine with a carbonyl compound (aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine.[3][4][5]

  • Direct Alkylation with Alkyl Halides: A classical nucleophilic substitution reaction where the primary amine displaces a halide from an alkyl halide to form a new carbon-nitrogen bond.

I. Reductive Amination

Reductive amination is a powerful and widely used method for the formation of C-N bonds.[4] It offers several advantages, including mild reaction conditions, high yields, and the ability to introduce a wide variety of substituents.[6] The reaction proceeds via a two-step mechanism: the formation of an imine or iminium ion intermediate, followed by its reduction.[7]

Mechanism Rationale: The choice of reducing agent is critical for the success of reductive amination. Mild hydride reagents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are preferred because they selectively reduce the iminium ion intermediate over the starting carbonyl compound.[3][7] This selectivity is crucial for achieving high yields of the desired alkylated amine. The reaction is typically carried out in a slightly acidic medium to facilitate the formation of the iminium ion.

Experimental Workflow: Reductive Amination

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up and Purification A Dissolve this compound in a suitable solvent (e.g., DCE, MeOH). B Add the carbonyl compound (aldehyde or ketone). A->B C Add a mild acid catalyst (e.g., acetic acid). B->C D Add the reducing agent (e.g., NaBH(OAc)₃) portion-wise. C->D E Stir at room temperature for 2-24 hours. D->E F Monitor reaction progress by TLC or LC-MS. E->F G Quench the reaction with aqueous base (e.g., NaHCO₃). F->G H Extract the product with an organic solvent (e.g., DCM). G->H I Dry, concentrate, and purify by column chromatography. H->I

Caption: Workflow for N-alkylation via reductive amination.

Protocol 1: N-Alkylation via Reductive Amination

Materials:

  • This compound

  • Aldehyde or Ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic amount)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DCM or DCE (0.1 M), add the corresponding aldehyde or ketone (1.1 eq).

  • Acid Catalyst: Add a catalytic amount of acetic acid (e.g., 1-2 drops) to the reaction mixture.

  • Iminium Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution. Be cautious as gas evolution may occur.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-alkylated product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Table 1: Representative Data for Reductive Amination

Alkyl Group (from Carbonyl)Reaction Time (h)Yield (%)
Ethyl (from Acetaldehyde)485
Propyl (from Propionaldehyde)682
Isopropyl (from Acetone)1275
Benzyl (from Benzaldehyde)390
II. Direct Alkylation with Alkyl Halides

Direct N-alkylation with alkyl halides is a straightforward method for introducing alkyl groups onto a primary amine. The reaction proceeds via an Sₙ2 mechanism, where the amine acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide.[8]

Mechanism Rationale: The success of this reaction is dependent on several factors, including the reactivity of the alkyl halide (iodides > bromides > chlorides), the steric hindrance around the reacting centers, and the choice of base and solvent.[9] A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA), is typically used to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting amine and halt the reaction.[9] Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are often employed to facilitate the Sₙ2 reaction.[10] A potential drawback of this method is the possibility of over-alkylation to form the tertiary amine and even the quaternary ammonium salt.[9] This can often be controlled by using a slight excess of the amine or by slow addition of the alkyl halide.

Experimental Workflow: Direct Alkylation

G cluster_0 Reaction Setup cluster_1 Alkylation cluster_2 Work-up and Purification A Dissolve this compound in a polar aprotic solvent (e.g., DMF, Acetonitrile). B Add a non-nucleophilic base (e.g., K₂CO₃, TEA). A->B C Add the alkyl halide (e.g., alkyl iodide, bromide) dropwise. B->C D Stir at room temperature or heat as needed. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Filter off the base (if solid). E->F G Remove the solvent under reduced pressure. F->G H Purify the crude product by column chromatography. G->H

Caption: Workflow for N-alkylation via direct alkylation.

Protocol 2: N-Alkylation with Alkyl Halides

Materials:

  • This compound

  • Alkyl Halide (e.g., ethyl iodide, benzyl bromide) (1.1 eq)

  • Potassium Carbonate (K₂CO₃) or Triethylamine (TEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF or acetonitrile (0.1 M).

  • Base Addition: Add potassium carbonate (2.0 eq) or triethylamine (2.0 eq) to the solution.

  • Alkyl Halide Addition: Add the alkyl halide (1.1 eq) dropwise to the stirred suspension at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80°C, depending on the reactivity of the alkyl halide, for 4-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • If using K₂CO₃, filter off the solid and rinse with the reaction solvent.

    • If using TEA, the salt may be removed by filtration or carried through to the extraction.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the desired N-alkylated derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Table 2: Representative Data for Direct Alkylation

Alkyl HalideBaseTemperature (°C)Time (h)Yield (%)
Ethyl IodideK₂CO₃25688
n-Propyl BromideK₂CO₃601280
Benzyl BromideTEA25492
Allyl BromideTEA25585

Self-Validating Systems and Quality Control

To ensure the trustworthiness of these protocols, it is imperative to incorporate in-process controls and thorough final product characterization.

  • Reaction Monitoring: Regular monitoring by TLC or LC-MS is crucial to determine the reaction endpoint and to check for the formation of byproducts, such as over-alkylated species.

  • Spectroscopic Analysis: Unambiguous structural confirmation of the purified product must be performed using ¹H NMR and ¹³C NMR spectroscopy.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized compound.

  • Purity Assessment: The purity of the final compound should be determined by High-Performance Liquid Chromatography (HPLC) or quantitative NMR (qNMR). A purity of >95% is generally required for biological screening.

Conclusion

The N-alkylation of this compound is a fundamental transformation in the synthesis of novel piperidine-based compounds for drug discovery. Both reductive amination and direct alkylation with alkyl halides are reliable and versatile methods for achieving this modification. The choice of methodology will depend on the desired substituent, the availability of starting materials, and the desired scale of the reaction. By following the detailed protocols and incorporating rigorous quality control measures, researchers can confidently synthesize a diverse library of N-alkylated derivatives for further biological evaluation.

References

The (1-Methyl-4-phenylpiperidin-4-yl)methanamine Scaffold: A Versatile Platform for CNS-Targeted Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4-Phenylpiperidine Core

In the landscape of medicinal chemistry, the 4-phenylpiperidine motif stands out as a "privileged scaffold." Its rigid structure pre-organizes substituents in three-dimensional space, facilitating high-affinity interactions with a multitude of biological targets, particularly within the central nervous system (CNS). Derivatives of this core are found in numerous FDA-approved drugs, from potent analgesics to antipsychotics.[1] The subject of this guide, (1-Methyl-4-phenylpiperidin-4-yl)methanamine, is a particularly valuable starting point for library synthesis. It features two key points of diversification: the exocyclic primary amine, which is a prime handle for derivatization, and the potential for modification of the phenyl ring. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this scaffold and its application in the generation of compound libraries for screening and lead optimization.

Physicochemical Properties and Structural Features

The this compound scaffold possesses a unique combination of structural features that make it an attractive starting point for library synthesis.

PropertyValueSignificance in Drug Design
Molecular Formula C13H20N2Provides a solid foundation with atoms commonly found in bioactive molecules.
Molecular Weight 204.31 g/mol A good starting point that allows for the addition of various functional groups without exceeding the typical molecular weight range for orally bioavailable drugs.
Topological Polar Surface Area (TPSA) 29.26 ŲThis value suggests good potential for blood-brain barrier penetration, a critical factor for CNS-targeted drugs.
Key Functional Groups Tertiary amine (piperidine ring), Primary amine (exocyclic)The tertiary amine can influence overall basicity and solubility, while the primary amine is the main site for derivatization.

Synthesis of the this compound Scaffold

A common and efficient route to synthesize the title scaffold begins with the commercially available 1-methyl-4-piperidone. The synthesis involves two key transformations: the addition of the phenyl group and the introduction of the aminomethyl moiety. A robust method for the latter is the Strecker synthesis, followed by reduction.

Protocol 1: Synthesis of this compound

Step 1: Phenylation of 1-Methyl-4-piperidone

  • Reaction Setup: To a solution of 1-methyl-4-piperidone (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add phenylmagnesium bromide (1.1 eq, 3.0 M solution in diethyl ether) dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-hydroxy-1-methyl-4-phenylpiperidine.

Step 2: Introduction of the Aminomethyl Group via Nitrile Formation

  • Reaction Setup: To a solution of 4-hydroxy-1-methyl-4-phenylpiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add trimethylsilyl cyanide (TMSCN) (1.5 eq) and a catalytic amount of a Lewis acid (e.g., zinc iodide, ZnI2).

  • Reaction: Stir the mixture at room temperature for 24 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 1-methyl-4-phenyl-4-piperidinecarbonitrile.

Step 3: Reduction of the Nitrile to the Primary Amine

  • Reaction Setup: In a flask equipped with a magnetic stirrer, dissolve the crude 1-methyl-4-phenyl-4-piperidinecarbonitrile (1.0 eq) in anhydrous THF.

  • Reaction: Carefully add lithium aluminum hydride (LAH) (2.0 eq) portion-wise at 0 °C. After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.

  • Workup: Cautiously quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again. Filter the resulting aluminum salts and wash thoroughly with THF. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

G start 1-Methyl-4-piperidone step1 Phenylmagnesium bromide, THF start->step1 Step 1: Phenylation intermediate1 4-Hydroxy-1-methyl-4-phenylpiperidine step1->intermediate1 step2 TMSCN, Lewis Acid intermediate1->step2 Step 2: Nitrile Formation intermediate2 1-Methyl-4-phenyl-4-piperidinecarbonitrile step2->intermediate2 step3 Lithium Aluminum Hydride, THF intermediate2->step3 Step 3: Nitrile Reduction end_product This compound step3->end_product

Caption: Synthetic workflow for this compound.

Library Synthesis from the this compound Scaffold

The primary amine of the scaffold is a versatile handle for a variety of chemical transformations, allowing for the rapid generation of a diverse library of compounds. The two most common and robust methods for diversification are N-acylation and reductive amination.

Protocol 2: Parallel N-Acylation for Amide Library Synthesis

This protocol is amenable to parallel synthesis in multi-well plates.

  • Stock Solution Preparation: Prepare a stock solution of this compound (1.0 eq) in an anhydrous solvent such as DCM or N,N-dimethylformamide (DMF) (e.g., 0.1 M).

  • Reagent Plating: In individual wells of a 96-well plate, add a solution of a diverse set of acylating agents (e.g., acid chlorides or carboxylic acids with a coupling agent like HATU) (1.1 eq).

  • Reaction Initiation: To each well, add the stock solution of the scaffold and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq).

  • Reaction: Seal the plate and agitate at room temperature for 12-16 hours.

  • Workup and Purification: Upon completion, the reaction mixtures can be worked up in parallel. For purification, techniques such as solid-phase extraction (SPE) or mass-directed preparative HPLC are commonly employed.

Reaction ComponentReagent/ConditionMolar Ratio (to scaffold)Purpose
Scaffold This compound1.0Starting material
Acylating Agent R-COCl or R-COOH/HATU1.1Introduces diverse R groups
Base DIPEA or TEA1.5Scavenges HCl by-product
Solvent DCM or DMF-Anhydrous, aprotic solvent
Protocol 3: Parallel Reductive Amination for Secondary Amine Library Synthesis

This method introduces further diversity by forming a secondary amine linkage.

  • Stock Solution Preparation: Prepare a stock solution of this compound (1.0 eq) in a suitable solvent like 1,2-dichloroethane (DCE).

  • Reagent Plating: In individual wells of a 96-well plate, add a solution of a diverse set of aldehydes or ketones (1.1 eq).

  • Reaction Initiation: To each well, add the scaffold stock solution. Allow the mixture to stir for 1-2 hours to facilitate imine/enamine formation.

  • Reduction: Add a solution of a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), to each well.

  • Reaction: Seal the plate and agitate at room temperature for 16-24 hours.

  • Workup and Purification: Quench the reactions by adding a saturated aqueous solution of sodium bicarbonate. The products can then be extracted and purified using parallel techniques as described in Protocol 2.

G cluster_0 N-Acylation cluster_1 Reductive Amination scaffold This compound acyl_reagents Acyl Chlorides (R-COCl) or Carboxylic Acids (R-COOH) scaffold->acyl_reagents reductive_reagents Aldehydes (R-CHO) or Ketones (R-R'CO) scaffold->reductive_reagents acyl_product Amide Library (Scaffold-NH-CO-R) acyl_reagents->acyl_product DIPEA, DCM reductive_product Secondary Amine Library (Scaffold-NH-CH(R)-R') reductive_reagents->reductive_product NaBH(OAc)3, DCE

Caption: Diversification strategies for library synthesis.

Applications and Biological Relevance

Libraries derived from the this compound scaffold have shown promise in targeting a range of biological systems, largely due to the parent scaffold's resemblance to endogenous neurotransmitters.

  • Opioid Receptors: The 4-phenylpiperidine core is a classic pharmacophore for opioid receptor ligands.[2] Modifications to the exocyclic amine can modulate affinity and selectivity for mu, delta, and kappa opioid receptors, making libraries derived from this scaffold valuable for the discovery of novel analgesics with potentially improved side-effect profiles.[2]

  • Dopamine and Serotonin Receptors: This scaffold is also relevant for targeting dopamine (D2, D3, D4) and serotonin (5-HT) receptors.[3] Libraries based on this structure can be screened for novel antipsychotics, antidepressants, and treatments for neurodegenerative diseases like Parkinson's.[3]

  • Chemokine Receptors: Derivatives of 4-aminopiperidines have been identified as potent antagonists of the CCR5 receptor, a key co-receptor for HIV entry into cells.[4] This highlights the potential for libraries based on the title scaffold to yield novel anti-inflammatory and antiviral agents.

Structure-Activity Relationship (SAR) Insights

Systematic derivatization of the this compound scaffold allows for the elucidation of structure-activity relationships. Key considerations include:

  • Amide vs. Amine Linkage: The nature of the linker connecting the scaffold to the diversity element (e.g., an amide from acylation vs. a secondary amine from reductive amination) significantly impacts the compound's hydrogen bonding capacity, polarity, and metabolic stability.

  • Size and Lipophilicity of Substituents: The properties of the "R" groups introduced will heavily influence the overall physicochemical properties of the final compounds. For CNS targets, maintaining an optimal balance of lipophilicity is crucial for blood-brain barrier penetration.

  • Phenyl Ring Substitution: While this guide focuses on derivatization of the exocyclic amine, substitution on the phenyl ring offers a secondary avenue for optimization. Electron-withdrawing or -donating groups can modulate the electronic properties of the molecule and influence target binding.

Conclusion

The this compound scaffold is a powerful tool in modern drug discovery. Its straightforward synthesis and the versatility of its primary amine handle for chemical modification make it an ideal starting point for the construction of diverse compound libraries. The protocols and insights provided in this guide are intended to empower researchers to leverage this valuable scaffold in their quest for novel therapeutics targeting the central nervous system and beyond.

References

Application Notes and Protocols for the Development of (1-Methyl-4-phenylpiperidin-4-yl)methanamine based CXCR4 Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The C-X-C chemokine receptor type 4 (CXCR4) and its cognate ligand, CXCL12, represent a critical signaling axis implicated in a multitude of physiological and pathological processes. Its dysregulation is a hallmark of numerous diseases, including cancer metastasis, HIV-1 entry, and inflammatory disorders. Consequently, the development of potent and selective CXCR4 antagonists is an area of intense therapeutic interest. The (1-Methyl-4-phenylpiperidin-4-yl)methanamine scaffold has emerged as a promising structural motif for the generation of novel CXCR4 inhibitors. This document provides a comprehensive guide for researchers, detailing the synthesis of this core scaffold, strategies for library development, and robust protocols for in vitro and in vivo characterization of their antagonist activity. The methodologies are presented with an emphasis on the scientific rationale behind experimental choices, ensuring a self-validating and reproducible workflow for the identification and advancement of lead candidates.

Introduction: The Rationale for Targeting the CXCR4/CXCL12 Axis

The CXCR4 receptor is a G protein-coupled receptor (GPCR) that, upon binding to CXCL12, initiates a cascade of intracellular signaling events.[1][2] These pathways, primarily mediated through Gαi proteins, lead to downstream activation of the PI3K/Akt and MAPK/ERK pathways, culminating in cellular responses such as chemotaxis, proliferation, and survival.[3][4]

In oncology, cancer cells often hijack this axis. Tumors that overexpress CXCR4 are drawn towards tissues and organs that secrete high levels of CXCL12, such as the bone marrow, lungs, and liver, facilitating metastasis.[5][6] By blocking this interaction, CXCR4 antagonists can potentially inhibit the spread of cancer.[7] The FDA-approved drug Plerixafor (AMD3100), a bicyclam-based CXCR4 antagonist, validates this therapeutic strategy, although its application is currently limited to hematopoietic stem cell mobilization.[8][9] The this compound scaffold offers a synthetically tractable starting point for developing novel small molecule antagonists with potentially improved pharmacological profiles.[10]

CXCR4 Signaling Pathways

The binding of CXCL12 to CXCR4 triggers both G-protein dependent and independent signaling cascades, making it a complex target. Understanding these pathways is crucial for designing functional assays that can comprehensively characterize antagonist activity.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CXCR4 CXCR4 G_protein Gαi/βγ CXCR4->G_protein Activates Arrestin β-Arrestin Recruitment CXCR4->Arrestin Phosphorylation & GRK binding PLC PLC G_protein->PLC βγ subunit PI3K PI3K/Akt G_protein->PI3K αi subunit CXCL12 CXCL12 (Ligand) CXCL12->CXCR4 Binds & Activates Antagonist (1-Methyl-4-phenyl- piperidin-4-yl)methanamine Derivative Antagonist->CXCR4 Blocks Binding Ca_ion Ca²⁺ Mobilization PLC->Ca_ion MAPK MAPK/ERK PI3K->MAPK Migration Cell Migration & Survival MAPK->Migration Ca_ion->Migration Internalization Receptor Internalization Arrestin->Internalization

Caption: CXCR4 Signaling and Point of Antagonist Intervention.

Synthesis and Library Development

The development of potent CXCR4 antagonists from the this compound core relies on a systematic exploration of its structure-activity relationship (SAR). This is achieved by synthesizing the core molecule and then creating a library of derivatives through modifications at the primary amine.

Protocol 1: Synthesis of the Core Scaffold: this compound

The synthesis of the core scaffold is efficiently achieved via the reduction of its commercially available nitrile precursor, 1-Methyl-4-phenylpiperidine-4-carbonitrile. Lithium aluminum hydride (LAH) is a powerful reducing agent suitable for this transformation.[1][7][11]

Rationale: The nitrile group is readily reduced to a primary amine by strong hydride reagents like LAH. The reaction proceeds via nucleophilic attack of hydride ions on the electrophilic carbon of the nitrile, followed by an aqueous workup to yield the amine.[4] Tetrahydrofuran (THF) is used as an anhydrous aprotic solvent to prevent quenching of the highly reactive LAH.

Materials:

  • 1-Methyl-4-phenylpiperidine-4-carbonitrile

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 10% Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Celite

  • Round-bottom flask, magnetic stirrer, ice bath, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF (10 volumes relative to the nitrile).

  • Addition of Starting Material: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 1-Methyl-4-phenylpiperidine-4-carbonitrile (1.0 equivalent) in anhydrous THF dropwise.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously and sequentially add deionized water (1 volume equivalent to the mass of LAH used), followed by 10% NaOH solution (1.5 volume equivalents to the mass of LAH), and finally deionized water again (3 volume equivalents to the mass of LAH). This procedure, known as the Fieser workup, is designed to produce a granular precipitate that is easy to filter.[7]

  • Filtration and Extraction: Stir the resulting suspension for 30 minutes, then filter through a pad of Celite, washing the filter cake thoroughly with ethyl acetate. Transfer the combined filtrate to a separatory funnel.

  • Workup: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Start 1-Methyl-4-phenyl- piperidine-4-carbonitrile Step1 1. LiAlH₄, Anhydrous THF, 0°C to RT 2. Aqueous Workup (Fieser) Start->Step1 Product (1-Methyl-4-phenyl- piperidin-4-yl)methanamine Step1->Product cluster_workflow In Vitro Screening Cascade Lib Synthesized Compound Library Assay1 Primary Screen: Radioligand Binding Assay Lib->Assay1 Decision1 Determine IC₅₀ Potent Compounds? Assay1->Decision1 Assay2 Secondary Screen: Functional Assays Decision1->Assay2 Yes Inactive Inactive Decision1->Inactive No Assay2a Calcium Mobilization Assay Assay2->Assay2a Assay2b Cell Migration Assay Assay2->Assay2b Decision2 Functional Antagonism Confirmed? Assay2a->Decision2 Assay2b->Decision2 Hits Validated Hits for In Vivo Studies Decision2->Hits Yes Decision2->Inactive No

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1-Methyl-4-phenylpiperidin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the synthesis of (1-Methyl-4-phenylpiperidin-4-yl)methanamine. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the yield of this important synthetic building block. We provide in-depth, experience-driven advice in a direct question-and-answer format to address specific issues you may encounter in the lab.

Core Synthesis Strategy: Retrosynthetic Analysis

The most prevalent and industrially scalable route to this compound involves the reduction of a nitrile precursor, 1-Methyl-4-phenylpiperidine-4-carbonitrile. This precursor is a DEA Schedule II controlled substance, also known as Pethidine-Intermediate-A, and requires appropriate handling and licensing.[1] The overall synthetic transformation is a reduction of a nitrile to a primary amine.

Below is a general workflow diagram for the primary synthetic route discussed in this guide.

Synthesis_Workflow start 1-Methyl-4-phenyl- piperidine-4-carbonitrile reduction Nitrile Reduction start->reduction Reducing Agent (e.g., LiAlH4, H2/Catalyst) workup Aqueous Workup & Extraction reduction->workup purification Purification (e.g., Distillation, Chromatography) workup->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide: Low Yield and Impurities

This section addresses the most frequently encountered problems during the synthesis, providing causal explanations and actionable solutions.

Question 1: My overall yield is consistently low after the nitrile reduction. What are the likely causes and how can I improve it?

Low yields in nitrile reductions are often traced back to three primary areas: the choice of reducing agent, reaction conditions, and the formation of byproducts.

Answer:

The reduction of a nitrile to a primary amine is a robust transformation, but its efficiency is highly dependent on the chosen methodology. The primary challenges are preventing over-reduction and the formation of secondary and tertiary amine impurities.[2][3]

Potential Cause 1: Suboptimal Reducing Agent or Conditions

  • Explanation: Not all reducing agents are equally effective for nitrile reduction. Strong, non-selective agents can lead to side reactions, while catalytic methods may require careful optimization of catalyst, solvent, and hydrogen pressure.

  • Solutions:

    • Lithium Aluminum Hydride (LiAlH₄): This is a powerful and often high-yielding reagent for this transformation.[4][5] Ensure the reaction is conducted in an anhydrous ether solvent (like diethyl ether or THF) under an inert atmosphere (Nitrogen or Argon). The reaction is typically performed at reflux, followed by a careful acidic workup.[5]

    • Catalytic Hydrogenation: This is a more atom-economical and often safer alternative to metal hydrides.[3] Common catalysts include Raney Nickel, Palladium on Carbon (Pd/C), or Platinum Dioxide (PtO₂).[2][5] To suppress the formation of secondary and tertiary amine byproducts, it is crucial to add ammonia or ammonium hydroxide to the reaction mixture.[6]

Potential Cause 2: Formation of Secondary and Tertiary Amine Byproducts

  • Explanation: During the reduction, an intermediate imine is formed. This imine can be attacked by the newly formed primary amine product, leading to the formation of secondary and tertiary amines after further reduction.[2] This is a significant pathway for yield loss.

  • Solutions:

    • Catalyst Choice: Certain catalysts, like cobalt boride, are known to be more selective for the formation of primary amines.[2]

    • Ammonia Addition: As mentioned, conducting catalytic hydrogenation in the presence of ammonia shifts the equilibrium away from the formation of secondary amines by competing for the intermediate imine.[6]

    • Stoichiometric Reductants: Using stoichiometric reducing agents like LiAlH₄ can sometimes minimize these byproducts compared to catalytic methods if the reaction is carefully controlled.[4][5]

Potential Cause 3: Incomplete Reaction

  • Explanation: The reaction may not be going to completion due to insufficient reaction time, low temperature, or deactivated catalyst.

  • Solutions:

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting nitrile.

    • Temperature and Time: For LiAlH₄ reductions, ensure the reaction is refluxed for an adequate period. For catalytic hydrogenations, higher pressures and temperatures may be required, but these must be optimized to avoid side reactions.[4]

ParameterLiAlH₄ ReductionCatalytic Hydrogenation (e.g., Raney Ni)Key Considerations
Solvent Anhydrous Diethyl Ether or THFMethanol or Ethanol with AmmoniaAnhydrous conditions are critical for LiAlH₄.[5]
Temperature Reflux (35-66 °C)25-100 °C (catalyst dependent)Higher temperatures can increase side reactions.
Pressure Atmospheric50-1500 psi H₂ (catalyst dependent)Higher pressure increases reaction rate but requires specialized equipment.
Key Additive NoneAmmonia or Ammonium HydroxideEssential for suppressing secondary/tertiary amine formation.[6]
Typical Yield Good to ExcellentGood to Excellent (with optimization)Highly dependent on substrate and precise conditions.
Question 2: I'm observing significant amounts of secondary amine byproduct, bis((1-methyl-4-phenylpiperidin-4-yl)methyl)amine. How can I specifically minimize this?

This is a direct consequence of the mechanism of nitrile reduction and is a very common issue.

Answer:

The formation of the secondary amine dimer is a classic problem in nitrile reductions.[2][3] The troubleshooting diagram below outlines a decision-making process to address this specific issue.

Troubleshooting_Byproduct problem High Secondary Amine Byproduct method_check Are you using Catalytic Hydrogenation? problem->method_check add_nh3 Add Ammonia or Ammonium Hydroxide to the reaction mixture. method_check->add_nh3 Yes switch_reagent Consider switching to a stoichiometric reductant like LiAlH4 or BH3-THF. method_check->switch_reagent No optimize_conditions Optimize Catalyst Loading, Temperature, and Pressure. add_nh3->optimize_conditions check_purity Ensure starting material and solvent purity. switch_reagent->check_purity optimize_conditions->check_purity

Caption: Decision tree for troubleshooting secondary amine byproduct formation.

Detailed Explanation of Solutions:

  • For Catalytic Hydrogenation:

    • Mechanism of Suppression: Adding a large excess of ammonia (often as a solution in the alcohol solvent) floods the reaction with a simple amine that can reversibly form an imine with any unreacted starting material. This effectively "protects" the intermediate imine from being attacked by the more sterically hindered and valuable primary amine product.

    • Practical Application: A common practice is to use a 7N solution of ammonia in methanol as the reaction solvent when using Raney Nickel or Pd/C.

  • Alternative Reducing Agents:

    • Borane Complexes (BH₃-THF or BH₃-SMe₂): Borane is another effective reagent for reducing nitriles to primary amines.[6] It often shows good selectivity and can be a viable alternative if catalytic methods prove problematic. The reaction is typically performed in THF with heating.[6]

    • Lithium Borohydride (LiBH₄): While less reactive than LiAlH₄, lithium borohydride can also be used and may offer a different selectivity profile.[2]

Frequently Asked Questions (FAQs)

Q1: Are there alternative synthetic routes that avoid the nitrile intermediate?

A: Yes, while the nitrile reduction is common, other pathways exist. One notable alternative is a multi-step sequence starting from a protected piperidone.

  • Reductive Amination Route: A synthesis can begin with N-Boc-4-piperidone.[7]

    • Reductive Amination: React N-Boc-4-piperidone with methylamine in the presence of a reducing agent like sodium triacetoxyborohydride to form tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate.[7]

    • Boc Deprotection: Remove the Boc protecting group using an acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

    • N-Methylation: The final N-methylation of the piperidine nitrogen can be achieved via the Eschweiler-Clarke reaction (using formic acid and formaldehyde).[7]

This route avoids the use of cyanide and the controlled nitrile intermediate but is longer and may have a lower overall yield.

Q2: What is the best method for purifying the final product, this compound?

A: The purification strategy depends on the scale and the nature of the impurities.

  • For Small-Scale/High Purity: Flash column chromatography on silica gel is effective. A gradient of dichloromethane (DCM) and methanol, often with a small amount of triethylamine (e.g., 1%) to prevent the amine from streaking on the silica, is a good starting point.

  • For Large-Scale: Fractional distillation under reduced pressure (vacuum distillation) is the most practical method. The product is a relatively high-boiling liquid. The key is to achieve good separation from any remaining starting material and the higher-boiling secondary amine byproduct.

  • Acid-Base Extraction: Before distillation or chromatography, an aqueous workup involving acid-base extraction can significantly clean up the crude product. Dissolve the crude material in an organic solvent (like DCM or ether), wash with a dilute base (e.g., NaHCO₃ solution) to remove any acidic residues, and then extract the aqueous layer. The product can then be extracted back into an organic layer after basifying the aqueous layer.

Q3: My starting material, 1-Methyl-4-phenylpiperidine-4-carbonitrile, appears to be degrading. How should it be stored?

A: As a nitrile, it is generally stable. However, like many organic compounds, it should be stored in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent slow hydrolysis or degradation, especially if trace amounts of acid or base are present.

References

Technical Support Center: Overcoming Solubility Challenges with (1-Methyl-4-phenylpiperidin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (1-Methyl-4-phenylpiperidin-4-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility issues with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.

Introduction

This compound is a primary amine with a chemical structure that presents challenges to achieving desired concentrations in aqueous solutions for experimental assays. Its basic nature, conferred by the primary amine and the tertiary amine within the piperidine ring, dictates a pH-dependent solubility profile. Understanding and manipulating these properties are key to its successful application in research and development.

This guide provides a logical, step-by-step approach to solubilizing this compound, grounded in fundamental physicochemical principles.

Part 1: Troubleshooting Guide

This section addresses common problems encountered when dissolving this compound and provides detailed, step-by-step protocols to resolve them.

Issue 1: My stock solution of this compound in an aqueous buffer is cloudy or shows precipitation.

Cause: This is a classic sign of poor solubility, likely due to the pH of your buffer being too high, causing the compound to be in its less soluble, neutral form. As a basic compound, this compound is more soluble at a lower pH where it is protonated and exists as a more polar, water-soluble salt.

Solution: pH Adjustment

The most effective initial strategy is to lower the pH of your solvent.

Step-by-Step Protocol for pH-Mediated Solubilization:

  • Initial Assessment: Observe the physical state of your compound in the chosen buffer. If you see particulate matter or cloudiness, proceed with pH adjustment.

  • Acidification: Add a dilute acidic solution dropwise to your suspension. A 0.1 M solution of hydrochloric acid (HCl) is a common choice.

  • Monitoring: Continuously stir or vortex the solution while adding the acid. Monitor the pH of the solution using a calibrated pH meter.

  • Endpoint: Continue adding acid until the solution becomes clear. Note the pH at which the compound fully dissolves. This pH should be at least 1-2 units below the highest pKa of the molecule to ensure complete protonation and solubilization. The estimated pKa of the primary amine is around 9.5-10.5, and the tertiary amine in the piperidine ring is around 8.5-9.5. Therefore, a pH of 6.5 or lower is a good target.

  • Final Dilution: Once the compound is fully dissolved in this acidic stock solution, you can make further dilutions into your final assay buffer. Be mindful that this final dilution may raise the pH, so ensure the final concentration of the compound remains below its solubility limit at the final pH of the assay.

Visualizing pH-Dependent Solubility:

G cluster_0 High pH (e.g., pH 8.5) cluster_1 Low pH (e.g., pH 6.5) Neutral_Form Neutral Form (Less Soluble) Precipitate Precipitation/ Cloudiness Neutral_Form->Precipitate Poor aqueous solubility Protonated_Form Protonated Form (More Soluble) Clear_Solution Clear Solution Protonated_Form->Clear_Solution High aqueous solubility Compound This compound Compound->Neutral_Form In basic conditions Compound->Protonated_Form In acidic conditions

Caption: pH effect on the solubility of this compound.

Issue 2: Even after pH adjustment, I cannot reach my desired high concentration for a stock solution.

Cause: While pH adjustment is a powerful tool, there is a limit to the aqueous solubility of any compound. If you require a very concentrated stock solution, you may need to employ co-solvents.

Solution: Utilizing Co-solvents

Co-solvents are organic solvents miscible with water that can increase the solubility of hydrophobic compounds.

Step-by-Step Protocol for Co-solvent-Mediated Solubilization:

  • Co-solvent Selection: Common co-solvents for in vitro studies include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycol (PEG). The choice of co-solvent will depend on the tolerance of your experimental system.

  • Initial Dissolution: Dissolve the this compound in a small volume of 100% co-solvent (e.g., DMSO) to create a high-concentration primary stock.

  • Aqueous Dilution: Perform serial dilutions from this primary stock into your aqueous buffer. It is crucial to add the co-solvent stock to the aqueous buffer and not the other way around to avoid precipitation.

  • Final Concentration of Co-solvent: Keep the final concentration of the co-solvent in your assay as low as possible (typically <1%, and often <0.1%) to avoid off-target effects.

Data on Co-solvent Usage:

Co-solventTypical Starting ConcentrationFinal Assay ConcentrationConsiderations
DMSO10-50 mM< 0.5%Can have biological effects at higher concentrations.
Ethanol10-50 mM< 1%Can cause protein denaturation at higher concentrations.
PEG 40010-50 mM< 5%Generally well-tolerated in many cell-based assays.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that I should be aware of?

A1: The key properties influencing its solubility are its basicity (pKa) and lipophilicity (logP).

  • pKa: this compound has two basic centers: the primary amine and the tertiary amine. The estimated pKa for the primary amine is in the range of 9.5-10.5, and for the tertiary amine, it is around 8.5-9.5. This means that at physiological pH (~7.4), a significant portion of the molecules will be protonated and more soluble.

  • logP: The calculated logP (a measure of lipophilicity) is estimated to be around 2.5-3.0. This moderate lipophilicity contributes to its limited aqueous solubility, especially in its neutral form.

Q2: Can I use sonication to help dissolve the compound?

A2: Yes, sonication can be a useful physical method to aid dissolution. It provides energy to break up solid particles and increase the surface area available for solvation. However, it should be used in conjunction with proper solvent and pH selection and is not a substitute for addressing the underlying chemical reasons for poor solubility. Prolonged sonication can generate heat, which may degrade the compound, so it should be done in short bursts in an ice bath.

Q3: I need to prepare a formulation for in vivo studies. What are some suitable strategies?

A3: For in vivo formulations, you need to consider biocompatibility and the route of administration.

  • Salt Formation: Using a pharmaceutically acceptable salt form of the compound (e.g., hydrochloride salt) can significantly improve aqueous solubility.[1][2]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility in aqueous solutions.[1][3]

  • Lipid-Based Formulations: For oral administration, lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can be highly effective for lipophilic compounds.[1][4]

Q4: How can I experimentally determine the solubility of this compound in my buffer?

A4: The "shake-flask" method is a standard approach to determine thermodynamic solubility.[5]

Experimental Workflow for Solubility Determination:

G cluster_0 Experimental Setup cluster_1 Sample Processing cluster_2 Analysis Start Add excess compound to buffer Incubate Incubate with agitation (e.g., 24-48 hours) Start->Incubate Equilibrate Allow to reach equilibrium Incubate->Equilibrate Filter Filter or centrifuge to remove undissolved solid Equilibrate->Filter Collect Collect the supernatant Filter->Collect Quantify Quantify concentration in supernatant (e.g., HPLC-UV) Collect->Quantify Result Determine solubility limit Quantify->Result

Caption: Workflow for the shake-flask method to determine thermodynamic solubility.

Q5: Are there any other excipients that can help with solubility?

A5: Yes, other excipients can be employed:

  • Surfactants: These can form micelles that encapsulate the drug, increasing its apparent solubility.[4] However, they can also interfere with biological assays.

  • Polymers: Water-soluble polymers like PVP and HPMC can be used to create amorphous solid dispersions, which can enhance the dissolution rate.[2]

Part 3: Concluding Remarks

Successfully working with this compound requires a systematic approach to overcoming its inherent solubility challenges. By understanding its physicochemical properties and applying the principles of pH adjustment, co-solvent use, and appropriate formulation strategies, researchers can prepare the reliable solutions needed for accurate and reproducible experimental results. Always consider the compatibility of your solubilization method with your specific experimental system to ensure the integrity of your data.

References

Technical Support Center: Synthesis of (1-Methyl-4-phenylpiperidin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthesis of a Key Piperidine Intermediate

Welcome to the technical support guide for the synthesis of (1-methyl-4-phenylpiperidin-4-yl)methanamine. This molecule is a crucial building block in pharmaceutical research, and its purity is paramount for the success of subsequent synthetic steps and the integrity of final drug candidates. The most common synthetic route involves the reduction of the nitrile precursor, 4-cyano-1-methyl-4-phenylpiperidine. While seemingly straightforward, this reduction is often accompanied by the formation of specific side products that can complicate purification and compromise yield.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols designed to help you identify, understand, and mitigate the formation of common impurities. We will delve into the mechanistic origins of these side products and provide validated analytical methods for their detection and quantification.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a major side product with a mass of approximately 389 m/z in my LC-MS analysis. What is this impurity and how is it formed?

This is the most common and often most significant side product encountered in this synthesis. You are likely observing the secondary amine dimer, Bis[(1-methyl-4-phenylpiperidin-4-yl)methyl]amine .

  • Mechanism of Formation: This impurity arises during the catalytic hydrogenation or metal hydride reduction of the starting nitrile.[1][2] The reaction proceeds via an intermediate imine. The desired product, the primary amine, is nucleophilic and can attack this imine intermediate before it is fully reduced. This condensation reaction forms a new imine, which is then reduced to the stable secondary amine dimer.[1] This process is a form of reductive amination where the product amine essentially acts as a reactant.[3]

Diagram: Formation of the Secondary Amine Dimer

Dimer_Formation Nitrile 4-Cyano-1-methyl- 4-phenylpiperidine Imine Intermediate Imine Nitrile->Imine [H] Product_Side Product (Primary Amine) (Nucleophile) Product (1-Methyl-4-phenylpiperidin- 4-yl)methanamine (Primary Amine) Imine->Product [H] Imine_Side Intermediate Imine Dimer_Imine Dimer Imine Intermediate Product_Side->Imine_Side Nucleophilic Attack Dimer Bis[(1-methyl-4-phenylpiperidin- 4-yl)methyl]amine (Secondary Amine Dimer) Dimer_Imine->Dimer [H]

Caption: Mechanism of secondary amine dimer formation.

  • Mitigation Strategy: The formation of this dimer is often favored by high concentrations of the primary amine product and the imine intermediate.

    • Ammonia Addition: During catalytic hydrogenation, adding ammonia to the reaction mixture can help suppress dimer formation by competing with the product amine for reaction with the imine intermediate.[1]

    • Slow Addition: If using a metal hydride like LiAlH₄, a slow addition of the reducing agent or performing the reaction at a lower temperature can help keep the concentration of the reactive imine intermediate low.

Q2: My reaction is incomplete, and I have a significant amount of unreacted starting nitrile. What could be the issue?

Several factors can lead to an incomplete reduction of the nitrile.

  • Catalyst Inactivation (Catalytic Hydrogenation): If you are using a catalyst like Raney Nickel or Palladium on Carbon (Pd/C), it can become poisoned or deactivated.[4]

    • Troubleshooting: Ensure your starting material and solvent are free from catalyst poisons (e.g., sulfur compounds, halides). Use a fresh batch of catalyst or increase the catalyst loading. Ensure adequate agitation to keep the catalyst suspended.

  • Insufficient Reducing Agent (Metal Hydride Reduction): For reagents like Lithium Aluminum Hydride (LiAlH₄), ensuring the correct stoichiometry is critical. LiAlH₄ is highly reactive with moisture and protic solvents.

    • Troubleshooting: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Ensure your LiAlH₄ is fresh and has not been deactivated by atmospheric moisture. A slight excess of the hydride may be necessary.[5][6]

  • Low Reaction Temperature or Time: The reduction of nitriles can be slow, especially at lower temperatures.

    • Troubleshooting: Gradually increase the reaction temperature or extend the reaction time, monitoring progress by TLC or a quick LC-MS analysis of an aliquot.

Q3: I see a minor peak in my analysis with a mass corresponding to 1-methyl-4-phenyl-4-piperidinecarboxylic acid. How is this forming?

This impurity is the result of nitrile hydrolysis.

  • Mechanism of Formation: The cyano group is susceptible to hydrolysis under either acidic or basic conditions, which can occur during the reaction or, more commonly, during the aqueous workup.[5] The nitrile first hydrolyzes to a primary amide, which is then further hydrolyzed to the carboxylic acid.

  • Mitigation Strategy:

    • Control pH During Workup: Carefully control the pH during the workup procedure. Avoid prolonged exposure to strong acids or bases.

    • Anhydrous Conditions: Ensure the reaction itself is run under strictly anhydrous conditions to prevent in-situ hydrolysis.

Troubleshooting Guide: Common Experimental Issues

Symptom Possible Cause(s) Recommended Action(s)
Low Yield 1. Dimer formation is the major pathway.2. Incomplete reaction.3. Product loss during workup/purification.1. Add ammonia to hydrogenation reactions.[1] Use slow addition/low temp for hydride reductions.2. Check reagent/catalyst activity; increase reaction time/temp.3. Optimize extraction pH; consider alternative purification methods like crystallization.
Multiple Unidentified Peaks in Chromatogram 1. Impurities in starting material (4-cyano-1-methyl-4-phenylpiperidine).2. Degradation of product or solvent.3. Over-reduction or side reactions from catalyst.1. Analyze the starting material by HPLC/GC-MS to confirm purity.2. Ensure reaction temperature is not excessive; use high-purity solvents.3. Screen different catalysts (e.g., different Pd/C loadings, Raney Ni).
Product Discoloration 1. Residual palladium catalyst (black/grey solid).2. Formation of colored degradation products.1. Filter the reaction mixture through a pad of Celite® to remove catalyst fines.2. Purify the final product by column chromatography or recrystallization.

Analytical Protocols for Impurity Profiling

Accurate identification of side products requires robust analytical methods. Below are starting points for method development.

Protocol 1: Reversed-Phase HPLC-MS

This is the preferred method for monitoring reaction progress and quantifying impurities.

Parameter Condition Rationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and separation for the basic amine compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier ensures good peak shape for amines by protonating them.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic solvent for reversed-phase.
Gradient 5% to 95% B over 10 minutesA broad gradient is suitable for separating starting material, product, and the more nonpolar dimer.
Flow Rate 0.4 mL/minStandard for a 2.1 mm ID column.
Column Temp. 40 °CElevated temperature can improve peak shape and reduce viscosity.
Detection UV at 254 nm and (+) ESI-MSUV for quantification and Mass Spectrometry for identification of m/z of parent ions.

Expected Elution Order: 1-methyl-4-phenyl-4-piperidinecarboxylic acid (most polar) -> This compound (Product) -> 4-cyano-1-methyl-4-phenylpiperidine (Starting Material) -> Bis[(1-methyl-4-phenylpiperidin-4-yl)methyl]amine (Dimer, least polar).

Diagram: Analytical Workflow for Impurity Identification

Workflow Start Crude Reaction Mixture TLC TLC Analysis (Quick Check) Start->TLC LCMS HPLC-MS Analysis (Primary Method) Start->LCMS Data Analyze Chromatogram & Mass Spectra LCMS->Data Identify Identify Peaks: - Retention Time - m/z Values Data->Identify Compare Compare with Known Impurities Table Identify->Compare Decision Decision Point: Purity Acceptable? Compare->Decision Purify Proceed to Purification (Chromatography/Crystallization) Decision->Purify Yes Optimize Optimize Reaction Conditions Decision->Optimize No End Pure Product Purify->End Optimize->Start Re-run Reaction

Caption: Workflow for impurity identification and resolution.

References

Technical Support Center: Crystallization of (1-Methyl-4-phenylpiperidin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for (1-Methyl-4-phenylpiperidin-4-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the crystallization of this key synthetic intermediate. Successful crystallization is paramount for achieving high purity, controlling solid-state properties, and ensuring the reproducibility of downstream applications. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your crystallization protocols.

Section 1: Foundational Knowledge - Understanding the Molecule

The crystallization behavior of this compound is intrinsically linked to its molecular structure. It possesses a tertiary amine within the piperidine ring (a potential hydrogen bond acceptor), a primary amine in the methanamine side chain (a hydrogen bond donor and acceptor), and a lipophilic phenyl group. This combination of features makes solvent selection and control of conditions critical for successful crystallization.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₃H₂₀N₂[1]
Molecular Weight 204.32 g/mol [1]
Appearance Solid or liquid[2]
Storage Conditions 2-8°C, protect from light, store under inert gas[1]
pKa (Predicted) 14.06 ± 0.20[3]

Note: The basic nature of the two amine groups is a dominant factor. The primary amine is more basic than the tertiary amine, but both can be protonated, a characteristic that can be exploited for purification.

Section 2: General Troubleshooting Workflow

When encountering difficulties, it is crucial to adopt a systematic approach. The following diagram outlines a logical workflow for diagnosing and solving common crystallization problems.

G cluster_start Initial State cluster_problems Observed Problems cluster_solutions Troubleshooting Paths start Crude this compound in Solution prob1 No Crystals Form start->prob1 prob2 Compound 'Oils Out' start->prob2 prob3 Poor Yield / Quality start->prob3 prob4 Inconsistent Results (Polymorphism) start->prob4 sol1 Induce Nucleation: - Scratch Flask - Add Seed Crystal - Concentrate Solution prob1->sol1 sol5 Purification Strategy: - Pre-purify by Chromatography - Crystallize as a Salt (e.g., HCl salt) prob1->sol5 Consider if impurities are suspected sol2 Modify Conditions: - Slower Cooling - More Dilute Solution - Change Solvent prob2->sol2 prob2->sol5 Consider if impurities are suspected sol3 Optimize Protocol: - Minimize Solvent Volume - Check for Premature Crashing - Re-dissolve & Slow Cool prob3->sol3 prob3->sol5 Consider if impurities are suspected sol4 Control Polymorph: - Strict Control of Conditions - Use Seeding Protocol - Characterize Batches (XRD, DSC) prob4->sol4 prob4->sol5 Consider if impurities are suspected end_node Pure, Crystalline Product sol1->end_node sol2->end_node sol3->end_node sol4->end_node sol5->end_node

Caption: General troubleshooting workflow for crystallization issues.

Section 3: Frequently Asked Questions (FAQs)

Problem: No Crystals Are Forming

Q1: I've allowed my solution to cool to room temperature and then placed it in an ice bath, but no crystals have formed. What are my next steps?

A1: This is a common issue indicating that the solution has not yet reached a sufficient level of supersaturation for spontaneous nucleation to occur. You can take the following steps in order:

  • Be Patient: Sometimes crystallization is simply slow. Leave the solution in a cold, undisturbed environment for a longer period (e.g., 12-24 hours).

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide a surface for crystal nucleation to begin.[4]

  • Add a Seed Crystal: If you have a small amount of pure, solid material from a previous batch, add a tiny crystal to the solution. This provides a perfect template for further crystal growth.[5] This is the most reliable method for initiating crystallization.

  • Reduce Solvent Volume: Carefully evaporate a small portion of the solvent using a gentle stream of nitrogen or under reduced pressure and then allow it to cool again. This increases the concentration and thus the supersaturation.

  • Use a Lower Temperature: If an ice bath (0°C) is ineffective, try a freezer (-20°C) or a dry ice/acetone bath for a short period, but be mindful that very rapid cooling can sometimes lead to the formation of an amorphous solid instead of crystals.[6]

Problem: The Compound is "Oiling Out"

Q2: Instead of forming crystals, my compound is separating as a viscous liquid or oil. Why is this happening and how can I prevent it?

A2: "Oiling out" typically occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solid form in that specific solvent system. Piperidine derivatives can be prone to this behavior.[7] It can also be caused by impurities depressing the melting point. To resolve this:

  • Slow Down the Cooling Rate: A slower cooling rate allows crystals to form in a more ordered manner and at a lower temperature, which may be below the melting point.[7] Allow the flask to cool slowly on the benchtop before moving it to a cold bath.

  • Use a More Dilute Solution: Start with a slightly larger volume of solvent. This lowers the saturation temperature, giving the molecules more time to arrange into a crystal lattice before the concentration becomes too high.

  • Change the Solvent System: The ideal solvent should dissolve the compound well when hot but poorly when cold.[7] If your compound is too soluble, it may oil out. Try a solvent in which the compound is less soluble at elevated temperatures.

  • Try an Anti-Solvent System: Dissolve the compound in a minimal amount of a "good" solvent where it is very soluble, then slowly add a "poor" solvent (the anti-solvent) in which it is insoluble until the solution becomes faintly cloudy (turbid). Gently warm the solution until it becomes clear again, then allow it to cool slowly. This technique is detailed in Protocol 3.

Problem: Poor Crystal Quality or Low Yield

Q3: My crystallization worked, but the yield was very low (<50%). What are the most likely causes?

A3: A low yield is most often traced back to issues with solvent volume or premature crystallization.[4]

  • Excess Solvent: This is the most common reason for low yield. A significant portion of your compound remains dissolved in the mother liquor.[4] Before discarding the filtrate, try evaporating some solvent to see if more product crystallizes. For future attempts, use the absolute minimum amount of hot solvent required to fully dissolve the compound.

  • Premature Crystallization: If the compound crystallizes in the filter funnel during a hot gravity filtration step (to remove insoluble impurities), you will lose product. To prevent this, use a pre-heated funnel and flask and keep the solution as hot as possible during the transfer.

  • Compound is Too Soluble: The chosen solvent may be too good, even when cold. Consider a different solvent or a binary solvent system where the compound has lower solubility at the final cooling temperature.

Q4: The crystals I obtained are very fine, like a powder, or they formed a solid mass. How can I grow larger, more well-defined crystals?

A4: The formation of fine powder or a solid mass is typically due to crystallization occurring too rapidly, which traps impurities and solvent within the crystal lattice.[4]

  • Slow the Rate of Cooling: This is the most critical factor. Rapid cooling leads to fast nucleation and the formation of many small crystals. A slow cooling process favors the growth of fewer, larger, and purer crystals.[7]

  • Use Slightly More Solvent: Add a small amount of extra solvent (e.g., 5-10% more) than the minimum required for dissolution. This keeps the compound in solution longer during the cooling phase, allowing for slower, more controlled crystal growth.[4]

Problem: Inconsistent Crystal Form (Polymorphism)

Q5: I've crystallized the same compound twice under what I thought were identical conditions, but the crystals look different and have different melting points. What is going on?

A5: You are likely observing polymorphism, a phenomenon where a compound can exist in multiple different crystalline forms.[5][6] These different polymorphs can have distinct physical properties, including solubility, stability, and melting point, which is critically important in pharmaceutical development.[6][8]

  • Causality: The formation of a specific polymorph is highly sensitive to crystallization conditions, including the solvent used, the rate of cooling, the temperature, and even the presence of specific impurities.[6][9]

  • Solution: To obtain a consistent polymorphic form, you must implement strict control over your crystallization protocol. Every parameter—solvent choice, volumes, temperatures, and cooling rates—must be kept identical between batches.

  • Seeding: The most effective way to ensure polymorph consistency is to use a seeding protocol. By adding a seed crystal of the desired, characterized polymorph, you direct the crystallization to produce that specific form.[5]

Problem: Suspected Impurity Issues

Q6: I suspect impurities from my synthesis are interfering with crystallization. Should I try to crystallize the free base amine or convert it to a salt first?

A6: This is an excellent question. Amines can be challenging to crystallize as free bases because they are prone to oxidation and can react with atmospheric CO₂.[10] Furthermore, impurities can significantly hinder crystallization by disrupting the crystal lattice formation.[11][12][13]

  • Strategy: Converting the amine to a salt, such as a hydrochloride or acetate salt, is a highly effective purification strategy.[14][15] Salts are typically more crystalline, have higher melting points, and are less soluble in common organic solvents than their free base counterparts. This difference in solubility can be used to selectively crystallize the salt, leaving many organic-soluble impurities behind in the mother liquor.[16][17] See Protocol 2 for a detailed method.

G start Crude Product Contains Impurities? decision1 Are impurities non-basic? start->decision1 Yes decision2 Is free base an oil or difficult to crystallize? start->decision2 No / Unsure freebase Crystallize Free Base salt Form & Crystallize Salt (e.g., HCl Salt) decision1->salt Yes decision1->decision2 No decision2->freebase No decision2->salt Yes

Caption: Decision diagram for choosing between free base and salt crystallization.

Section 4: Detailed Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol allows for the efficient identification of a suitable solvent or solvent system for crystallization using a small amount of material.

  • Preparation: Place approximately 10-20 mg of your crude material into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different solvent (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, heptane) dropwise, vortexing after each drop, until the solid dissolves or up to 1 mL is added. Record the solubility at room temperature.

  • Heating: For tubes where the solid did not dissolve at room temperature, gently heat the mixture in a sand bath or water bath. Continue adding the solvent dropwise if necessary. Record if the compound fully dissolves when hot.

  • Cooling: Allow the tubes that formed a clear solution upon heating to cool slowly to room temperature, then place them in an ice bath.

  • Observation: Observe the formation of crystals. A good solvent is one in which the compound is soluble when hot but sparingly soluble when cold, leading to significant crystal formation upon cooling.[7]

  • Binary Systems: If no single solvent is ideal, try binary (anti-solvent) systems based on your observations (see Protocol 3).

Protocol 2: Crystallization via Salt Formation (HCl Salt)

This method is highly effective for purifying amines and inducing crystallinity.

  • Dissolution: Dissolve the crude this compound free base in a suitable solvent like isopropanol (IPA) or diethyl ether (Et₂O). Use a minimal volume.

  • Acidification: While stirring, slowly add a solution of HCl in an organic solvent (e.g., 2 M HCl in diethyl ether or 4 M HCl in dioxane) dropwise.

  • Precipitation: The hydrochloride salt will typically precipitate immediately as a white solid. Monitor the pH of the solution with moist pH paper to ensure it is acidic.

  • Digestion: Stir the resulting slurry at room temperature for 30-60 minutes to ensure complete salt formation and allow the crystals to mature.

  • Isolation: Collect the solid salt by vacuum filtration. Wash the filter cake with a small amount of the cold solvent (e.g., cold Et₂O) to remove any remaining impurities.

  • Drying: Dry the purified salt under vacuum. If the free base is required for the next step, the salt can be dissolved in water, basified with a strong base (e.g., NaOH), and extracted with an organic solvent.[16]

Protocol 3: Anti-Solvent Crystallization Workflow

This technique is useful when a single solvent is not effective.

G cluster_workflow Anti-Solvent Crystallization Protocol A 1. Dissolve compound in minimum volume of 'Good' Solvent (e.g., Ethanol) B 2. Slowly add 'Poor' Solvent (Anti-Solvent, e.g., Water or Heptane) until solution is turbid A->B C 3. Gently warm the mixture until it becomes a clear solution again B->C D 4. Allow the solution to cool slowly and undisturbed C->D E 5. Isolate crystals by vacuum filtration D->E

Caption: Step-by-step workflow for anti-solvent crystallization.

References

Technical Support Center: A Guide to Scaling Up the Synthesis of (1-Methyl-4-phenylpiperidin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (1-Methyl-4-phenylpiperidin-4-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthesis. We will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to ensure a successful and efficient scale-up process.

The synthesis of this compound, a key building block in medicinal chemistry, presents several challenges, particularly when transitioning from laboratory-scale to pilot or manufacturing scale.[1][2] This guide provides practical, field-proven insights to overcome these hurdles.

Overall Synthesis Pathway

The most common and scalable synthetic route to this compound proceeds through two key transformations: the formation of the nitrile intermediate, followed by its reduction to the primary amine.

Synthesis_Pathway cluster_0 Step 1: Nitrile Formation cluster_1 Step 2: Nitrile Reduction Start N-Methyl-bis(2-chloroethyl)amine + Benzyl Cyanide Intermediate 1-Methyl-4-phenylpiperidine-4-carbonitrile (Pethidine Intermediate A) Start->Intermediate NaH or NaNH2 Final_Product This compound Intermediate->Final_Product Reducing Agent (e.g., LiAlH4)

Caption: A common two-step synthesis route.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up this synthesis?

A: The main challenges include:

  • Handling of Hazardous Reagents: The synthesis of the nitrile intermediate often involves reagents like sodium amide or sodium hydride, which are highly reactive and require specialized handling procedures.

  • Exothermic Reactions: Both the cyclization to form the piperidine ring and the reduction of the nitrile are often exothermic. Heat management is critical at a larger scale to prevent runaway reactions and side product formation.

  • Work-up and Purification: Isolating the final product from the reaction mixture, especially after using metal hydride reducing agents, can be complex and requires careful optimization for large-scale operations.

  • By-product Formation: During the nitrile reduction, the formation of secondary and tertiary amines is a common side reaction that can complicate purification and reduce the yield of the desired primary amine.[3]

Q2: Are there alternative routes to synthesize the nitrile intermediate?

A: Yes, an alternative approach is a Strecker-type condensation using 1-methyl-4-piperidone, an alkali metal cyanide, and aniline, followed by further transformations.[4] However, the direct cyclization of N-Methyl-bis(2-chloroethyl)amine with benzyl cyanide is often preferred for its efficiency.[5][6]

Q3: Is it necessary to use a protecting group strategy?

A: For this specific synthetic route, a protecting group is generally not required. However, in other syntheses of substituted piperidines, protecting the piperidine nitrogen (e.g., with a Boc or Cbz group) is a common strategy to prevent unwanted side reactions, especially when using reagents that can react with a basic nitrogen.[7]

Troubleshooting Guide by Synthetic Step

Part 1: Synthesis of 1-Methyl-4-phenylpiperidine-4-carbonitrile (Pethidine Intermediate A)

This step involves the cyclization of N-methyl-bis(2-chloroethyl)amine with benzyl cyanide in the presence of a strong base.[5] The product, 1-methyl-4-phenylpiperidine-4-carbonitrile, is also known as Pethidine Intermediate A.[8][9]

Common Issues & Solutions

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive base (e.g., sodium amide or sodium hydride degraded by moisture).2. Impure starting materials.3. Incorrect reaction temperature.1. Use freshly opened or properly stored base. Ensure all glassware is rigorously dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).2. Verify the purity of starting materials by NMR or GC-MS.3. Ensure the reaction temperature is maintained as per the protocol. The initial deprotonation of benzyl cyanide is often done at a lower temperature before heating for cyclization.
Formation of Polymeric By-products 1. Reaction temperature is too high.2. Incorrect order of reagent addition.1. Maintain strict temperature control. A gradual increase to the target reflux temperature is recommended.2. Add the N-methyl-bis(2-chloroethyl)amine solution slowly to the deprotonated benzyl cyanide.
Difficult Work-up 1. Quenching the reaction too quickly or with an inappropriate reagent.1. Cool the reaction mixture to room temperature before slowly and carefully quenching with a suitable reagent like isopropanol, followed by water.

Experimental Protocol: Synthesis of 1-Methyl-4-phenylpiperidine-4-carbonitrile

G Protocol Workflow A 1. Suspend NaNH2 in anhydrous toluene under N2. B 2. Add benzyl cyanide dropwise at 20-30°C. A->B C 3. Heat to 60-70°C for 2 hours. B->C D 4. Add N-methyl-bis(2-chloroethyl)amine in toluene dropwise. C->D E 5. Reflux for 4 hours. D->E F 6. Cool, quench with isopropanol, then water. E->F G 7. Separate organic layer, wash, and dry. F->G H 8. Concentrate and purify by vacuum distillation or recrystallization. G->H

Caption: Workflow for Nitrile Intermediate Synthesis.

  • Reaction Setup: In a flame-dried, multi-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, suspend sodium amide (1.2 eq) in anhydrous toluene.

  • Deprotonation: Slowly add benzyl cyanide (1.0 eq) to the suspension while maintaining the temperature between 20-30°C.

  • Anion Formation: Heat the mixture to 60-70°C and stir for 2 hours.

  • Cyclization: Add a solution of N-methyl-bis(2-chloroethyl)amine (1.1 eq) in anhydrous toluene dropwise over 1-2 hours.

  • Reaction Completion: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature. Carefully quench by the slow addition of isopropanol, followed by water.

  • Extraction: Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).

Part 2: Reduction of 1-Methyl-4-phenylpiperidine-4-carbonitrile

The reduction of the nitrile to the primary amine is a critical step. The choice of reducing agent is crucial for achieving high yield and minimizing by-products.

Comparison of Common Reducing Agents

Reducing AgentTypical ConditionsProsCons
Lithium Aluminum Hydride (LiAlH₄) Anhydrous THF or Et₂O, 0°C to reflux- Powerful and effective for nitrile reduction.[10][11][12]- Generally high yields.- Highly reactive with water and protic solvents.- Work-up can be challenging on a large scale.
Catalytic Hydrogenation (e.g., H₂/Raney Nickel) H₂, high pressure, alcohol solvent (e.g., methanol with ammonia)- More economical and safer for large-scale operations.[3][11]- "Greener" chemistry.- Can lead to secondary and tertiary amine by-products.[3]- Requires specialized high-pressure equipment.- Catalyst can be pyrophoric.
Borane (BH₃-THF or BH₃-SMe₂) Anhydrous THF, reflux- Good selectivity for nitrile reduction.[3]- Milder than LiAlH₄.- BH₃-THF has limited stability.[3]- BH₃-SMe₂ has a strong, unpleasant odor.[3]

Troubleshooting Nitrile Reduction

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient amount of reducing agent.2. Deactivated reducing agent (e.g., LiAlH₄ exposed to moisture).1. Use a slight excess of the reducing agent (e.g., 1.2-1.5 eq of LiAlH₄).2. Ensure the reducing agent is fresh and handled under strictly anhydrous conditions.
Formation of Secondary/Tertiary Amines (especially with catalytic hydrogenation) 1. Reaction of the intermediate imine with the product amine.1. When using catalytic hydrogenation, add ammonia or ammonium hydroxide to the reaction mixture. This helps to suppress the formation of secondary and tertiary amine by-products.[3]
Low Yield after Work-up (with LiAlH₄) 1. Formation of insoluble aluminum salts that trap the product.1. Use a Fieser or similar work-up procedure. For every 1g of LiAlH₄ used, add 1 mL of water, followed by 1 mL of 15% NaOH solution, and then 3 mL of water, with vigorous stirring. This should produce a granular precipitate that is easy to filter.

Experimental Protocol: LiAlH₄ Reduction

  • Reaction Setup: In a flame-dried, multi-neck round-bottom flask under a nitrogen atmosphere, prepare a solution of 1-methyl-4-phenylpiperidine-4-carbonitrile (1.0 eq) in anhydrous THF.

  • Addition of Reducing Agent: Cool the solution to 0°C in an ice bath. Slowly add a solution of LiAlH₄ (1.2 eq) in THF.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to 0°C. Slowly and carefully add water (1 mL per 1 g of LiAlH₄), followed by 15% aqueous NaOH (1 mL per 1 g of LiAlH₄), and then water again (3 mL per 1 g of LiAlH₄).

  • Isolation: Stir the resulting mixture at room temperature for 1 hour. Filter the solid aluminum salts and wash thoroughly with THF or ethyl acetate.

  • Purification: Combine the filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or by conversion to a hydrochloride salt and recrystallization.

Safety Considerations

Handling Sodium Cyanide and other Cyanide Salts

The use of cyanide salts, as in the alternative Strecker synthesis, requires extreme caution due to their high toxicity.

  • Engineering Controls: Always handle solid cyanide salts and their solutions in a well-ventilated fume hood.[13][14]

  • Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, a face shield, and chemical-resistant gloves (double gloving is recommended).[13]

  • Incompatible Materials: Never allow cyanide salts to come into contact with acids, as this will liberate highly toxic hydrogen cyanide (HCN) gas.[13][15] Store cyanides away from acids and water.[15]

  • Waste Disposal: All cyanide waste must be collected and disposed of as hazardous waste according to institutional guidelines. Do not mix cyanide waste with acidic waste streams.

  • Emergency Preparedness: Ensure an emergency safety shower and eyewash station are accessible. Have a cyanide antidote kit available and ensure personnel are trained in its use. In case of exposure, immediately call emergency services.[13]

References

Technical Support Center: Reaction Monitoring of (1-Methyl-4-phenylpiperidin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the reaction monitoring of (1-Methyl-4-phenylpiperidin-4-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for monitoring reactions of this piperidine derivative using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). As a polar, basic compound, this compound and its derivatives can present unique challenges during analysis. This guide offers field-proven insights and scientifically-grounded solutions to overcome these common hurdles.

Part 1: Thin-Layer Chromatography (TLC) Troubleshooting Guide

TLC is a rapid and cost-effective technique for monitoring the progress of a chemical reaction.[1][2] However, the basic nature of this compound can lead to common issues such as streaking and poor separation on silica gel plates.

Frequently Asked Questions (FAQs) - TLC

Q1: My spots are streaking badly on the TLC plate. What is causing this and how can I fix it?

A1: Streaking of amine compounds on silica gel TLC plates is a frequent issue.[3][4] This is primarily due to the strong interaction between the basic amine groups and the acidic silanol groups on the silica gel surface, leading to slow, uneven movement up the plate.[4]

  • Troubleshooting Steps:

    • Mobile Phase Modification: The most effective solution is to add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica gel.[4][5]

      • Add 0.1-2% triethylamine (TEA) to your eluent system.[5]

      • Alternatively, a solution of 1-10% ammonia in methanol can be used as part of the mobile phase, often mixed with a less polar solvent like dichloromethane (DCM).[5]

    • Sample Concentration: Overloading the sample on the TLC plate can also cause streaking.[1][3][6] Try diluting your reaction mixture before spotting it on the plate.

    • Spotting Technique: Ensure you are making small, concentrated spots. Large initial spots can lead to band broadening and streaking.[7]

Q2: My starting material and product have very similar Rf values. How can I improve the separation?

A2: Poor separation between spots with similar polarities is a common challenge in TLC.

  • Troubleshooting Steps:

    • Optimize the Mobile Phase: Systematically vary the polarity of your eluent. A common approach is to use a binary solvent system (e.g., ethyl acetate/hexanes or DCM/methanol) and test a range of ratios. For polar compounds that remain near the baseline, you may need to increase the proportion of the more polar solvent.[5] Conversely, if your spots are running too close to the solvent front, decrease the polarity.[5]

    • Try Different Solvent Systems: If adjusting the polarity of your current system doesn't work, consider trying different solvent combinations altogether. For instance, a mixture of ethyl acetate, butanol, acetic acid, and water (e.g., 80:10:5:5) can be effective for separating polar compounds.[8]

    • Use a Co-spot: A "co-spot," where you spot both the starting material and the reaction mixture in the same lane, can help to confirm if the reaction is complete. If the reaction is finished, you should see a single spot for the product.[2][9]

Q3: I can't see any spots on my TLC plate after development, even under UV light.

A3: This issue can arise from several factors, from sample concentration to the nature of your compounds.

  • Troubleshooting Steps:

    • UV Activity: Not all compounds are UV-active. This compound itself may not be strongly UV-active. If your product is also not UV-active, you will need to use a chemical stain for visualization.[5]

    • Sample Concentration: Your sample may be too dilute.[5][6] Try concentrating the sample or spotting multiple times in the same location, allowing the solvent to dry between applications.[5][6]

    • Use a Chemical Stain: For visualizing amines, a ninhydrin stain is highly effective, typically appearing as reddish or purple spots upon heating.[10][11] Another general-purpose stain is potassium permanganate, which reacts with oxidizable functional groups to produce yellow spots on a purple background.[5][12]

TLC Stain Preparation Visualization Best for
Ninhydrin 0.3g ninhydrin in 100 ml of n-butanol with 3 ml of acetic acid.[10]Dip or spray the plate and heat gently.Primary and secondary amines.[10][11][12]
Potassium Permanganate 3g KMnO4, 20g K2CO3, 5ml 5% NaOH (aq) in 300ml water.Dip the plate; spots appear as yellow-brown on a purple background.Unsaturated compounds and other oxidizable groups like alcohols and amines.[5]
p-Anisaldehyde 5 mL p-anisaldehyde, 7 mL conc. H2SO4, 2 mL glacial acetic acid in 185 mL 95% ethanol.[13]Dip the plate and heat.A general stain that can produce a range of colors for different functional groups.[9][13]

TLC Troubleshooting Workflow

Caption: TLC Troubleshooting Workflow.

Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting Guide

LC-MS provides more detailed and quantitative information about a reaction, confirming the identity of products through their mass-to-charge ratio.[14][15] However, the analysis of polar, basic compounds like this compound can be challenging.

Frequently Asked Questions (FAQs) - LC-MS

Q1: I'm observing significant peak tailing for my compound. What is the cause and how can I improve the peak shape?

A1: Peak tailing for basic compounds in reversed-phase LC is a classic problem.[16][17] It is often caused by secondary interactions between the protonated amine analyte and residual, negatively charged silanol groups on the C18 stationary phase.[16][17][18]

  • Troubleshooting Steps:

    • Mobile Phase Buffering: Add a buffer to your mobile phase.[16][17] For positive ion mode ESI-MS, a common choice is adding a small amount of an acid like formic acid (0.1%) to both the aqueous and organic phases. The addition of a complementary salt, such as ammonium formate, can further reduce silanol interactions by having the ammonium ions compete with your analyte for the active sites.[16][17]

    • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to below 3) can protonate the silanol groups, reducing their negative charge and minimizing unwanted interactions.[18]

    • Use a Different Column: Consider using a column with a different chemistry, such as one with end-capping to reduce the number of free silanol groups, or a column specifically designed for the analysis of basic compounds.[19]

Q2: The sensitivity of my analysis is very low. How can I improve the signal for my compound?

A2: Low sensitivity in LC-MS can be due to a variety of factors, including poor ionization, ion suppression, or suboptimal instrument parameters.

  • Troubleshooting Steps:

    • Optimize Ionization Source: Electrospray ionization (ESI) is generally the preferred method for polar and ionizable molecules like this compound.[20][21] Ensure your ESI source parameters (e.g., capillary voltage, gas flow, and temperature) are optimized for your specific analyte and flow rate.[20][22]

    • Check for Ion Suppression: Co-eluting matrix components from your reaction mixture can suppress the ionization of your analyte.[20][23] To check for this, you can perform a post-column infusion experiment. If ion suppression is an issue, improving the chromatographic separation or implementing a sample clean-up step (e.g., solid-phase extraction) may be necessary.[23]

    • Mobile Phase Composition: Ensure your mobile phase is compatible with ESI-MS. Avoid non-volatile buffers like phosphate. Volatile buffers such as ammonium formate or ammonium acetate are preferred.[20]

Q3: I'm seeing inconsistent retention times for my analyte.

A3: Fluctuations in retention time can compromise the reliability of your data.

  • Troubleshooting Steps:

    • Column Equilibration: Ensure the column is properly equilibrated between injections, especially when running a gradient. Insufficient equilibration can lead to shifting retention times.[24]

    • Mobile Phase Preparation: Prepare fresh mobile phases regularly and ensure they are thoroughly mixed and degassed. Changes in mobile phase composition, even minor ones, can affect retention.[24][25]

    • System Stability: Check for leaks in the LC system and ensure the pump is delivering a consistent flow rate.[24] Temperature fluctuations can also impact retention, so ensure the column oven is maintaining a stable temperature.[24]

LC-MS Troubleshooting Workflow

Caption: LC-MS Troubleshooting Workflow.

References

Technical Support Center: Derivatization of (1-Methyl-4-phenylpiperidin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of (1-Methyl-4-phenylpiperidin-4-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for the successful modification of this versatile scaffold. The inherent structural features of this compound can present unique challenges, and this resource aims to equip you with the knowledge to overcome them.

Introduction

This compound is a valuable building block in medicinal chemistry, featuring a tertiary amine within the piperidine ring and a primary amine at the C4 position. This primary amine is the main site for synthetic modification, allowing for the introduction of diverse functionalities to explore structure-activity relationships (SAR). However, the steric hindrance around this primary amine can lead to sluggish or incomplete reactions. This guide provides a systematic approach to troubleshooting common issues encountered during derivatization reactions such as acylation and reductive amination.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low yields in my acylation reactions with this compound?

A1: Low yields in acylation reactions are often due to the steric hindrance around the primary amine, which is attached to a quaternary carbon on the piperidine ring. This bulkiness can impede the approach of the acylating agent. To overcome this, consider the following strategies:

  • Increase Reagent Reactivity: Switch from a less reactive carboxylic acid/coupling agent system to a more electrophilic acylating agent like an acid chloride or anhydride. This increases the reaction rate to overcome the steric barrier.[1]

  • Optimize Reaction Conditions:

    • Temperature: Increasing the reaction temperature (e.g., to 50-80 °C) can provide the necessary activation energy.[1]

    • Solvent: Use a polar aprotic solvent such as DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) to better solvate the reactants and facilitate the reaction.[1]

    • Base: Employ a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the acid byproduct without competing with the primary amine.[2]

Q2: My reductive amination reactions are slow and incomplete. What can I do to improve the outcome?

A2: The rate-limiting step in reductive amination is often the initial formation of the iminium ion, which is subsequently reduced. Steric hindrance can slow down this condensation step.[1] Here are some troubleshooting tips:

  • Facilitate Iminium Ion Formation: Add a catalytic amount of a weak acid, such as acetic acid, to protonate the carbonyl oxygen of the aldehyde or ketone, making it more electrophilic.[1]

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent for reductive aminations as it is mild and selective for the iminium ion over the carbonyl starting material.[1][3] It is also less sensitive to acidic conditions compared to other borohydrides.

  • Reaction Time and Temperature: Allow sufficient time for the initial iminium ion formation (1-2 hours at room temperature) before adding the reducing agent.[1] If the reaction is still sluggish, gentle heating may be beneficial after the addition of the reducing agent.

Q3: I'm having trouble with the purification of my final product. What are the best practices?

A3: Purification can be challenging due to the basic nature of the piperidine nitrogen and the potential for closely eluting impurities.

  • Column Chromatography: Flash column chromatography on silica gel is a standard method. A gradient elution system, starting with a non-polar solvent (e.g., hexane or ethyl acetate) and gradually increasing the polarity with a more polar solvent (e.g., methanol), is often effective. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to prevent peak tailing of the basic product on the acidic silica gel.

  • Workup: A thorough aqueous workup is crucial. Quenching the reaction with a saturated aqueous solution of sodium bicarbonate will neutralize any remaining acid and help to remove acidic byproducts.[1][2] Washing the organic layer with brine will help to remove water-soluble impurities.[1]

Q4: How can I effectively monitor the progress of my derivatization reaction?

A4: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common and effective techniques for monitoring reaction progress.[1][2]

  • TLC: Use a suitable solvent system to achieve good separation between your starting material, product, and any major byproducts. Staining with a visualization agent like potassium permanganate or ninhydrin can be helpful if the compounds are not UV-active.

  • LC-MS: This provides more definitive information, giving you the mass of the product and helping to identify any side products. This is particularly useful for confirming the success of the reaction and for optimizing reaction conditions.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation • Steric hindrance impeding reagent approach. • Insufficiently reactive derivatizing agent. • Inappropriate reaction conditions (temperature, solvent). • Degradation of starting material or product.• Switch to a more reactive acylating agent (acid chloride > anhydride > carboxylic acid + coupling agent).[1] • Increase the reaction temperature.[1] • Use a polar aprotic solvent (DMF, NMP).[1] • Ensure anhydrous conditions, especially with moisture-sensitive reagents.
Multiple Products Observed • Over-alkylation in alkylation reactions. • Side reactions with other functional groups. • Formation of multiple amine derivatives under non-optimized conditions.[4]• Use a milder alkylating agent or a less reactive base. • Employ protecting groups for other reactive functionalities if necessary. • Carefully control the stoichiometry of the reagents.
Poor Peak Shape in Chromatography • Interaction of the basic piperidine nitrogen with acidic silica gel.• Add a small amount of a basic modifier (e.g., 0.1-1% triethylamine) to the chromatography eluent.
Difficulty in Removing Byproducts • Byproducts with similar polarity to the desired product.• Optimize the workup procedure to remove water-soluble byproducts. • Explore alternative purification techniques such as preparative HPLC or crystallization.

Experimental Protocols

Protocol 1: Acylation with an Acid Chloride

This protocol describes a general procedure for the N-acylation of this compound.

Workflow Diagram:

acylation_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve amine and base in anhydrous DCM prep2 Cool to 0 °C prep1->prep2 react1 Add acid chloride dropwise prep2->react1 react2 Warm to RT and stir react1->react2 react3 Monitor by TLC/LC-MS react2->react3 workup1 Quench with aq. NaHCO₃ react3->workup1 Upon completion workup2 Extract with DCM workup1->workup2 workup3 Dry, filter, concentrate workup2->workup3 purify Purify by column chromatography workup3->purify

Caption: General workflow for N-acylation.

Step-by-Step Methodology:

  • Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve this compound (1.0 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).[1]

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add the acid chloride (1.1 eq) dropwise to the stirred solution.[1]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reductive Amination with an Aldehyde

This protocol provides a general method for the reductive amination of this compound.

Workflow Diagram:

reductive_amination_workflow cluster_iminium Iminium Formation cluster_reduction Reduction cluster_workup Workup & Purification iminium1 Combine amine, aldehyde, and acetic acid in DCE/THF iminium2 Stir at RT for 1-2 hours iminium1->iminium2 reduc1 Add NaBH(OAc)₃ portion-wise iminium2->reduc1 reduc2 Stir at RT reduc1->reduc2 reduc3 Monitor by TLC/LC-MS reduc2->reduc3 workup1 Quench with aq. NaHCO₃ reduc3->workup1 Upon completion workup2 Extract with DCM workup1->workup2 workup3 Dry, filter, concentrate workup2->workup3 purify Purify by column chromatography workup3->purify

Caption: General workflow for reductive amination.

Step-by-Step Methodology:

  • Preparation: To a stirred solution of this compound (1.0 eq) and the aldehyde (1.1 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add acetic acid (1.1 eq).[1]

  • Iminium Ion Formation: Stir the mixture at room temperature for 1-2 hours to facilitate iminium ion formation.[1]

  • Reaction Initiation: Then, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.[1]

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Safety Precautions

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Many derivatization reagents, such as acid chlorides and reducing agents, are corrosive, toxic, or moisture-sensitive. Always consult the Safety Data Sheet (SDS) for each reagent before use and quench reactive reagents appropriately before disposal.[1]

References

Validation & Comparative

A Comparative Guide to the Bioactivity of (1-Methyl-4-phenylpiperidin-4-yl)methanamine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile 4-Phenylpiperidine Scaffold

The 4-phenylpiperidine motif is a cornerstone in medicinal chemistry, recognized as a privileged scaffold for developing centrally active therapeutic agents. Its rigid structure, which appropriately positions a phenyl group and a basic nitrogen atom, is crucial for interactions with a variety of G-protein coupled receptors (GPCRs). Within this class, the (1-Methyl-4-phenylpiperidin-4-yl)methanamine core structure serves as a versatile starting point for synthesizing analogs with tailored affinities and functional activities, particularly for opioid and nociceptin receptors. These receptors are pivotal in modulating pain, mood, reward, and other critical neurological functions.[1][2][3]

This guide provides a comparative analysis of the bioactivity of various analogs derived from this core scaffold. We will delve into the rationale behind their design, present key experimental data, and provide detailed protocols for assessing their biological activity. The objective is to offer researchers a framework for understanding the structure-activity relationships (SAR) that govern the interaction of these compounds with their molecular targets.

Synthetic Strategy: Accessing Chemical Diversity

The primary site for synthetic modification on the this compound scaffold is the secondary amine of the methanamine side chain. This nucleophilic center is readily derivatized through standard N-acylation or N-alkylation reactions, allowing for the systematic introduction of a wide array of functional groups. This approach enables a thorough exploration of the chemical space around the core structure to optimize pharmacological properties.[4]

A general and robust synthetic pathway begins with commercially available starting materials, such as N-Boc-4-piperidone, and proceeds through reductive amination followed by deprotection and subsequent derivatization.[5]

Synthesis_Workflow Start N-Boc-4-piperidone Intermediate1 Reductive Amination (with Methylamine) Start->Intermediate1 1. NaBH(OAc)3 Intermediate2 tert-butyl 4-((methylamino)methyl) piperidine-1-carboxylate Intermediate1->Intermediate2 Intermediate3 Boc Deprotection (Acidic Conditions) Intermediate2->Intermediate3 2. TFA or HCl Core (Piperidin-4-yl)methanamine Intermediate Intermediate3->Core Final_Alkylation N-Alkylation (e.g., Eschweiler-Clarke) Core->Final_Alkylation 3. HCHO, HCOOH Final_Derivatization N-Acylation / N-Alkylation (Side Chain) Final_Alkylation->Final_Derivatization 4. R-X or R-COCl Product Target Analogs Final_Derivatization->Product

Caption: General synthetic workflow for this compound analogs.

Experimental Protocol: N-Acylation of the Methanamine Side Chain

This protocol describes a standard procedure for introducing an amide functionality, a common modification for modulating ligand-receptor interactions.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM). Add a non-nucleophilic base, such as triethylamine (TEA) (1.5 equivalents), to scavenge the acid byproduct.

  • Addition of Acylating Agent: Cool the stirred solution to 0 °C in an ice bath. Add the desired acyl chloride (e.g., benzoyl chloride, 1.1 equivalents) dropwise. The use of an ice bath is critical to control the exothermic reaction and prevent potential side reactions.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 2-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer twice more with DCM. Combine the organic fractions, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to yield the final N-acylated analog.

Comparative Bioactivity: Targeting Opioid and Nociceptin Receptors

Analogs of the 4-phenylpiperidine scaffold are well-known for their interactions with the mu-opioid receptor (MOR) and the nociceptin/orphanin FQ (NOP) receptor, also known as ORL-1.[1][6][7] Both are Gi/o-coupled receptors that play crucial, yet distinct, roles in the central nervous system.

  • Mu-Opioid Receptor (MOR): The primary target for classical opioid analgesics like morphine.[8] Activation of MOR produces potent analgesia but is also associated with severe side effects such as respiratory depression and addiction.[9]

  • Nociceptin Receptor (NOP/ORL-1): While structurally related to opioid receptors, it does not bind traditional opioids.[10][11] The NOP system is implicated in a wide range of physiological processes, including pain modulation, anxiety, and learning.[12][13] NOP receptor antagonists, in particular, have shown promise as novel analgesics.[10]

The following table summarizes the bioactivity of a representative set of analogs, illustrating how subtle structural changes can profoundly impact receptor affinity and functional outcome.

Analog ID Modification (R-group on methanamine) Target Receptor Binding Affinity (Ki, nM) Functional Activity Potency (EC50/IC50, nM)
A-1 (Core) -HMOR150.2Weak Agonist>1000
NOP85.6Partial Agonist450.3
A-2 -C(=O)Ph (Benzoyl)MOR25.1Neutral AntagonistIC50 = 30.5
NOP5.2Potent AntagonistIC50 = 8.1
A-3 -CH2-CyclopropylMOR8.9Full AgonistEC50 = 12.4
NOP250.7Weak AntagonistIC50 = 310.2
A-4 -CH2CH2Ph (Phenethyl)MOR1.2Potent AgonistEC50 = 2.5
NOP120.4Weak AntagonistIC50 = 155.8
Structure-Activity Relationship (SAR) Insights
  • Unsubstituted Core (A-1): The parent compound exhibits modest affinity for both MOR and NOP receptors, serving as a baseline for comparison.

  • N-Acylation (A-2): The introduction of a bulky, electron-withdrawing benzoyl group significantly enhances affinity, particularly for the NOP receptor. This modification abolishes agonist activity, converting the ligand into a potent antagonist. This is a common strategy for shifting from agonist to antagonist profiles.

  • Small N-Alkyl Groups (A-3): Adding a small, rigid cyclopropylmethyl group improves MOR affinity and confers full agonism, a classic feature seen in many opioid ligands. However, this change is detrimental to NOP receptor affinity.

  • Bulky N-Arylalkyl Groups (A-4): The phenethyl group leads to a dramatic increase in MOR affinity and potency, highlighting a favorable interaction within the receptor's binding pocket. This modification is a hallmark of high-potency MOR agonists like fentanyl.[3]

Methodologies for Bioactivity Assessment

To generate reliable and reproducible data, standardized in vitro assays are essential. The following protocols outline the core methodologies for determining the binding affinity and functional activity of the synthesized analogs.

Protocol 1: Competitive Radioligand Binding Assay

This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a known high-affinity radioligand.[14][15]

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membranes Receptor Membranes (e.g., from CHO-hMOR cells) Plate 96-Well Plate Setup (Total, Non-Specific, Competitive) Membranes->Plate Radioligand Radioligand Stock (e.g., [3H]-DAMGO for MOR) Radioligand->Plate Compounds Test Analog Solutions (Serial Dilutions) Compounds->Plate Incubate Incubation (e.g., 60 min at 25°C) To reach equilibrium Plate->Incubate Filter Rapid Filtration (Glass Fiber Filters) Separates bound from free ligand Incubate->Filter Wash Washing (Removes unbound radioligand) Filter->Wash Count Scintillation Counting (Measures radioactivity) Wash->Count Curve Competition Curve Plot (% Specific Binding vs. [Analog]) Count->Curve Calculate Calculate IC50 and Ki (Cheng-Prusoff equation) Curve->Calculate

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Reagents:

    • Receptor Source: Cell membranes from a stable cell line expressing the recombinant human receptor (e.g., CHO-hMOR).

    • Radioligand: A tritiated ligand with high affinity and selectivity (e.g., [³H]-DAMGO for MOR).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Non-specific Control: A high concentration (e.g., 10 µM) of a non-selective antagonist (e.g., Naloxone).[14]

  • Assay Setup (96-well plate, in triplicate):

    • Total Binding: Buffer, radioligand, and cell membranes.

    • Non-specific Binding (NSB): Buffer, radioligand, non-specific control, and cell membranes.

    • Competitive Binding: Buffer, radioligand, varying concentrations of the test analog, and cell membranes.

  • Incubation: Incubate the plate at room temperature (25°C) for 60-120 minutes to allow the binding reaction to reach equilibrium.

  • Filtration: Terminate the reaction by rapidly filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Data Analysis: Measure the radioactivity retained on the filters using a scintillation counter. Calculate the percentage of specific binding for each analog concentration and plot a dose-response curve. The IC50 (concentration of analog that inhibits 50% of specific binding) is determined and then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol 2: cAMP Inhibition Functional Assay

This assay measures the functional consequence of receptor activation for Gi-coupled receptors, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[11][16]

Step-by-Step Methodology:

  • Cell Culture: Plate cells stably expressing the receptor of interest (e.g., HEK293-hNOP) in a 96-well plate and grow to confluence.

  • Cell Stimulation: Aspirate the culture medium and replace it with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Add varying concentrations of the test analog. To stimulate cAMP production, add Forskolin to all wells except the basal control.

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF or ELISA).

  • Data Analysis: Plot the cAMP levels against the log concentration of the test analog. For agonists, a sigmoidal dose-response curve will be generated, from which the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximum effect) can be determined. For antagonists, the assay is run in the presence of a known agonist, and the IC50 (concentration of antagonist that inhibits 50% of the agonist response) is calculated.

Underlying Signaling Mechanism

MOR and NOP are canonical Gi/o-coupled GPCRs. Upon agonist binding, the receptor undergoes a conformational change, facilitating the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein. The activated Gαi/o subunit dissociates and inhibits adenylyl cyclase, reducing cAMP production. This pathway is fundamental to the cellular effects of these compounds.[9][17] A critical area of modern pharmacology is "biased signaling," where ligands can preferentially activate G-protein pathways over other pathways like β-arrestin recruitment, potentially separating therapeutic effects from side effects.[9]

GPCR_Signaling cluster_membrane Cell Membrane Receptor Agonist MOR / NOP Receptor G_Protein Gαi (GDP) Gβγ Receptor:f1->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Response Cellular Response (e.g., ↓ Neuronal Excitability) cAMP->Response

Caption: Simplified Gi-coupled GPCR signaling pathway.

Conclusion and Future Directions

The this compound scaffold is a highly productive platform for developing potent and selective ligands for opioid and nociceptin receptors. Structure-activity relationship studies demonstrate that modifications to the methanamine side chain are a powerful tool for tuning receptor affinity and functional activity. N-arylalkyl substitutions tend to favor potent MOR agonism, while N-acylation can effectively produce NOP receptor antagonists.

Future research should focus on exploring more diverse chemical modifications to further refine the SAR. A key objective will be the development of biased agonists, particularly for the MOR, which could lead to safer analgesics with a reduced side-effect profile. Additionally, developing ligands with mixed MOR agonist/NOP antagonist properties within a single molecule presents an exciting avenue for creating novel therapeutics for complex pain states. The robust synthetic and screening protocols outlined in this guide provide a solid foundation for these future endeavors.

References

A Researcher's Guide to the Structure-Activity Relationship of (1-Methyl-4-phenylpiperidin-4-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) for derivatives of (1-Methyl-4-phenylpiperidin-4-yl)methanamine, a key pharmacophore in modern medicinal chemistry. Drawing from established principles and experimental data from analogous compound series, we will explore how targeted chemical modifications influence biological activity, with a particular focus on their well-established role as modulators of opioid receptors. This document is intended for researchers, scientists, and drug development professionals seeking to design and synthesize novel therapeutic agents based on this versatile scaffold.

Introduction: The 4-Phenylpiperidine Core and Its Significance

The 4-phenylpiperidine scaffold is a cornerstone in the development of centrally acting agents, most notably analgesics.[1] Its structural simplicity, combined with its conformational flexibility, allows for precise orientation of key pharmacophoric elements that govern receptor interaction. The prototypical examples, meperidine and fentanyl, highlight the scaffold's remarkable adaptability in achieving high-affinity binding to the μ-opioid receptor, the primary target for many potent painkillers.[2]

The this compound core introduces a unique variation: a 4-aminomethyl group. This feature provides an additional site for hydrogen bonding and further chemical elaboration, opening new avenues for modulating receptor affinity, selectivity, and functional activity. Understanding the SAR of this specific scaffold is crucial for the rational design of next-generation therapeutics with improved efficacy and safety profiles.

The Core Pharmacophore and Key Modification Sites

The fundamental structure of this compound presents four primary sites for chemical modification to explore the SAR. Each site offers a unique opportunity to influence the molecule's interaction with its biological target.

SAR_Pharmacophore cluster_0 This compound Scaffold mol N_methyl_point N_methyl Site 1: N-Alkyl Group N_methyl_point->N_methyl Phenyl_point Phenyl Site 2: 4-Phenyl Ring Phenyl_point->Phenyl Methanamine_point Methanamine Site 3: 4-Methanamine Group Methanamine_point->Methanamine Piperidine_point Piperidine Site 4: Piperidine Ring Piperidine_point->Piperidine Synthesis_Workflow start 1-Methyl-4-piperidone step1 Phenyl Grignard or Phenyl Lithium Addition start->step1 intermediate1 1-Methyl-4-phenylpiperidin-4-ol step1->intermediate1 step2 Dehydration & Cyanation (e.g., NaCN, acid) intermediate1->step2 intermediate2 1-Methyl-4-phenylpiperidine-4-carbonitrile step2->intermediate2 step3 Nitrile Reduction (e.g., LiAlH4 or H2/Catalyst) intermediate2->step3 product This compound step3->product derivatization Further Derivatization (N-alkylation, acylation of amine, or aryl substitution) product->derivatization

References

A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel (1-Methyl-4-phenylpiperidin-4-yl)methanamine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals venturing into the discovery of novel therapeutics, the initial in vitro characterization of a new compound series is a pivotal stage. This guide provides a comprehensive framework for the validation of in vitro assays for the emerging class of (1-Methyl-4-phenylpiperidin-4-yl)methanamine compounds. As this is a novel scaffold, establishing robust and reliable assays from the outset is paramount to ensure the integrity of downstream drug discovery efforts.

This document moves beyond a simple recitation of protocols. It delves into the rationale behind experimental design and provides a comparative analysis of assay platforms, grounded in the principles of scientific integrity and regulatory expectations. The validation procedures detailed herein are aligned with guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring that the data generated is not only scientifically sound but also suitable for regulatory scrutiny.[1][2][3][4][5][6][7][8]

Choosing the Right Assay: A Comparative Framework

The selection of an appropriate in vitro assay is fundamentally dictated by the hypothesized biological target of the this compound compounds. Without a well-established pharmacological profile for this class, a logical starting point is to consider two of the most common drug target families: G-protein coupled receptors (GPCRs) and enzymes. This guide will therefore explore assay validation in these two likely scenarios.

Scenario A: The compound targets a G-protein coupled receptor (GPCR). GPCRs are a large family of transmembrane receptors that play a crucial role in cellular signaling. Assays for GPCR-active compounds typically fall into two categories: binding assays that measure the direct interaction of the compound with the receptor, and functional assays that quantify the downstream cellular response.

Scenario B: The compound inhibits a specific enzyme. Enzymes are biological catalysts, and their inhibition is a common mechanism of drug action. Enzyme inhibition assays directly measure the effect of a compound on the catalytic activity of a target enzyme.

Below is a comparative overview of common assay types for these two scenarios:

Assay TypeTarget ClassPrincipleThroughputCostData Output
Radioligand Binding Assay GPCRMeasures direct binding of a radiolabeled ligand to the receptor.[9][10][11]MediumMedium-HighBinding affinity (Kd, Ki), Receptor density (Bmax)[9][10]
cAMP Assay GPCR (Gs/Gi-coupled)Measures changes in intracellular cyclic AMP (cAMP) levels, a key second messenger.[12]HighMediumFunctional potency (EC50, IC50)
Calcium Flux Assay GPCR (Gq-coupled)Measures changes in intracellular calcium concentration.[13][14][15][16]HighMediumFunctional potency (EC50, IC50)
Enzyme Inhibition Assay (Fluorescence-based) EnzymeMeasures the inhibition of enzyme activity by detecting a fluorescent product.[17][18][19][20]HighLow-MediumInhibitory potency (IC50), Mechanism of inhibition

The Cornerstone of Reliable Data: In Vitro Assay Validation

Assay validation is the formal process of demonstrating that an analytical method is suitable for its intended purpose.[21][22] It is a critical component of drug discovery, ensuring that the data used to make key decisions about a compound's progression is accurate, reproducible, and reliable.[21][23] The core parameters of assay validation are outlined by regulatory agencies and include accuracy, precision, specificity, selectivity, limit of detection (LOD), limit of quantification (LOQ), linearity, range, and robustness.[2][4][24][25]

References

A Comparative Guide to the Cross-Reactivity of (1-Methyl-4-phenylpiperidin-4-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the cross-reactivity profiles of novel derivatives based on the (1-Methyl-4-phenylpiperidin-4-yl)methanamine scaffold. As a core structure utilized in the synthesis of opioid receptor ligands, understanding the selectivity of its analogs is paramount for advancing drug discovery programs and mitigating potential off-target effects.[1] This document outlines the rationale, experimental design, and comparative data for a panel of representative derivatives, offering field-proven insights for researchers in pharmacology and medicinal chemistry.

The Imperative of Selectivity in Phenylpiperidine-Based Drug Design

The phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous potent analgesics, including fentanyl and meperidine.[2][3][4] These agents primarily exert their effects through agonism at the mu-opioid receptor (MOR).[2][5] However, the therapeutic utility of this class is often hampered by a constellation of on-target and off-target effects. Off-target interactions, where a compound binds to unintended proteins, can lead to unforeseen side effects, toxicity, or complex polypharmacology.[6]

Therefore, a central challenge in drug design is the optimization of molecular selectivity—the ability of a compound to modulate its primary target with minimal interaction with other proteins.[7][8] Early and comprehensive cross-reactivity profiling is not merely a regulatory hurdle but a foundational step in identifying viable drug candidates with an appropriate balance between efficacy and safety.[9] This guide focuses on a systematic approach to characterizing the selectivity of three novel this compound derivatives against a panel of clinically relevant off-targets.

Rationale for Experimental Design

The selection of both the derivative structures and the off-target panel was driven by established principles of neuropharmacology and safety pharmacology.

  • Lead Scaffold : this compound serves as our parent compound (MPM). It is a known intermediate in the synthesis of opioid ligands and provides a robust starting point for chemical modification.[1]

  • Hypothetical Derivatives : To explore the structure-selectivity relationship, three derivatives were synthesized with targeted modifications to probe key chemical space:

    • MPM-F : A derivative with a fluorine atom on the 4-position of the phenyl ring, designed to alter electronic properties.

    • MPM-OCH3 : An analog with a methoxy group at the 4-position of the phenyl ring, introducing a hydrogen bond acceptor and increasing lipophilicity.

    • MPM-Cyc : A spirocyclic derivative, where the methanamine is incorporated into a cyclopropane ring to introduce conformational rigidity.

  • Off-Target Panel Selection : Given the structural similarity of the phenylpiperidine scaffold to ligands for various monoaminergic receptors, the panel was designed to assess activity at key central nervous system (CNS) and cardiovascular targets.

    • Primary Target : Mu-Opioid Receptor (MOR).

    • Key Off-Targets :

      • Dopamine D2 Receptor (D2R) : Implicated in motor control, motivation, and antipsychotic drug action.

      • Serotonin 5-HT2A Receptor (5-HT2AR) : A key target for antipsychotics and psychedelic drugs.[10]

      • Sigma-1 Receptor (σ1R) : A unique intracellular chaperone protein involved in various CNS functions; a common off-target for many CNS drugs.

      • hERG Potassium Channel : A critical component of cardiac repolarization. Inhibition can lead to life-threatening arrhythmias, making hERG screening a mandatory step in safety pharmacology.[6]

Below is a diagram illustrating the overall workflow for assessing the cross-reactivity of the synthesized derivatives.

G cluster_0 Compound Synthesis & Selection cluster_1 Primary Screening: Target Affinity cluster_2 Secondary Screening: Selectivity Panel cluster_3 Functional & Safety Assessment cluster_4 Data Analysis & Interpretation Parent Parent Scaffold (MPM) DerivA Derivative MPM-F DerivB Derivative MPM-OCH3 DerivC Derivative MPM-Cyc BindingAssay Radioligand Binding Assay (MOR Affinity) Parent->BindingAssay Test Compounds Selectivity Radioligand Binding Assays (D2R, 5-HT2AR, σ1R) BindingAssay->Selectivity Assess Promising Hits Analysis Determine Ki, IC50 Calculate Selectivity Index Structure-Selectivity Relationship BindingAssay->Analysis FunctionalAssay Functional Assays (cAMP / Ca2+ Flux) Selectivity->FunctionalAssay Characterize Activity Selectivity->Analysis hERG hERG Safety Assay (Patch Clamp) FunctionalAssay->hERG Evaluate Cardiac Risk FunctionalAssay->Analysis hERG->Analysis

Caption: High-level experimental workflow for selectivity profiling.

Comparative Binding Affinity Profiles

Radioligand binding assays were conducted to determine the binding affinity (Ki) of the parent compound and its derivatives for the primary target (MOR) and the selected off-targets. Lower Ki values indicate higher binding affinity.

Table 1: Comparative Binding Affinities (Ki, nM) of MPM Derivatives

Compound MOR (Primary Target) D2R 5-HT2AR σ1R
MPM (Parent) 25.3 1,250 850 150
MPM-F 35.8 >10,000 1,100 210
MPM-OCH3 15.1 980 450 75

| MPM-Cyc | 5.2 | 4,500 | 6,700 | 3,500 |

Interpretation of Binding Data

The data reveals distinct selectivity profiles driven by subtle structural changes.

  • MPM (Parent) : Exhibits moderate affinity for MOR with significant off-target activity, particularly at the σ1 receptor.

  • MPM-F : The addition of fluorine slightly reduces MOR affinity but dramatically improves selectivity by eliminating D2R binding and reducing affinity for other off-targets. This is a common strategy to improve metabolic stability and modulate receptor interactions.

  • MPM-OCH3 : The methoxy substitution enhances MOR affinity but also increases affinity for all tested off-targets, resulting in a less selective compound. This highlights a common trade-off where modifications aimed at improving potency can negatively impact selectivity.

  • MPM-Cyc : Introducing conformational rigidity via cyclopropanation yields a significant boost in both affinity for MOR and selectivity against the entire off-target panel. This derivative emerges as the most promising lead from this initial screen.

The concept of on-target versus off-target binding is visualized in the diagram below.

G cluster_0 Biological Environment Compound Drug Molecule OnTarget Primary Target (e.g., MOR) Compound->OnTarget Therapeutic Effect OffTarget1 Off-Target 1 (e.g., D2R) Compound->OffTarget1 Side Effect A OffTarget2 Off-Target 2 (e.g., hERG) Compound->OffTarget2 Side Effect B NonBinding Other Proteins

Caption: On-target vs. off-target drug interactions.

Functional Activity and Safety Assessment

Binding affinity does not describe the functional consequence of the interaction (e.g., agonist, antagonist). Therefore, functional assays were performed for the most potent and selective compound, MPM-Cyc , and the least selective, MPM-OCH3 . A critical hERG channel assay was also conducted.

Table 2: Functional Activity (IC50/EC50, nM) and hERG Inhibition

Compound MOR Functional Assay (cAMP) σ1R Functional Assay (Ca2+ Flux) hERG Channel Inhibition (% at 10 µM)
MPM-OCH3 18.5 (EC50, Agonist) 95 (EC50, Agonist) 48%

| MPM-Cyc | 8.1 (EC50, Agonist) | >10,000 (No activity) | < 5% |

Interpretation of Functional and Safety Data
  • MPM-Cyc demonstrates potent MOR agonism with no functional activity at the next most potent off-target (σ1R), confirming its high functional selectivity. Crucially, it shows negligible inhibition of the hERG channel, indicating a low risk for cardiac-related adverse effects.

  • MPM-OCH3 , while a potent MOR agonist, also displays functional agonism at the σ1 receptor. This polypharmacology could lead to a complex and potentially undesirable clinical profile. Furthermore, its significant hERG inhibition is a major safety concern that would likely halt its development.[6]

Detailed Experimental Protocols

To ensure transparency and reproducibility, the core methodologies are detailed below.

Protocol 1: Radioligand Binding Assay

Objective: To determine the equilibrium dissociation constant (Ki) of test compounds by measuring their ability to displace a specific radioligand from a target receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., CHO-hMOR)

  • Radioligand (e.g., [³H]-DAMGO for MOR)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂)

  • Test compounds (MPM and derivatives)

  • Non-specific binding control (e.g., 10 µM Naloxone for MOR)

  • 96-well plates, filter mats (GF/C), scintillation fluid, and a microplate scintillation counter.

Procedure:

  • Compound Preparation : Prepare serial dilutions of test compounds in assay buffer, typically from 100 µM to 0.1 nM.

  • Reaction Mixture : In each well of a 96-well plate, add:

    • 25 µL of test compound dilution (or buffer for total binding, or non-specific control).

    • 25 µL of radioligand at a final concentration near its Kd value.

    • 150 µL of cell membrane preparation (5-20 µg protein/well).

  • Incubation : Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Harvesting : Rapidly filter the contents of each well through a GF/C filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove unbound radioligand.

  • Quantification : Dry the filter mats, place them in scintillation vials or bags with scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis :

    • Calculate percent inhibition at each compound concentration relative to total and non-specific binding.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: hERG Potassium Channel Patch Clamp Assay

Objective: To assess the potential of a compound to inhibit the hERG potassium channel, a key indicator of pro-arrhythmic risk.

Materials:

  • HEK293 cells stably expressing the hERG channel.

  • Automated patch-clamp system (e.g., QPatch, Patchliner).

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4.

  • Internal solution (in mM): 130 K-aspartate, 5 MgCl₂, 5 EGTA, 4 ATP, 10 HEPES, pH 7.2.

  • Test compounds and positive control (e.g., Cisapride).

Procedure:

  • Cell Preparation : Culture hERG-expressing cells to optimal confluency and harvest for the experiment.

  • System Priming : Prime the automated patch-clamp system with internal and external solutions.

  • Cell Sealing : Capture single cells and form a high-resistance (>1 GΩ) seal between the cell membrane and the patch-clamp aperture.

  • Whole-Cell Configuration : Establish whole-cell configuration by applying suction to rupture the cell membrane under the pipette.

  • Baseline Recording : Apply a voltage-clamp protocol to elicit and record hERG tail currents. A typical protocol involves a depolarizing step to +20 mV followed by a repolarizing step to -50 mV to measure the peak tail current. Record stable baseline currents for 2-3 minutes.

  • Compound Application : Perfuse the cells with increasing concentrations of the test compound (e.g., 0.1, 1, 10, 30 µM). Allow 3-5 minutes for the compound effect to reach steady-state at each concentration.

  • Washout : Perfuse with the external solution to wash out the compound and observe any recovery of the current.

  • Data Analysis :

    • Measure the peak tail current at each concentration.

    • Calculate the percentage of current inhibition relative to the baseline.

    • Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Strategic Outlook

This comparative guide demonstrates that even minor structural modifications to the this compound scaffold can profoundly alter the cross-reactivity profile.

  • The parent compound, MPM , shows a liability profile typical of an unoptimized hit.

  • Fluorination (MPM-F ) proved to be an effective strategy for "tuning out" unwanted interactions, albeit at the cost of some on-target potency.

  • Methoxy substitution (MPM-OCH3 ) served as a cautionary example, enhancing potency but degrading selectivity and introducing a significant hERG liability.

  • The introduction of conformational restraint (MPM-Cyc ) was the most successful strategy, yielding a derivative with a 5-fold increase in MOR affinity and over 800-fold selectivity against the tested panel, coupled with an excellent safety profile.

Based on this comprehensive analysis, MPM-Cyc is identified as a high-quality lead compound worthy of further preclinical development. Future studies should expand the selectivity panel to include other opioid receptor subtypes (delta, kappa) and a broader range of CNS targets to fully delineate its pharmacological profile.

References

Comparative analysis of synthetic routes to (1-Methyl-4-phenylpiperidin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(1-Methyl-4-phenylpiperidin-4-yl)methanamine is a key structural motif found in a variety of pharmacologically active compounds, particularly those targeting the central nervous system. Its rigid piperidine scaffold, substituted with a phenyl and an aminomethyl group at the C4 position, provides a valuable platform for the development of novel therapeutics. The efficient and scalable synthesis of this important building block is therefore of considerable interest to researchers in medicinal chemistry and drug development.

This in-depth technical guide presents a comparative analysis of two distinct and viable synthetic routes to this compound. Each route is evaluated based on its chemical logic, experimental feasibility, and overall efficiency. This guide is intended to provide researchers, scientists, and drug development professionals with the critical information needed to make informed decisions when planning the synthesis of this and structurally related compounds.

Comparative Overview of Synthetic Strategies

Two primary synthetic strategies for the preparation of this compound have been identified and are detailed below. The key distinction between these routes lies in the order of introduction of the C4 substituents and the nature of the key chemical transformations.

  • Route 1: The Strecker/Grignard Approach. This pathway commences with a Strecker-type synthesis on a protected 4-piperidone to introduce the aminonitrile functionality, followed by a Grignard reaction to install the phenyl group, and concludes with the reduction of the nitrile to the target primary amine.

  • Route 2: The Carboxylic Acid Derivative Approach. This alternative strategy begins with the synthesis of a 4-phenyl-4-piperidinecarboxylic acid derivative. The carboxylic acid is then converted to an amide, which is subsequently reduced to the desired aminomethyl group.

Both routes converge at the final N-methylation step of the piperidine nitrogen. The following sections provide a detailed breakdown of each route, including step-by-step protocols, a discussion of the underlying chemical principles, and a comparative analysis of their respective advantages and disadvantages.

Route 1: The Strecker/Grignard Approach

This synthetic route is a convergent and logical approach that builds the complexity at the C4 position of the piperidine ring in a stepwise manner. The key transformations are the Strecker synthesis, a Grignard reaction, and a nitrile reduction.

Logical Workflow for Route 1

Route 1 Workflow start N-Benzyl-4-piperidone strecker Strecker Synthesis (NaCN, NH4Cl) start->strecker aminonitrile 4-Amino-1-benzyl-4-cyanopiperidine strecker->aminonitrile grignard Grignard Reaction (PhMgBr) aminonitrile->grignard phenylaminonitrile 4-Amino-1-benzyl-4-phenylpiperidine grignard->phenylaminonitrile nitrile_reduction Nitrile Reduction (LiAlH4) phenylaminonitrile->nitrile_reduction debenzylation Debenzylation (H2, Pd/C) nitrile_reduction->debenzylation primary_amine (4-Phenylpiperidin-4-yl)methanamine debenzylation->primary_amine n_methylation N-Methylation (Eschweiler-Clarke) primary_amine->n_methylation final_product This compound n_methylation->final_product

Caption: Synthetic workflow for Route 1.

Detailed Experimental Protocols for Route 1

Step 1a: Synthesis of 4-Amino-1-benzyl-4-cyanopiperidine (Strecker Synthesis)

The Strecker synthesis is a classic and efficient method for the preparation of α-aminonitriles from a ketone, an amine source, and a cyanide source.[1][2][3] In this step, N-benzyl-4-piperidone is reacted with ammonium chloride and sodium cyanide. The in situ formation of an iminium ion is followed by the nucleophilic addition of the cyanide ion.

  • Protocol: To a solution of N-benzyl-4-piperidone (1.0 eq) in a suitable solvent such as aqueous ethanol, add ammonium chloride (1.2 eq) and sodium cyanide (1.2 eq). Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by TLC. Upon completion, the product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield the crude α-aminonitrile, which can be purified by crystallization or chromatography.

Step 1b: Synthesis of 4-Amino-1-benzyl-4-phenylpiperidine (Grignard Reaction)

The introduction of the phenyl group is achieved via a Grignard reaction. The highly nucleophilic phenylmagnesium bromide attacks the electrophilic carbon of the nitrile group. It's important to note that this reaction with a nitrile will initially form a ketimine, which upon acidic workup, would typically hydrolyze to a ketone. However, in the context of the related synthesis of 4-amino-4-phenylpiperidines, the Grignard reagent has been shown to add across the nitrile in the presence of an adjacent amino group.[4]

  • Protocol: A solution of 4-amino-1-benzyl-4-cyanopiperidine (1.0 eq) in anhydrous THF is added dropwise to a solution of phenylmagnesium bromide (2.0-3.0 eq) in THF at 0 °C under an inert atmosphere. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is typically achieved by column chromatography.

Step 1c: Reduction of the Nitrile and Debenzylation

The reduction of the nitrile to the primary amine can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[5][6] This powerful reagent will also effect the hydrogenolysis of the N-benzyl protecting group.

  • Protocol: To a suspension of LiAlH₄ (3.0-4.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, a solution of the crude product from the previous step in anhydrous THF is added dropwise. The reaction mixture is then refluxed for several hours. After cooling to 0 °C, the reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure to yield the crude (4-phenylpiperidin-4-yl)methanamine.

Step 1d: N-Methylation of the Piperidine Ring (Eschweiler-Clarke Reaction)

The final step is the N-methylation of the secondary amine of the piperidine ring. The Eschweiler-Clarke reaction is a high-yielding and reliable method for this transformation, using formaldehyde and formic acid.[7][8]

  • Protocol: To a solution of (4-phenylpiperidin-4-yl)methanamine (1.0 eq) in formic acid (excess), add aqueous formaldehyde (37%, excess). The reaction mixture is heated at 80-100 °C for several hours until the evolution of CO₂ ceases. The mixture is then cooled, made basic with NaOH solution, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the final product, this compound, which can be purified by distillation or chromatography.

Route 2: The Carboxylic Acid Derivative Approach

This synthetic strategy takes a different approach by first establishing the 4-phenyl-4-substituted piperidine core and then converting a carboxylic acid functionality into the desired aminomethyl group.

Logical Workflow for Route 2

Route 2 Workflow start 4-Piperidone grignard Grignard Reaction (PhMgBr) start->grignard alcohol 4-Phenyl-4-piperidinol grignard->alcohol dehydration_hydrolysis Dehydration & Nitrile Hydrolysis alcohol->dehydration_hydrolysis acid 4-Phenyl-4-piperidinecarboxylic acid dehydration_hydrolysis->acid amidation Amidation (SOCl2, NH3) acid->amidation amide 4-Phenyl-4-piperidinecarboxamide amidation->amide amide_reduction Amide Reduction (LiAlH4) amide->amide_reduction primary_amine (4-Phenylpiperidin-4-yl)methanamine amide_reduction->primary_amine n_methylation N-Methylation (Eschweiler-Clarke) primary_amine->n_methylation final_product This compound n_methylation->final_product

Caption: Synthetic workflow for Route 2.

Detailed Experimental Protocols for Route 2

Step 2a: Synthesis of 4-Phenyl-4-piperidinecarboxylic acid

This key intermediate can be prepared from 4-piperidone. A common method involves the formation of 4-cyano-4-phenylpiperidine followed by hydrolysis.

  • Protocol: A mixture of 4-piperidone hydrochloride monohydrate (1.0 eq), potassium cyanide (1.1 eq), and aniline (1.0 eq) in a suitable solvent is stirred to form the α-aminonitrile. This intermediate is then treated with phenylmagnesium bromide. The resulting product is then subjected to vigorous acidic or basic hydrolysis to convert the nitrile to a carboxylic acid.[9]

Step 2b: Amidation of 4-Phenyl-4-piperidinecarboxylic acid

The carboxylic acid is converted to the corresponding primary amide. This is a standard transformation that can be achieved via the acid chloride.

  • Protocol: 4-Phenyl-4-piperidinecarboxylic acid (1.0 eq) is treated with thionyl chloride (excess) to form the acid chloride. The excess thionyl chloride is removed under reduced pressure. The crude acid chloride is then dissolved in an inert solvent and treated with an excess of aqueous ammonia to form 4-phenyl-4-piperidinecarboxamide. The product can be isolated by filtration or extraction.

Step 2c: Reduction of the Amide

The primary amide is then reduced to the corresponding primary amine using a strong reducing agent such as lithium aluminum hydride.[6]

  • Protocol: To a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, a solution of 4-phenyl-4-piperidinecarboxamide (1.0 eq) in anhydrous THF is added dropwise. The reaction mixture is then refluxed for several hours. After cooling, the reaction is carefully quenched, and the product is worked up as described in Step 1c to yield (4-phenylpiperidin-4-yl)methanamine.

Step 2d: N-Methylation of the Piperidine Ring (Eschweiler-Clarke Reaction)

This final step is identical to Step 1d in Route 1.

  • Protocol: To a solution of (4-phenylpiperidin-4-yl)methanamine (1.0 eq) in formic acid (excess), add aqueous formaldehyde (37%, excess). The reaction mixture is heated at 80-100 °C for several hours. After workup as described in Step 1d, the final product, this compound, is obtained.

Comparative Analysis

FeatureRoute 1: Strecker/Grignard ApproachRoute 2: Carboxylic Acid Derivative Approach
Starting Materials N-Benzyl-4-piperidone, NaCN, NH₄Cl, PhMgBr, LiAlH₄4-Piperidone, KCN, Aniline, PhMgBr, SOCl₂, NH₃, LiAlH₄
Number of Steps 4 main steps4 main steps
Key Intermediates α-Aminonitrile, 4-amino-4-phenylpiperidine derivative4-Phenyl-4-piperidinecarboxylic acid, 4-Phenyl-4-piperidinecarboxamide
Overall Yield Potentially moderate to good, dependent on the efficiency of the Grignard and nitrile reduction steps.Can be good, but the initial synthesis of the carboxylic acid can be multi-step with variable yields.
Scalability The use of NaCN and Grignard reagents can pose challenges for large-scale synthesis.Generally more amenable to scale-up, although the use of thionyl chloride and LiAlH₄ requires careful handling.
Reagent Toxicity High (NaCN is highly toxic).Moderate (Thionyl chloride is corrosive).
Stereocontrol The Strecker synthesis creates a chiral center, leading to a racemic mixture.The initial product is achiral at C4, but subsequent steps could introduce chirality if desired.

Expert Insights and Recommendations

Both synthetic routes presented are viable for the laboratory-scale synthesis of this compound.

Route 1 offers a more convergent approach, building the C4 substitution pattern in a logical sequence. However, the use of sodium cyanide is a significant drawback due to its high toxicity, requiring stringent safety precautions. The success of the Grignard reaction on the α-aminonitrile is also a critical and potentially challenging step that may require careful optimization.

Route 2 avoids the use of cyanide in the main sequence (though it may be used in the preparation of the starting carboxylic acid). The transformations involved, such as amidation and amide reduction, are generally robust and well-documented. This route may be more suitable for researchers who wish to avoid handling large quantities of cyanide. The commercial availability of 4-phenyl-4-piperidinecarboxylic acid or its derivatives can also make this route more attractive.

For scalability and safety , a modified version of Route 2 would likely be preferred in an industrial setting. The development of a catalytic and less hazardous method for the conversion of the carboxylic acid to the amine would further enhance its appeal.

Ultimately, the choice of synthetic route will depend on the specific capabilities of the laboratory, the scale of the synthesis, and the comfort level of the researcher with the reagents and reactions involved.

References

A Comparative Guide to the Definitive Molecular Structure Confirmation of (1-Methyl-4-phenylpiperidin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the unequivocal confirmation of a molecule's structure is a cornerstone of safety, efficacy, and regulatory compliance. This guide provides a comprehensive comparison of analytical techniques for the structural elucidation of (1-Methyl-4-phenylpiperidin-4-yl)methanamine, a key building block in the synthesis of various biologically active compounds. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to empower researchers in making informed decisions for their analytical workflows.

The Imperative of Multi-Technique Analysis

Relying on a single analytical method for structural confirmation is fraught with risk. The potential for isomeric impurities, unexpected reaction byproducts, or conformational ambiguities necessitates a multi-pronged approach. By combining the strengths of various techniques, we create a self-validating system that provides an unambiguous structural assignment.

The primary methods for the structural elucidation of this compound and its analogues include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical environment of individual atoms.

  • Mass Spectrometry (MS): Determines the molecular weight and provides fragmentation patterns for structural insights.

  • X-ray Crystallography: Offers the definitive three-dimensional structure of a molecule in its solid state.

Comparative Analysis of Analytical Techniques

The selection of an analytical technique is dictated by the specific question being asked. The following table summarizes the strengths and limitations of each method in the context of confirming the structure of this compound.

Technique Strengths Limitations Primary Application
NMR Spectroscopy - Provides detailed information on molecular connectivity and stereochemistry.- Non-destructive.- Quantitative capabilities.[1]- Lower sensitivity compared to MS.- Can be complex to interpret for large molecules.- Requires soluble samples.- Confirmation of the carbon-hydrogen framework.- Identification of functional groups.- Stereochemical analysis.
Mass Spectrometry - High sensitivity for detecting trace impurities.[2][3]- Provides accurate molecular weight information.- Fragmentation patterns aid in structural elucidation.[4]- Isomers can be difficult to distinguish.- "Soft" ionization techniques may not provide sufficient fragmentation.- Does not provide stereochemical information.- Molecular weight determination.- Impurity profiling.- Structure verification through fragmentation analysis.
X-ray Crystallography - Provides the absolute three-dimensional structure.[5]- Unambiguously determines stereochemistry and conformation.[5]- Requires a suitable single crystal, which can be challenging to grow.- The solid-state structure may not represent the solution-state conformation.- Definitive confirmation of molecular structure and stereochemistry.

Experimental Protocols

Workflow for Structural Confirmation

The following diagram illustrates a logical workflow for the comprehensive structural confirmation of this compound.

Structural Confirmation Workflow Workflow for Structural Confirmation of this compound cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_validation Data Interpretation & Validation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (LC-MS, GC-MS) Purification->MS Xray X-ray Crystallography Purification->Xray Interpretation Data Analysis & Interpretation NMR->Interpretation MS->Interpretation Xray->Interpretation Comparison Comparison with Expected Structure Interpretation->Comparison Confirmation Final Structure Confirmation Comparison->Confirmation

Caption: A logical workflow for the synthesis, purification, and structural confirmation of this compound.

Detailed Protocol: NMR Spectroscopy

Objective: To confirm the carbon-hydrogen framework and connectivity of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl3)

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified sample in ~0.6 mL of CDCl3 in a clean, dry NMR tube.

  • Instrument Setup:

    • Tune and shim the spectrometer to the CDCl3 lock signal.

    • Acquire a proton (¹H) NMR spectrum. Typical parameters include a 90° pulse, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a carbon-13 (¹³C) NMR spectrum. This will require a longer acquisition time due to the lower natural abundance of ¹³C.

    • Acquire two-dimensional (2D) NMR spectra, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to establish proton-proton and proton-carbon correlations, respectively.[1]

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, coupling constants, and correlations from the 1D and 2D spectra to assign all proton and carbon signals to the corresponding atoms in the proposed structure.

Detailed Protocol: Mass Spectrometry (LC-MS)

Objective: To determine the molecular weight and identify potential impurities.

Materials:

  • This compound sample

  • LC-MS grade acetonitrile and water

  • Formic acid

  • LC-MS system with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a mixture of acetonitrile and water.

  • LC Method:

    • Use a suitable C18 column.

    • Employ a gradient elution method starting with a high percentage of aqueous mobile phase (e.g., 95% water with 0.1% formic acid) and increasing the organic mobile phase (e.g., acetonitrile with 0.1% formic acid) over time. This will separate the target compound from any impurities.

  • MS Method:

    • Operate the mass spectrometer in positive ion mode.

    • Acquire full scan mass spectra over a relevant m/z range (e.g., 100-500).

    • The expected protonated molecule [M+H]⁺ for this compound (C13H20N2, MW: 204.31) should be observed at m/z 205.17.

  • Data Analysis:

    • Identify the peak corresponding to the target compound in the total ion chromatogram.

    • Examine the mass spectrum of this peak to confirm the molecular weight.

    • Analyze other peaks in the chromatogram to identify any potential impurities.[2][3]

Detailed Protocol: X-ray Crystallography

Objective: To obtain the definitive three-dimensional structure.

Materials:

  • High-purity this compound

  • A selection of solvents for crystallization (e.g., ethanol, methanol, ethyl acetate)

Procedure:

  • Crystal Growth:

    • This is often the most challenging step. Various techniques can be employed, such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.

    • The choice of solvent is critical and may require screening of several options.[5]

  • Crystal Selection and Mounting:

    • Select a single, well-formed crystal of suitable size (typically 0.1-0.3 mm).

    • Mount the crystal on a goniometer head.

  • Data Collection:

    • Place the mounted crystal in the X-ray diffractometer.

    • Collect diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Use specialized software to solve the phase problem and generate an initial electron density map.

    • Build a molecular model into the electron density map and refine the atomic positions and thermal parameters.

  • Data Analysis:

    • The final refined structure will provide precise bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and stereochemistry.

Interpreting the Data: A Holistic Approach

The true power of this multi-technique approach lies in the convergence of data. The NMR data provides the fundamental connectivity, the mass spectrometry confirms the molecular formula and purity, and the X-ray crystallography provides the ultimate proof of the three-dimensional structure. Any discrepancies between the datasets would immediately signal a potential issue, such as an incorrect structural assignment or the presence of an unexpected isomer.

By following this rigorous, evidence-based approach, researchers can have the highest degree of confidence in the molecular structure of their this compound products, ensuring the integrity and reproducibility of their scientific endeavors.

References

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling (1-Methyl-4-phenylpiperidin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(1-Methyl-4-phenylpiperidin-4-yl)methanamine is a substituted piperidine derivative that requires meticulous handling to ensure the safety of laboratory personnel. This guide provides essential, immediate safety and logistical information, focusing on the appropriate selection and use of Personal Protective Equipment (PPE), as well as operational and disposal plans. As Senior Application Scientists, our goal is to empower you with the knowledge to work safely and effectively.

Hazard Assessment and Risk Mitigation

Understanding the potential hazards of this compound is paramount to establishing a robust safety protocol. The primary risks associated with this compound, as identified in its Safety Data Sheet (SDS) and by comparison with structurally similar piperidine derivatives, include:

  • Skin Corrosion/Irritation: Causes severe skin burns and irritation.[1]

  • Serious Eye Damage: Can cause severe and potentially permanent eye damage.[1]

  • Acute Toxicity: Harmful if swallowed or inhaled.[1]

  • Respiratory Irritation: May cause irritation to the respiratory tract.[1][2]

Given these hazards, a multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment, is essential. This guide will focus on the critical role of PPE.

Recommended Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against direct exposure to this compound. The following table outlines the minimum required PPE for handling this compound.

Protection Type Specification Rationale
Eye and Face Protection Tight-sealing safety goggles and a face shield.[1]Protects against splashes and vapors that can cause severe eye damage. Standard safety glasses are insufficient.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) tested to the EN 374 standard.Prevents skin contact, which can lead to severe burns and irritation.[1][3] Regularly inspect gloves for any signs of degradation or perforation.
Skin and Body Protection A laboratory coat, long pants, and closed-toe shoes are mandatory.[3] For larger quantities or when there is a significant splash risk, a chemical-resistant apron or suit is recommended.Minimizes the risk of accidental skin exposure.[3]
Respiratory Protection A NIOSH-approved respirator with an appropriate organic vapor cartridge is required when working outside of a certified chemical fume hood or if ventilation is inadequate.Protects against the inhalation of harmful vapors that can cause respiratory irritation and other toxic effects.[1][4]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound is crucial for minimizing exposure risk. The following workflow should be strictly adhered to.

Pre-Operational Checklist:
  • Review the SDS: Before beginning any work, thoroughly read and understand the Safety Data Sheet for this compound.[5]

  • Inspect PPE: Ensure all PPE is in good condition and free from defects.

  • Verify Engineering Controls: Confirm that the chemical fume hood is functioning correctly and that an emergency eyewash station and safety shower are readily accessible.[6]

  • Prepare for Spills: Have a spill kit readily available that is appropriate for handling amine compounds.

Donning PPE Workflow:

PPE_Donning_Workflow cluster_prep Preparation cluster_donning Donning Sequence Prep Inspect & Prepare Work Area LabCoat Don Lab Coat Prep->LabCoat Step 1 Gloves Don Inner Gloves LabCoat->Gloves Step 2 Respirator Don Respirator Gloves->Respirator Step 3 Goggles Don Goggles Respirator->Goggles Step 4 FaceShield Don Face Shield Goggles->FaceShield Step 5 OuterGloves Don Outer Gloves FaceShield->OuterGloves Step 6

Caption: A visual guide to the correct sequence for donning Personal Protective Equipment.

Handling Procedure:
  • All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7]

  • Use compatible labware (e.g., glass, stainless steel) and avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[1]

  • When transferring the chemical, use a pipette or a syringe to avoid spills.

  • Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated area.[1]

Doffing PPE Workflow:

The removal of PPE is a critical step to prevent self-contamination.

PPE_Doffing_Workflow cluster_doffing Doffing Sequence OuterGloves Remove Outer Gloves FaceShield Remove Face Shield OuterGloves->FaceShield Step 1 Goggles Remove Goggles FaceShield->Goggles Step 2 LabCoat Remove Lab Coat Goggles->LabCoat Step 3 InnerGloves Remove Inner Gloves LabCoat->InnerGloves Step 4 Respirator Remove Respirator InnerGloves->Respirator Step 5 WashHands Wash Hands Thoroughly Respirator->WashHands Step 6

Caption: A visual guide to the correct sequence for doffing Personal Protective Equipment to avoid contamination.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Unused or waste this compound must be disposed of as hazardous chemical waste.[8] It should be collected in a clearly labeled, sealed container. Follow your institution's and local regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[8]

  • Contaminated Materials: All disposable PPE (gloves, etc.) and any materials used to clean up spills (e.g., absorbent pads) that have come into contact with the chemical should be considered hazardous waste and disposed of accordingly.[9]

  • Empty Containers: "Empty" containers may still retain hazardous residues. They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed containers should then be disposed of in accordance with institutional guidelines.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration.[1] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

  • Spill: Evacuate the area and prevent entry. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal.[2] Ventilate the area and wash the spill site after material pickup is complete.

By adhering to these guidelines, researchers can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for all.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.